molecular formula C4HF9O B1216648 Perfluoro-tert-butanol CAS No. 2378-02-1

Perfluoro-tert-butanol

Cat. No.: B1216648
CAS No.: 2378-02-1
M. Wt: 236.04 g/mol
InChI Key: XZNOAVNRSFURIR-UHFFFAOYSA-N
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Description

Nonafluoro-tert-butyl alcohol is also referred as perfluorotertiarybutanol and ′ artificial blood′ .>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol
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InChI

InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZNOAVNRSFURIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5073292
Record name Nonafluoro-tert-butanol
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Molecular Weight

236.04 g/mol
Source PubChem
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CAS No.

2378-02-1
Record name Perfluoro-tert-butanol
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Record name Nonafluoro-tert-butanol
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Record name Nonafluoro-tert-butanol
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Record name Perfluoro-tert-butyl alcohol
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Foundational & Exploratory

Perfluoro-tert-butanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB), a fluorinated analog of tert-butyl alcohol, stands as a unique and versatile compound in the landscape of specialty chemicals. Its distinctive structural and chemical properties, stemming from the complete substitution of hydrogen with fluorine atoms, have positioned it as a valuable building block and reagent in diverse fields, most notably in pharmaceutical research and materials science. This technical guide provides an in-depth exploration of the core chemical properties, structure, and applications of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound, systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, possesses a tertiary alcohol structure where the central carbon is bonded to three trifluoromethyl (-CF₃) groups and one hydroxyl (-OH) group.[1] This arrangement results in a highly symmetrical and sterically hindered molecule.

Key Identifiers:

IdentifierValue
IUPAC Name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol[1][2][3]
Common Synonyms Nonafluoro-tert-butyl alcohol, Perfluoro(2-methyl-2-propanol), 2-(Trifluoromethyl)hexafluoro-2-propanol[1][4]
CAS Registry Number 2378-02-1[1][4]
Molecular Formula C₄HF₉O[1][4]
SMILES OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F[1]
InChI 1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H[1]

Physicochemical Properties

The extensive fluorination of the tert-butyl group imparts a unique set of physical and chemical properties to PFTB, distinguishing it from its hydrocarbon counterpart and other alcohols.

Table of Physicochemical Data:

PropertyValueSource
Molecular Weight 236.04 g/mol [1][5]
Appearance Colorless liquid[2][4]
Boiling Point 44–45 °C[1][3]
Melting Point -15 °C[6]
Density 1.61–1.69 g/mL (at 25 °C)[1]
Refractive Index (n²⁰/D) 1.3[1]
pKa 5.4[1][2][3]
Solubility Miscible in water[2]

The strong electron-withdrawing effect of the nine fluorine atoms significantly increases the acidity of the hydroxyl proton, resulting in a pKa of 5.4, which is comparable to that of carboxylic acids.[1][2][3] This heightened acidity is a key feature driving its reactivity and applications. Furthermore, despite its relatively high molecular weight, PFTB has a remarkably low boiling point, a characteristic feature of perfluorinated compounds.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum shows a single signal for the hydroxyl proton.

  • ¹³C NMR: The carbon spectrum reveals distinct signals for the quaternary carbon and the trifluoromethyl carbons.

  • ¹⁹F NMR: The fluorine spectrum is characterized by a sharp singlet, owing to the nine chemically equivalent fluorine atoms.[7] This property is particularly advantageous for its application in ¹⁹F Magnetic Resonance Imaging (MRI).

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed.

Fluorination of tert-Butanol (B103910)

One approach involves the direct fluorination of tert-butanol using potent fluorinating agents like elemental fluorine. This method requires careful control of reaction conditions to achieve complete substitution of hydrogen atoms with fluorine.[1]

From Hexafluoroacetone (B58046)

An earlier method involved the reaction of hexafluoroacetone with trichloromethyllithium, followed by a halogen exchange step using antimony pentafluoride.[1]

Illustrative Experimental Protocol: Synthesis of Fmoc-perfluoro-tert-butyl tyrosine via Diazonium Coupling

This protocol outlines the use of this compound in a diazonium coupling reaction to synthesize a novel fluorinated amino acid for ¹⁹F NMR applications.[7]

Materials:

  • Fmoc-4-NH₂-phenylalanine

  • This compound

  • Reagents for diazotization (e.g., sodium nitrite, acid)

Procedure:

  • Diazotization: Fmoc-4-NH₂-phenylalanine is converted to its corresponding diazonium salt.

  • Coupling Reaction: The resulting diazonium salt is then heated in this compound at reflux.

  • Purification: The product, Fmoc-perfluoro-tert-butyl tyrosine, is purified using standard chromatographic techniques.

This two-step synthesis from a commercially available starting material provides an efficient route to this highly fluorinated amino acid.[7]

Chemical Reactivity and Applications

The unique properties of this compound have led to its use in a variety of applications, particularly in organic synthesis and drug development.

Organic Synthesis
  • Deprotection Reactions: PFTB can be employed as a mild reagent for the selective deprotection of certain protecting groups in peptide synthesis.[1]

  • Brønsted Acid Catalyst: Its significant acidity allows it to function as a Brønsted acid catalyst in various organic transformations.[1]

  • Precursor for Alkoxides: It serves as a precursor for the nonafluoro-tert-butoxide anion, which can be used in coordination chemistry.[1]

Drug Development and Medical Imaging

The most prominent application of this compound in the biomedical field is as a building block for ¹⁹F MRI contrast agents.[1][8]

  • High Fluorine Content: The presence of nine chemically equivalent fluorine atoms provides a strong and sharp signal in ¹⁹F MRI, enabling high sensitivity.[7][8]

  • Modifiable Hydroxyl Group: The hydroxyl group serves as a convenient handle for attaching targeting moieties, allowing for the development of specific imaging agents for applications such as tumor imaging and cell tracking.[1]

The following diagram illustrates the logical relationship between the key properties of this compound and its primary applications.

Perfluoro_tert_butanol_Applications Logical Relationship of this compound Properties and Applications Properties Key Properties of this compound HighAcidity High Acidity (pKa ~5.4) Properties->HighAcidity HighFluorine High Fluorine Content (9 equivalent F atoms) Properties->HighFluorine ModifiableOH Modifiable Hydroxyl Group Properties->ModifiableOH UniqueSolvent Unique Solvent Properties Properties->UniqueSolvent Catalysis Brønsted Acid Catalysis HighAcidity->Catalysis MRI 19F MRI Contrast Agents HighFluorine->MRI ModifiableOH->MRI Pharma Pharmaceutical Synthesis ModifiableOH->Pharma UniqueSolvent->Pharma Agro Agrochemical Synthesis UniqueSolvent->Agro Materials Advanced Materials UniqueSolvent->Materials Applications Primary Applications MRI->Applications Pharma->Applications Agro->Applications Materials->Applications Catalysis->Applications

Properties of PFTB and their corresponding applications.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling in a laboratory setting.

  • Hazards: It is harmful if inhaled and causes skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[9][10]

  • Precautions: Use only in a well-ventilated area or outdoors.[9][11] Wear appropriate personal protective equipment, including gloves, safety glasses, and lab coats.[9][12]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[12]

It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.[9][11][12]

Environmental Considerations

Like many perfluorinated compounds, there are environmental and health concerns associated with this compound due to its potential for persistence in the environment and bioaccumulation.[4] Its use is subject to regulatory scrutiny, and research is ongoing to understand its ecological impact.[4]

Conclusion

This compound is a specialty chemical with a unique and valuable set of properties. Its high acidity, significant fluorine content, and modifiable functional group make it an indispensable tool in modern chemical synthesis, particularly for the development of advanced pharmaceuticals and imaging agents. As research continues to uncover new applications, a thorough understanding of its chemical properties, synthesis, and handling is essential for scientists and researchers aiming to leverage its full potential.

References

An In-depth Technical Guide to Perfluoro-tert-butanol (CAS 2378-02-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB), with the CAS number 2378-02-1, is a nona-fluorinated tertiary alcohol that has emerged as a critical building block and versatile reagent in various fields of chemical and biomedical research.[1][2] Its unique properties, stemming from the high degree of fluorination, impart exceptional stability, distinct reactivity, and valuable characteristics for advanced applications, particularly in drug discovery, agrochemical synthesis, and medical imaging. This technical guide provides a comprehensive overview of the core properties, synthesis, experimental protocols, and applications of this compound.

Core Properties and Data

This compound is a colorless liquid at room temperature, characterized by high thermal stability and resistance to chemical degradation.[1] The presence of nine fluorine atoms creates a highly electron-deficient environment, making the hydroxyl group significantly more acidic (pKa ≈ 5.4) than typical tertiary alcohols.[3] This enhanced acidity is a key feature influencing its reactivity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
CAS Number 2378-02-1[2]
Molecular Formula C₄HF₉O[1][2]
Molecular Weight 236.04 g/mol [1][2]
Appearance Colorless liquid[1][4]
Boiling Point 45 °C[3][4]
Density 1.693 g/mL at 25 °C[4]
Refractive Index (n20/D) ~1.300[5]
pKa 5.4[3]
Vapor Pressure 5.19 psi (20 °C)[6]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key spectral features are summarized below.

Spectroscopic TechniqueKey FeaturesReference(s)
¹H NMR A single peak corresponding to the hydroxyl proton.[7]
¹⁹F NMR A sharp singlet due to the nine chemically equivalent fluorine atoms.[8]
¹³C NMR Signals corresponding to the quaternary carbon and the trifluoromethyl carbons.[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H and C-F bonds.[9]
Mass Spectrometry (MS) A molecular ion peak and characteristic fragmentation patterns. The top peak in GC-MS is often observed at m/z 69.[9][10]

Synthesis and Experimental Protocols

While several synthetic routes to this compound have been developed, a common laboratory-scale synthesis involves the reaction of a trifluoromethylating agent with hexafluoroacetone. One of the earliest methods involved the addition of trichloromethyllithium to hexafluoroacetone, followed by a halogen exchange reaction.[2] More recent methods have also been explored.[11]

Due to the specialized nature of its synthesis, this compound is often procured from commercial suppliers for research and development purposes. This guide will focus on detailed experimental protocols for its application in organic synthesis.

Experimental Protocol: Mitsunobu Reaction for the Synthesis of Perfluoro-tert-butyl Ethers

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[11][12] this compound can be effectively used as a nucleophile in this reaction to introduce the perfluoro-tert-butoxy group. A general workflow for this process is depicted below.

Mitsunobu_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Alcohol Primary or Secondary Alcohol Mixing Dissolve reactants in anhydrous solvent (e.g., THF) Alcohol->Mixing PFTB This compound (PFTB) PFTB->Mixing PPh3 Triphenylphosphine (B44618) (PPh₃) PPh3->Mixing DIAD Diisopropyl azodicarboxylate (DIAD) DIAD_addition Add DIAD dropwise DIAD->DIAD_addition Cooling Cool to 0 °C Mixing->Cooling Cooling->DIAD_addition Reaction Stir at room temperature DIAD_addition->Reaction Workup Aqueous workup and extraction Reaction->Workup Byproducts Triphenylphosphine oxide, DIAD-H₂ Reaction->Byproducts Purification Purification by chromatography Workup->Purification Product Perfluoro-tert-butyl Ether Purification->Product

Caption: General workflow for the Mitsunobu reaction using this compound.

Detailed Methodology:

This protocol is adapted from the synthesis of (2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester.[13]

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in a suitable anhydrous solvent (e.g., toluene (B28343) or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath and stir for 10 minutes.

  • Addition of DIAD: Add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) dropwise to the cooled solution over a period of 15 minutes.

  • Addition of this compound: Subsequently, add this compound (2.0 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the reaction mixture.

  • Reaction: Remove the ice bath and warm the reaction mixture to 45 °C in an oil bath. Stir the reaction for 24 hours.

  • Work-up and Extraction: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired perfluoro-tert-butyl ether.

Experimental Protocol: Diazonium Coupling for the Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This compound can be used to trap diazonium salts, forming stable aryl ethers. This is particularly useful for the synthesis of non-canonical amino acids for incorporation into peptides and proteins.[1][14][15]

Diazonium_Coupling_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Amino_Phe Fmoc-4-NH₂-phenylalanine Diazotization Diazotization in HBF₄ with NaNO₂ Amino_Phe->Diazotization NaNO2 Sodium Nitrite (B80452) (NaNO₂) NaNO2->Diazotization HBF4 Tetrafluoroboric Acid (HBF₄) HBF4->Diazotization PFTB This compound (PFTB) Coupling Heating in PFTB (Reflux) PFTB->Coupling Isolation Isolation of Diazonium Salt (Intermediate) Diazotization->Isolation Isolation->Coupling Purification Purification Coupling->Purification Product Fmoc-Perfluoro-tert-butyl Tyrosine Purification->Product

Caption: Workflow for the synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine.

Detailed Methodology:

This protocol is based on the practical synthesis of Fmoc-perfluoro-tert-butyl tyrosine.[1][14][15]

  • Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine (1.0 equivalent) in tetrafluoroboric acid. Cool the solution and add a solution of sodium nitrite (1.1 equivalents) dropwise while maintaining a low temperature. The formation of the diazonium salt intermediate occurs. This intermediate is typically used in the next step without extensive purification.

  • Diazonium Coupling: The isolated diazonium salt is then added to this compound.

  • Reaction: The mixture is heated to reflux, allowing the diazonium coupling reaction to proceed.

  • Purification: After the reaction is complete, the mixture is cooled, and the product is isolated and purified, often by recrystallization or chromatography, to yield Fmoc-perfluoro-tert-butyl tyrosine.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development.

PFTB_Applications cluster_pharma Pharmaceuticals cluster_agri Agrochemicals cluster_materials Materials Science PFTB This compound (PFTB) Drug_Dev Drug Development (Improved metabolic stability, bioavailability, and potency) PFTB->Drug_Dev MRI ¹⁹F MRI Contrast Agents PFTB->MRI Agrochem Synthesis of advanced herbicides, insecticides, and fungicides PFTB->Agrochem Materials Specialty polymers, coatings, and functional materials PFTB->Materials

Caption: Key application areas of this compound.

  • Pharmaceutical and Agrochemical Synthesis: The incorporation of fluorine-containing groups into organic molecules is a common strategy in drug and agrochemical development to enhance properties such as metabolic stability, bioavailability, and binding affinity.[16] this compound serves as a key intermediate for introducing the bulky and electron-withdrawing perfluoro-tert-butyl group into active pharmaceutical ingredients and crop protection agents.[16]

  • ¹⁹F Magnetic Resonance Imaging (MRI): The nine chemically equivalent fluorine atoms in this compound give rise to a sharp, single resonance in ¹⁹F NMR spectroscopy.[1][14][15] This property makes it an excellent building block for the development of high-performance ¹⁹F MRI contrast agents.[5] These agents are used for in vivo cell tracking, imaging of inflammation, and other diagnostic applications. The modifiable hydroxyl group allows for the attachment of targeting ligands to direct the contrast agent to specific tissues or cells.[5]

  • Specialty Chemicals and Materials Science: The thermal and chemical stability of the perfluoro-tert-butyl group makes it a desirable component in the synthesis of specialty polymers, coatings, and other advanced materials where durability and resistance to harsh environments are required.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

This compound is classified as:

  • Harmful if inhaled.[4]

  • Causing serious eye irritation.[4]

  • Causing skin irritation.[4]

  • May cause respiratory irritation.[4]

Handling and Storage
  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapor or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[4]

Disposal

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed disposal company. Do not empty into drains.[4]

This in-depth technical guide provides essential information for the safe and effective use of this compound in a research and development setting. By understanding its properties, synthesis, and handling requirements, researchers can confidently leverage this versatile compound in their scientific endeavors.

References

A Technical Guide to the Synthesis of Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Perfluoro-tert-butanol, also known as nonafluoro-tert-butyl alcohol, is a fluorinated alcohol with the chemical formula (CF₃)₃COH. Its unique properties, including high acidity for an alcohol (pKa ≈ 5.4), low boiling point (45 °C), and high fluorine content, make it a valuable building block in various fields, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth overview of the primary synthesis route for this compound, focusing on the well-established method by Filler and Schure. It is important to note that the direct synthesis from tert-butanol (B103910) is not the standard or reported method. The established synthesis begins with hexafluoroacetone (B58046).

Primary Synthesis Route: The Filler and Schure Method

The most widely recognized and cited method for the synthesis of this compound was developed by Robert Filler and Ralph M. Schure in 1967. The synthesis is a two-step process that begins with the reaction of trichloromethyllithium with hexafluoroacetone to form an intermediate trichloro-alcohol, followed by a halogen exchange reaction to yield the final perfluorinated product.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Formation of the Trichlorinated Intermediate cluster_step2 Step 2: Halogen Exchange Hexafluoroacetone Hexafluoroacetone Intermediate 1,1,1-Trichloro-3,3,3-trifluoro- 2-(trifluoromethyl)propan-2-ol Hexafluoroacetone->Intermediate Reaction Trichloromethyllithium Trichloromethyllithium (in situ from CHCl₃ and n-BuLi) Trichloromethyllithium->Intermediate Addition Perfluoro_tert_butanol This compound Intermediate->Perfluoro_tert_butanol Fluorination SbF5 Antimony Pentafluoride (SbF₅) SbF5->Perfluoro_tert_butanol Reagent end Final Product Perfluoro_tert_butanol->end start Starting Materials start->Hexafluoroacetone start->Trichloromethyllithium

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1,1,1-Trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol

This step involves the nucleophilic addition of trichloromethyllithium to the carbonyl carbon of hexafluoroacetone. The trichloromethyllithium is typically generated in situ from chloroform (B151607) and a strong base like n-butyllithium.

Materials:

  • Hexafluoroacetone

  • Chloroform (CHCl₃)

  • n-Butyllithium (n-BuLi) in hexane (B92381)

  • Anhydrous diethyl ether

Procedure:

  • A solution of chloroform in anhydrous diethyl ether is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C).

  • A solution of n-butyllithium in hexane is added dropwise to the chloroform solution while maintaining the low temperature. This generates trichloromethyllithium in situ.

  • Hexafluoroacetone is then slowly introduced into the reaction mixture.

  • The reaction is stirred for a specified period at low temperature, followed by slow warming to room temperature.

  • The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate product.

Step 2: Synthesis of this compound via Halogen Exchange

The trichlorinated alcohol intermediate is then converted to the final perfluorinated product through a halogen exchange reaction using a strong fluorinating agent, such as antimony pentafluoride.

Materials:

  • 1,1,1-Trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol

  • Antimony pentafluoride (SbF₅)

Procedure:

  • The crude 1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol is mixed with antimony pentafluoride in a suitable reaction vessel.

  • The mixture is heated to initiate the halogen exchange reaction. The reaction temperature and duration are critical parameters that need to be carefully controlled.

  • The volatile this compound product is typically distilled directly from the reaction mixture.

  • The collected distillate may require further purification, such as redistillation, to obtain the final product of high purity.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound based on the Filler and Schure method.

ParameterStep 1: Intermediate SynthesisStep 2: Halogen ExchangeOverall Yield
Reactants Hexafluoroacetone, CHCl₃, n-BuLiTrichlorinated intermediate, SbF₅-
Solvent Anhydrous diethyl etherNone (neat)-
Reaction Temperature -78 °C to room temperature~150 °C-
Reaction Time Not specified in detailNot specified in detail-
Yield ~70-80% (crude)~50-60%~35-48%
Purification Method Extraction and solvent removalDistillation-

Note: The yields are approximate and can vary based on the specific reaction conditions and scale.

Alternative Synthesis Approaches

While the Filler and Schure method is the most prominent, other approaches to synthesize this compound and its derivatives have been explored. These often involve the use of different fluorinating agents or starting materials. For instance, the synthesis of ethers of this compound has been achieved via the Mitsunobu reaction.[2][3] However, for the direct synthesis of the alcohol, the hexafluoroacetone route remains the most fundamental.

Conclusion

The synthesis of this compound is a well-established process that provides a crucial building block for the development of a wide range of specialized chemicals. The two-step method starting from hexafluoroacetone, as pioneered by Filler and Schure, remains the cornerstone of its production. Understanding the detailed experimental protocols and the key quantitative parameters is essential for researchers and professionals working in the fields of medicinal chemistry, materials science, and drug development to effectively utilize this versatile fluorinated alcohol. The continued exploration of its synthesis and applications is expected to lead to further innovations in these critical areas.

References

A Technical Guide to Perfluoro-tert-butanol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-tert-butanol (PFTB), systematically known by its IUPAC name 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol , is a unique fluorinated alcohol with a distinctive set of properties that make it a valuable building block in specialty chemical synthesis, particularly within the pharmaceutical and material science sectors.[1][2] Its perfluorinated structure, where all hydrogen atoms on the tert-butyl group are replaced by fluorine, imparts high chemical inertness, thermal stability, and unique solvent characteristics.[1][3]

This technical guide provides an in-depth overview of this compound, summarizing its physicochemical properties, detailing experimental protocols for its application in synthesis, and illustrating key processes through workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physicochemical and Safety Data

The quantitative properties of this compound are summarized below. The high electronegativity of the nine fluorine atoms results in a highly electron-deficient environment, making the hydroxyl group significantly more acidic (pKa ≈ 5.4) than typical tertiary alcohols, with an acidity comparable to that of carboxylic acids.[1][4]

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol[2][5][6]
CAS Number 2378-02-1[7][8][9]
Molecular Formula C₄HF₉O[3][6]
Molecular Weight 236.04 g/mol [7][8]
Appearance Colorless liquid[3][9][10]
Boiling Point 45 °C[7][8][10]
Melting Point -15 °C to -17 °C[8][10][11]
Density 1.693 g/mL at 25 °C[7][8]
Vapor Pressure 5.19 psi (268.3 mmHg) at 20 °C[7]
pKa 5.4[1][4]
Refractive Index n20/D 1.3[7][8]
Solubility in Water Miscible[4]
Safety and Hazard Information

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Hazard StatementGHS ClassificationSource(s)
H315 Causes skin irritation[5][7]
H319 Causes serious eye irritation[5][7]
H331 / H332 Toxic / Harmful if inhaled[5][7]
H335 May cause respiratory irritation[5][7]

Synthesis of this compound

Detailed, step-by-step experimental protocols for the industrial synthesis of this compound are not extensively available in open literature. However, synthetic routes have been described, including early methods involving the reaction of hexafluoroacetone (B58046) with trichloromethyllithium, followed by a halogen exchange.[2] Other innovative approaches continue to be developed for this important fluorinated building block.[2][12]

Experimental Protocols: Applications in Synthesis

This compound serves as a critical reagent for introducing the perfluoro-tert-butoxy group into molecules, a strategy widely used in the development of ¹⁹F MRI contrast agents and novel drug candidates.[1][13][14] Its nine chemically equivalent fluorine atoms produce a sharp, single resonance in ¹⁹F NMR spectra, enabling high-sensitivity detection.[15]

Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine for ¹⁹F NMR Applications

This protocol describes a practical two-step synthesis from commercially available Fmoc-4-NH₂-phenylalanine, which can be completed within 24 hours.[15] The resulting amino acid is a valuable probe for biomolecular NMR studies.[13]

Experimental Protocol:

  • Diazotization:

    • Start with commercially available Fmoc-4-NH₂-phenylalanine (1.0 equivalent).

    • Dissolve the starting material in tetrafluoroboric acid.

    • Cool the solution and add sodium nitrite (B80452) to generate the intermediate diazonium tetrafluoroborate (B81430) salt.

    • This intermediate is used in the subsequent step without further purification. Caution: While more stable than other diazonium salts, diazonium tetrafluoroborates should be handled with care.[15]

  • Diazonium Coupling:

    • The crude diazonium intermediate is added to this compound.

    • The mixture is heated at reflux.

    • This reaction couples the perfluoro-tert-butoxy group to the aromatic ring, displacing the diazonium group and generating the desired product, Fmoc-perfluoro-tert-butyl tyrosine.[15]

  • Purification:

    • The final product is purified using standard chromatographic techniques. This two-step process from a commercial starting material requires only a single purification step.[15]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Diazonium Coupling cluster_2 Final Step A Fmoc-4-NH₂-phenylalanine B Intermediate Diazonium Salt A->B  NaNO₂, HBF₄ D Fmoc-perfluoro-tert-butyl tyrosine B->D C This compound C->D  Reflux E Purification D->E G cluster_micelle cluster_polymer A B C D E F G H I J K L M N O P Q R pftb_tail PFTB peg_head mPEG center center->A center->B center->C center->D center->E center->F center->G center->H center->I center->J center->K center->L center->M center->N center->O center->P center->Q center->R core_label Hydrophobic Core (PFTB tails) shell_label Hydrophilic Shell (mPEG heads)

References

A Comprehensive Technical Guide to the Physical Properties of Nonafluoro-tert-butyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonafluoro-tert-butyl alcohol, systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a perfluorinated tertiary alcohol with the chemical formula (CF₃)₃COH. Its unique properties, stemming from the strong electron-withdrawing effects of the nine fluorine atoms, make it a valuable compound in various scientific and industrial applications, including as a solvent in organic synthesis and for the preparation of fluorinated pharmaceuticals.[1] This technical guide provides an in-depth overview of the core physical properties of nonafluoro-tert-butyl alcohol, complete with experimental protocols and visual workflows to aid in its practical application.

Core Physical Properties

The distinct physical characteristics of nonafluoro-tert-butyl alcohol set it apart from its non-fluorinated analog, tert-butyl alcohol, and other common solvents. The high degree of fluorination leads to a low boiling point and high acidity for an alcohol.

Quantitative Data Summary

The key physical properties of nonafluoro-tert-butyl alcohol are summarized in the table below for easy reference and comparison.

PropertyValueUnitsConditions
Molecular Weight 236.04 g/mol
Boiling Point 45°Cat 1 atm
Melting Point -17°C
Density 1.693g/mLat 25 °C
Vapor Pressure 5.19psiat 20 °C
Refractive Index (n_D) 1.300at 20 °C
Acidity (pKa) 5.4in H₂O
Solubility in Water Miscible

Experimental Protocols

Understanding the methodologies used to determine these physical properties is crucial for researchers who may need to replicate or verify these values. The following sections detail the experimental procedures for measuring the key physical properties of nonafluoro-tert-butyl alcohol.

Determination of Boiling Point

The boiling point of nonafluoro-tert-butyl alcohol was determined by distillation at atmospheric pressure.

Apparatus:

  • Distillation flask (50 mL)

  • Heating mantle

  • Condenser

  • Thermometer (calibrated)

  • Receiving flask

Procedure:

  • A 25 mL sample of nonafluoro-tert-butyl alcohol was placed in the distillation flask along with boiling chips.

  • The distillation apparatus was assembled, ensuring the thermometer bulb was positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • The sample was heated gently using the heating mantle.

  • The temperature at which a steady stream of distillate was collected in the receiving flask was recorded as the boiling point.

Determination of Melting Point

The melting point was determined using a standard capillary melting point apparatus.

Apparatus:

  • Capillary tubes

  • Melting point apparatus with a calibrated thermometer

Procedure:

  • A small amount of solidified nonafluoro-tert-butyl alcohol (frozen using a cold bath) was introduced into a capillary tube.

  • The capillary tube was placed in the melting point apparatus.

  • The sample was heated at a slow, controlled rate.

  • The temperature range over which the solid first started to melt until it completely turned into a clear liquid was recorded as the melting point range.

Determination of Density

The density of nonafluoro-tert-butyl alcohol was measured using a pycnometer.

Apparatus:

  • Pycnometer (10 mL, calibrated)

  • Analytical balance

  • Constant temperature water bath (25 °C)

Procedure:

  • The empty pycnometer was weighed accurately.

  • The pycnometer was filled with nonafluoro-tert-butyl alcohol and placed in a constant temperature water bath at 25 °C for 30 minutes to allow for thermal equilibrium.

  • Any excess liquid was removed, and the pycnometer was re-weighed.

  • The density was calculated by dividing the mass of the alcohol by the volume of the pycnometer.

Determination of Refractive Index

The refractive index was measured using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator (20 °C)

  • Sodium D line light source

Procedure:

  • The refractometer prisms were cleaned and calibrated with distilled water.

  • A few drops of nonafluoro-tert-butyl alcohol were placed on the prism surface.

  • The prism was closed, and the sample was allowed to equilibrate to 20 °C.

  • The refractive index was read from the instrument's scale using the sodium D line as the light source.

Determination of pKa

The acidity of nonafluoro-tert-butyl alcohol was determined by potentiometric titration.[2]

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Stir plate and stir bar

  • Standardized sodium hydroxide (B78521) solution (0.1 M)

Procedure:

  • A known volume of a dilute aqueous solution of nonafluoro-tert-butyl alcohol was prepared.

  • The solution was titrated with the standardized sodium hydroxide solution, and the pH was recorded after each addition of titrant.

  • A titration curve (pH vs. volume of NaOH added) was plotted.

  • The pKa was determined as the pH at the half-equivalence point.

Synthesis and Applications

Nonafluoro-tert-butyl alcohol is synthesized from hexafluoroacetone (B58046) and trichloromethyllithium, followed by a halogen exchange reaction.[2] Its unique properties make it a valuable reagent and solvent in specialized chemical reactions.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for nonafluoro-tert-butyl alcohol.

G cluster_0 Step 1: Addition Reaction cluster_1 Step 2: Halogen Exchange Hexafluoroacetone Hexafluoroacetone Intermediate Lithium 1,1,1-trichloro-2-(trifluoromethyl)propan-2-olate Hexafluoroacetone->Intermediate Trichloromethyllithium Trichloromethyllithium Trichloromethyllithium->Intermediate Product Nonafluoro-tert-butyl Alcohol Intermediate->Product Halogen Exchange SbF5 Antimony Pentafluoride (SbF₅) SbF5->Product

Caption: Synthesis of Nonafluoro-tert-butyl Alcohol.

Experimental Workflow: Mitsunobu Reaction

Nonafluoro-tert-butyl alcohol can be utilized in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols. The following diagram outlines a typical experimental workflow for an etherification reaction using nonafluoro-tert-butyl alcohol.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Workup Start Dissolve Substrate Alcohol and Triphenylphosphine in Anhydrous Toluene Cool Cool Reaction Mixture to 0 °C Start->Cool Add_DIAD Add DIAD Dropwise over 15 minutes Cool->Add_DIAD Add_Alcohol Add Nonafluoro-tert-butyl Alcohol and DIPEA Add_DIAD->Add_Alcohol Warm Warm to 45 °C and Stir for 24 hours Add_Alcohol->Warm Quench Quench Reaction and Extract with Ethyl Acetate Warm->Quench Purify Purify Product by Chromatography Quench->Purify End Characterize Product Purify->End Isolated Product

Caption: Mitsunobu Reaction Workflow.

Conclusion

This technical guide provides a detailed overview of the essential physical properties of nonafluoro-tert-butyl alcohol, along with the experimental protocols for their determination. The included synthesis and experimental workflows offer practical insights for researchers and professionals in drug development and other scientific fields. The unique combination of properties, particularly its high acidity and low boiling point, ensures that nonafluoro-tert-butyl alcohol will continue to be a valuable tool in modern chemistry.

References

Perfluoro-tert-butanol: A Technical Guide to Environmental and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available environmental and safety data for perfluoro-tert-butanol (PFTB). Due to its unique properties, PFTB is a valuable compound in various scientific and industrial applications, including as a solvent and in the synthesis of specialty chemicals.[1] However, as with many perfluorinated compounds, concerns regarding its environmental fate and potential health effects necessitate a thorough evaluation. This document summarizes key data from safety data sheets, toxicological studies, and environmental science literature to inform safe handling, risk assessment, and future research.

Chemical and Physical Properties

This compound is a colorless liquid with high thermal stability and resistance to chemical degradation.[1] Its fully fluorinated tert-butyl group imparts both hydrophobic and lipophobic characteristics.[1]

PropertyValueSource
CAS Number 2378-02-1[1]
Molecular Formula C4HF9O[1]
Molecular Weight 236.04 g/mol
Boiling Point 45 °C[2]
Melting Point -15 °C[2]
Density 1.693 g/mL at 25 °C[2]
Vapor Pressure 357.7 hPa at 20 °C[2]
Flash Point 44-45 °C[2]
Water Solubility No data available[2]
pKa 5.4

Safety Data

Toxicological Data

The primary hazards associated with this compound are acute inhalation toxicity, skin irritation, and serious eye irritation.[3][4]

EndpointSpeciesValueClassificationSource
Acute Inhalation Toxicity MouseLC50: 5,115 mg/L (4 h)Toxic if inhaled[5]
Acute Inhalation Toxicity (QSAR) MousepLC50: 4.363 [-log(mmol/m^3)]-
Skin Corrosion/Irritation -Causes skin irritationWarning[3][4]
Serious Eye Damage/Irritation -Causes serious eye irritationWarning[3][4]
Specific Target Organ Toxicity (Single Exposure) -May cause respiratory irritationWarning[4][5]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]

Handling and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize exposure risks.

  • Handling: Use only in well-ventilated areas or outdoors.[3] Avoid breathing vapors or mist.[5] Avoid contact with skin, eyes, and clothing.[5]

  • Storage: Store in a cool, dry, and well-ventilated place.[5] Keep containers tightly closed.[3][5]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear protective gloves (Viton® is recommended) and clothing to prevent skin contact.[3]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[4]

Environmental Data

There is a notable lack of specific experimental data for the environmental fate and effects of this compound. Many safety data sheets explicitly state "no data available" for ecotoxicity, persistence, and bioaccumulation.[2] General concerns for perfluorinated compounds include their persistence in the environment and potential for bioaccumulation.[1]

Environmental Fate
ParameterFindingRemarksSource
Persistence and Degradability No experimental data available. Perfluorinated compounds are generally known for their persistence.One safety data sheet suggests persistence is "unlikely" based on available information, but no supporting data is provided.[3]
Bioaccumulative Potential No experimental data available.One safety data sheet suggests bioaccumulation is "unlikely," but no supporting data is provided.[3]
Mobility in Soil Likely to be mobile in the environment due to its volatility.The product contains volatile organic compounds (VOCs) that will evaporate easily.[3]
Ecotoxicity

No quantitative data (e.g., LC50 for fish, EC50 for daphnia) for the aquatic toxicity of this compound were found in the reviewed literature and safety data sheets.

Atmospheric Lifetime and Global Warming Potential

While a specific atmospheric lifetime for this compound has not been determined, a radiative efficiency value has been reported.

ParameterValueSource
Radiative Efficiency 37.4 W m⁻² ppb⁻¹ (from a 1995 source)

The Global Warming Potential (GWP) is calculated based on the radiative efficiency and the atmospheric lifetime of a compound. Without a determined atmospheric lifetime, an accurate GWP cannot be calculated. However, the high radiative efficiency suggests that if the atmospheric lifetime is significant, the GWP could also be substantial.

Experimental Protocols

Detailed experimental protocols for assessing the environmental and safety aspects of chemicals are established by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections describe the general methodologies relevant to the data presented in this guide.

Acute Inhalation Toxicity (OECD TG 403)

This test guideline describes the procedure for determining the acute toxicity of a substance when administered via inhalation.

  • Principle: Groups of animals, typically rodents, are exposed to the test substance at various concentrations for a defined period (usually 4 hours).

  • Procedure:

    • Test Animals: Healthy, young adult animals of a single sex (or both if significant differences are expected) are used.

    • Exposure: The animals are exposed in inhalation chambers to the test substance as a gas, vapor, or aerosol at a series of concentrations. A control group is exposed to clean air under the same conditions.

    • Observation: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Data Collection: The number of mortalities is recorded, and the LC50 (the concentration estimated to cause mortality in 50% of the test animals) is calculated.

  • Endpoint: The primary endpoint is the LC50 value and the 95% confidence intervals.

Aquatic Toxicity

Standardized tests are used to determine the toxicity of substances to aquatic organisms.

  • Fish, Acute Toxicity Test (OECD TG 203):

    • Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours.

    • Endpoint: The LC50 is determined.

  • Daphnia sp., Acute Immobilisation Test (OECD TG 202):

    • Principle: Young daphnids are exposed to the test substance for 48 hours.

    • Endpoint: The EC50 for immobilization is determined.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD TG 201):

    • Principle: A growing culture of algae is exposed to the test substance over a period of 72 hours.

    • Endpoint: The EC50 for growth inhibition is determined.

Biodegradability

Various methods exist to assess the biodegradability of chemical substances. A common approach is the measurement of carbon dioxide evolution.

  • CO2 Evolution Test (Modified Sturm Test; OECD TG 301B):

    • Principle: The test substance is incubated in a mineral medium with a microbial inoculum. The amount of CO2 produced is measured and compared to the theoretical maximum amount of CO2 that can be produced from the complete oxidation of the test substance.

    • Procedure:

      • A defined concentration of the test substance is added to a mineral salt medium.

      • The medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge).

      • The test vessels are incubated in the dark at a constant temperature.

      • The evolved CO2 is trapped in a solution (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

    • Endpoint: The percentage of biodegradation is calculated based on the amount of CO2 produced.

Visualizations

Logical Workflow for Environmental and Safety Assessment

The following diagram illustrates the logical workflow for assessing the environmental and safety profile of a chemical like this compound.

G cluster_0 Chemical Identification cluster_1 Safety Assessment cluster_2 Environmental Assessment cluster_3 Data Endpoints ChemID This compound (CAS: 2378-02-1) Tox Toxicological Studies ChemID->Tox Handling Handling & PPE ChemID->Handling EnvFate Environmental Fate ChemID->EnvFate EcoTox Ecotoxicity ChemID->EcoTox AcuteTox Acute Toxicity (Inhalation LC50) Tox->AcuteTox Irritation Skin/Eye Irritation Tox->Irritation Persistence Persistence (Half-life) EnvFate->Persistence Bioaccumulation Bioaccumulation (BCF/BAF) EnvFate->Bioaccumulation GWP Global Warming Potential EnvFate->GWP AquaticTox Aquatic Toxicity (LC50/EC50) EcoTox->AquaticTox AcuteTox->Handling Irritation->Handling

Caption: Logical workflow for the environmental and safety assessment of this compound.

Conclusion

The available data for this compound indicate that it is a hazardous substance requiring careful handling due to its acute inhalation toxicity and irritant properties. While quantitative toxicological data is limited, the existing information necessitates the use of appropriate personal protective equipment and engineering controls to minimize exposure.

A significant data gap exists in the understanding of the environmental fate and ecotoxicity of this compound. The general persistence of perfluorinated compounds raises concerns, and the lack of specific data for PFTB highlights an area where further research is critically needed. The high radiative efficiency also suggests that its potential impact as a greenhouse gas warrants investigation, particularly a determination of its atmospheric lifetime. For professionals in drug development and other research fields, this lack of environmental data should be a consideration in the lifecycle management of this chemical. It is recommended that where possible, less persistent and better-characterized alternatives are considered. In the absence of experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate the environmental properties of this compound to provide preliminary risk assessments.

References

A Technical Guide to Perfluoro-tert-butanol: Commercial Availability and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Perfluoro-tert-butanol (PFTB), a fluorinated alcohol with the CAS number 2378-02-1, is a versatile building block in modern chemical synthesis.[1] Its unique properties, including high fluorine content and a modifiable hydroxyl group, make it particularly valuable in the pharmaceutical and agrochemical industries, as well as in the development of advanced materials.[1][2][3] This guide provides an in-depth overview of its commercial availability, key properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

General and Chemical Properties

This compound, also known as nonafluoro-tert-butyl alcohol or 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a colorless liquid at room temperature.[4][5][6][7] Its highly fluorinated structure imparts significant chemical stability and unique solvation properties.[1][8]

PropertyValueSource(s)
CAS Number 2378-02-1[8][9][10][11]
Molecular Formula C4HF9O[8][9][10]
Molecular Weight 236.04 g/mol [8][12]
Appearance Colorless liquid[4][5][9]
Boiling Point 44-45 °C[5][10][13][14]
Density 1.690 - 1.693 g/mL at 25 °C[4][10][13]
Refractive Index ~1.3 n20/D[9][13]
Vapor Pressure 268.323 mmHg @ 20 °C[4]
Melting Point -15 °C to -17 °C[5][14]
Commercial Availability

This compound is available from various chemical suppliers in research-grade purities, typically ranging from 97% to over 99%. It is generally supplied in quantities from grams to kilograms.

SupplierPurityAvailable Quantities
Thermo Scientific (Alfa Aesar) 99%1 g, 5 g, 25 g
Smolecule In Stock (Purity not specified)Not specified
Strem Chemicals min. 97%5 g
Fluorochem 97.0%1 g
Apollo Scientific 97%5 g, 25 g, 100 g
Tokyo Chemical Industry (TCI) >98.0% (GC)Not specified
Shaanxi Didu New Materials Co. Ltd. 99.0% MinNot specified
Henan Aochuang Chemical Co.,Ltd. 98%Not specified

Note: Pricing and stock availability are subject to change. Please consult the respective suppliers for current information.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable reagent in several areas of scientific research, particularly in drug development and medical imaging.

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI)

A primary application of this compound is in the synthesis of high-performance contrast agents for ¹⁹F MRI.[3][8] The nine chemically equivalent fluorine atoms provide a strong, single resonance signal, and the hydroxyl group allows for covalent attachment to various molecules of interest, such as peptides or targeting ligands.[3][8] This enables the development of highly sensitive and specific imaging probes for applications like tumor imaging and cell tracking, with the advantage of no background signal in biological tissues.[8]

G PFTB This compound (PFTB) Synthesis Chemical Synthesis PFTB->Synthesis TargetingMolecule Targeting Molecule (e.g., Peptide, Antibody) TargetingMolecule->Synthesis MRI_Agent PFTB-based ¹⁹F MRI Agent Synthesis->MRI_Agent Administration In-vivo Administration MRI_Agent->Administration Imaging ¹⁹F MRI Imaging Administration->Imaging Data Quantitative 'Hot-Spot' Image (No Background) Imaging->Data

Workflow for developing and using PFTB-based ¹⁹F MRI agents.
Pharmaceutical and Agrochemical Synthesis

In medicinal chemistry, the introduction of fluorine atoms into a molecule can significantly enhance its metabolic stability, bioavailability, and potency.[1][2] this compound serves as a key intermediate for incorporating the perfluoro-tert-butyl group into potential drug candidates.[1] This structural modification is a strategy used to develop next-generation pharmaceuticals with improved pharmacokinetic profiles.[1] Similarly, it is used in the synthesis of advanced pesticides and herbicides, where the fluorinated moiety can lead to greater efficacy and more targeted action.[1][2]

Experimental Protocol: Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This protocol describes the synthesis of a novel, highly fluorinated amino acid for use in peptide synthesis and ¹⁹F NMR studies, as adapted from published methods.[15] The synthesis proceeds in two steps from a commercially available starting material via a diazonium coupling reaction with this compound.[15]

Materials and Reagents
Methodology

Step 1: Diazotization of Fmoc-4-NH₂-phenylalanine

  • Dissolve Fmoc-4-NH₂-phenylalanine in an appropriate aqueous acidic solution (e.g., HCl).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 30 minutes) to ensure complete formation of the diazonium salt intermediate.

Step 2: Diazonium Coupling with this compound

  • To the solution containing the diazonium salt, add this compound.

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final product, Fmoc-perfluoro-tert-butyl tyrosine.[15]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Diazonium Coupling cluster_2 Workup & Purification Start Fmoc-4-NH₂-phenylalanine Reagents1 NaNO₂, HCl (aq) 0-5 °C Start->Reagents1 Intermediate Fmoc-phenylalanine diazonium salt Reagents1->Intermediate Reagents2 Heat (Reflux) Intermediate->Reagents2 PFTB This compound PFTB->Reagents2 Crude Crude Product Reagents2->Crude Workup Extraction (EtOAc/H₂O) Drying (MgSO₄) Crude->Workup Purification Silica Gel Chromatography Workup->Purification Final Fmoc-perfluoro-tert-butyl tyrosine Purification->Final

Experimental workflow for the synthesis of Fmoc-perfluoro-tert-butyl tyrosine.
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area or fume hood.[4][11]

  • Hazards : Causes skin irritation, serious eye irritation/damage, and is harmful or toxic if inhaled.[4][11] It may also cause respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., Viton®), safety goggles or a face shield, and appropriate lab clothing.[4][11]

  • Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4]

  • Storage : Store in a dry, cool, and well-ventilated place.[4][5] Keep the container tightly closed.[4][5]

  • First Aid :

    • Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4]

    • Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

    • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

Always consult the Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

References

Perfluoro-tert-butanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of perfluoro-tert-butanol (PFTB) as a versatile fluorinated building block in modern chemistry.

This compound (PFTB), systematically named 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol, is a unique and highly valuable fluorinated alcohol that has garnered significant attention across various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. Its distinctive structural features, characterized by the presence of nine fluorine atoms, impart a remarkable set of physicochemical properties that make it an indispensable tool for researchers and professionals in drug development. This technical guide provides a comprehensive overview of PFTB, focusing on its core attributes, key reactions, and detailed experimental protocols to facilitate its application in the laboratory.

Core Properties of this compound

The exceptional utility of PFTB stems from its unique molecular architecture. The high degree of fluorination results in a combination of chemical stability, unique solvent properties, and enhanced acidity of the hydroxyl group. These characteristics are summarized in the tables below.

Physicochemical Properties
PropertyValueReference
CAS Number 2378-02-1[1]
Molecular Formula C₄HF₉O[1][2]
Molecular Weight 236.04 g/mol [2][3]
Appearance Colorless liquid[1]
Boiling Point 44-45 °C[4]
Density 1.693 g/mL[4]
pKa 5.4[3]
Spectroscopic Data
SpectroscopyPeak InformationReference
¹H NMR Singlet (due to the hydroxyl proton)[5]
¹³C NMR Quartet (J=293 Hz, C(CF₃)₃)[6][7]
¹⁹F NMR Singlet (-71.3 to -71.4 ppm)[6][8][9]
Mass Spectrometry Exact Mass: 235.98836811 Da[2]

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile building block for the introduction of the perfluoro-tert-butyl group into a wide range of organic molecules. This section details key reactions and provides explicit experimental protocols.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction is a powerful method for the formation of ethers from alcohols with inversion of stereochemistry.[10] Due to the enhanced acidity of its hydroxyl group, PFTB is an excellent substrate for this reaction, enabling the synthesis of various perfluoro-tert-butyl ethers.[11][12]

Experimental Protocol: Synthesis of Perfluoro-tert-butyl Ethers [11]

  • To a stirred mixture of the primary or secondary alcohol (1.0 eq.), triphenylphosphine (B44618) (1.5 eq.), and this compound (1.5 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired perfluoro-tert-butyl ether.

Note: The reaction proceeds with clean inversion of configuration at the alcohol's stereocenter.

Mitsunobu_Reaction

On-Resin Deprotection in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), PFTB can be used for the mild and selective removal of acid-labile protecting groups, such as the 4-methyltrityl (Mtt) group from the side chain of lysine, without cleaving the peptide from the resin or removing other protecting groups like Boc.[13]

Experimental Protocol: On-Resin Mtt Deprotection [13]

  • Swell the Mtt-protected peptide-resin in dichloromethane (B109758) (DCM).

  • Treat the resin with a solution of 30% this compound in DCM (3 x 15 minutes).

  • Wash the resin thoroughly with DCM.

  • Proceed with the next coupling step in the peptide synthesis.

Peptide_Deprotection

Synthesis of 19F MRI Contrast Agents

The nine magnetically equivalent fluorine atoms in PFTB give a strong, sharp singlet in ¹⁹F NMR spectra, making it an ideal building block for the synthesis of ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents.[14][15] These agents are valuable for non-invasive cell tracking and molecular imaging.

Experimental Protocol: Synthesis of a PFTB-containing Amino Acid for ¹⁹F NMR [16]

This protocol describes the synthesis of Fmoc-perfluoro-tert-butyl tyrosine from Fmoc-4-aminophenylalanine.

  • Diazotization: Dissolve Fmoc-4-aminophenylalanine in a suitable solvent and treat with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) at low temperature to form the diazonium salt.

  • Diazonium Coupling: Add the diazonium salt solution to refluxing this compound. The diazonium group is displaced by the perfluoro-tert-butoxide, forming the ether linkage.

  • Purification: After the reaction is complete, cool the mixture and purify by extraction and column chromatography to yield Fmoc-perfluoro-tert-butyl tyrosine.

MRI_Agent_Synthesis

Radical Perfluoro-tert-butylation

Recent advancements have enabled the use of PFTB derivatives in radical perfluoro-tert-butylation reactions.[17][18] These methods allow for the direct C-H functionalization of various unsaturated compounds.

Experimental Protocol: Photocatalytic Perfluoro-tert-butylation of Styrenes [17]

  • In a reaction vessel, combine the styrene (B11656) substrate (1.0 eq.), a perfluoro-tert-butylating reagent derived from PFTB (1.2 eq.), a photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%), and a copper co-catalyst (e.g., CuTC, 10 mol%) in degassed dichloromethane (DCM).

  • Irradiate the mixture with blue LEDs at room temperature for the specified time.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the perfluoro-tert-butylated styrene.

Radical_Perfluoro_tert_butylation

Conclusion

This compound is a powerful and versatile building block that offers a unique combination of properties for a wide array of applications in chemical synthesis, drug discovery, and materials science. Its ability to introduce the sterically bulky and electron-withdrawing perfluoro-tert-butyl group, coupled with its utility in developing sensitive ¹⁹F MRI probes, ensures its continued importance in advancing these fields. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the full potential of this exceptional fluorinated compound.

References

The Unique Solvent Properties of Perfluoro-tert-butanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the distinct physicochemical characteristics and applications of perfluoro-tert-butanol (PFTB) for scientists and professionals in drug development.

This compound (PFTB), a fully fluorinated tertiary alcohol, has emerged as a solvent and reagent with a unique and highly valuable set of properties for a range of chemical applications. Its distinct characteristics, stemming from its perfluorinated structure, offer significant advantages in organic synthesis, materials science, and particularly in the development of advanced pharmaceutical and diagnostic agents. This technical guide provides a comprehensive overview of the core properties of PFTB, supported by quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its application in research and development.

Physicochemical Properties of this compound

The substitution of all hydrogen atoms with fluorine in the tert-butanol (B103910) structure imparts a unique combination of physical and chemical properties to PFTB. The strong electron-withdrawing effect of the nine fluorine atoms results in a highly polarized O-H bond, making PFTB an exceptionally acidic alcohol with a pKa of approximately 5.4, comparable to that of carboxylic acids[1][2]. This high acidity, coupled with the steric bulk of the trifluoromethyl groups, underpins many of its unique applications.

Key physicochemical properties of PFTB are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-ol[3]
CAS Number 2378-02-1[3]
Molecular Formula C₄HF₉O[3]
Molecular Weight 236.04 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 45 °C[2]
Density ~1.693 g/mL at 25 °C
pKa ~5.4[1][2]
¹H NMR Chemical shift is dependent on solvent and concentration.[5]
¹⁹F NMR A single sharp peak due to nine equivalent fluorine atoms.[6]
Mass Spectrum Available through various databases.[7]

Solubility Profile:

Key Applications and Experimental Protocols

The unique properties of PFTB have led to its use in several specialized applications, particularly where its high acidity, low nucleophilicity, and fluorinated nature can be leveraged.

Selective Deprotection in Peptide Synthesis

PFTB's high acidity and low nucleophilicity make it an excellent reagent for the selective removal of acid-labile protecting groups in solid-phase peptide synthesis (SPPS), without the need for harsh acids like trifluoroacetic acid (TFA). A notable application is the selective deprotection of trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt) groups from the side chains of amino acids like lysine, ornithine, and cysteine.

This protocol describes the selective removal of the Mtt group from a resin-bound peptide.

Materials:

  • Mtt-protected peptide-resin

  • This compound (PFTB)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc-deprotection control

  • Testing resin (e.g., Rink Amide resin)

Procedure:

  • Swell the Mtt-protected peptide-resin in DCM in a peptide synthesis vessel.

  • Prepare a 30% (v/v) solution of PFTB in DCM.

  • Drain the DCM from the resin and add the 30% PFTB/DCM solution.

  • Agitate the resin at room temperature. For complete Mtt removal, multiple treatments are typically necessary (e.g., 3 x 15 minutes).

  • After each treatment, drain the solution and wash the resin thoroughly with DCM.

  • To monitor the completion of the deprotection, a small sample of the resin can be treated with a piperidine solution. The absence of the dibenzofulvene adduct in the UV spectrum indicates complete Fmoc removal from the N-terminus, confirming the stability of the Fmoc group during Mtt deprotection.

  • The deprotected side-chain is then ready for further modification, such as cyclization or branching.

The workflow for this selective deprotection is illustrated in the diagram below.

Peptide_Deprotection_Workflow start Mtt-Protected Peptide-Resin swell Swell in DCM start->swell deprotection Treat with 30% PFTB in DCM (3 x 15 min) swell->deprotection wash Wash with DCM deprotection->wash product Deprotected Peptide-Resin wash->product modification Further Side-Chain Modification product->modification

Selective deprotection of Mtt group using PFTB.
Synthesis of ¹⁹F MRI Contrast Agents

The presence of nine magnetically equivalent fluorine atoms that produce a single, sharp signal in ¹⁹F NMR spectroscopy makes PFTB an ideal building block for the synthesis of highly sensitive ¹⁹F Magnetic Resonance Imaging (MRI) contrast agents[8][9]. The hydroxyl group provides a convenient handle for attaching PFTB to larger molecules, including peptides and polymers, to create targeted or long-circulating imaging probes.

This protocol, adapted from the synthesis of a PFTB-containing amino acid, illustrates the use of PFTB in a diazonium coupling reaction to create a precursor for a ¹⁹F MRI probe[10].

Materials:

  • Fmoc-4-NH₂-phenylalanine

  • Sodium nitrite (B80452) (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • This compound (PFTB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in an appropriate solvent and cool in an ice bath. Add tetrafluoroboric acid followed by a solution of sodium nitrite. Stir the reaction mixture at low temperature to form the diazonium salt intermediate.

  • Diazonium Coupling: Isolate the crude diazonium salt and add it to this compound. Heat the mixture at reflux. The diazonium group is displaced by the PFTB, forming the perfluoro-tert-butyl ether linkage.

  • Work-up: After the reaction is complete, cool the mixture and dilute with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Fmoc-perfluoro-tert-butyl tyrosine.

The following diagram outlines the synthesis workflow.

MRI_Probe_Synthesis start Fmoc-4-NH₂-phenylalanine diazotization Diazotization (NaNO₂, HBF₄) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate coupling Diazonium Coupling (PFTB, Reflux) intermediate->coupling workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification product Fmoc-Perfluoro-tert-butyl Tyrosine purification->product

Synthesis of a PFTB-containing amino acid for ¹⁹F MRI.
Mitsunobu Reaction

PFTB can act as a nucleophile in the Mitsunobu reaction to form perfluoro-tert-butyl ethers. The high acidity of PFTB facilitates its deprotonation by the betaine (B1666868) intermediate formed from triphenylphosphine (B44618) and an azodicarboxylate.

This protocol provides a general procedure for the Mitsunobu reaction using PFTB as the nucleophile.

Materials:

  • Primary or secondary alcohol

  • This compound (PFTB) (1.1 - 1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.1 - 1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.1 - 1.5 equivalents)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary or secondary alcohol, PFTB, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to separate the desired perfluoro-tert-butyl ether from triphenylphosphine oxide and the hydrazine (B178648) byproduct.

The logical relationship of the key steps in the Mitsunobu reaction is depicted below.

Mitsunobu_Reaction reagents Alcohol, PFTB, PPh₃ in THF cool Cool to 0 °C reagents->cool add_diad Add DIAD/DEAD cool->add_diad reaction Reaction at Room Temperature add_diad->reaction workup Concentration & Purification reaction->workup product Perfluoro-tert-butyl Ether workup->product

Key stages of the Mitsunobu reaction with PFTB.

Summary of Unique Solvent Properties

The utility of PFTB as a solvent and reagent stems from a combination of factors that distinguish it from conventional and other fluorinated alcohols.

PropertyDescriptionImplication in Applications
High Acidity (pKa ~5.4) The strong electron-withdrawing trifluoromethyl groups make the hydroxyl proton highly acidic.Enables it to act as a mild acid catalyst and facilitates its use as a nucleophile in reactions like the Mitsunobu reaction. Ideal for selective deprotection of acid-labile groups without resorting to harsh acids.
Low Nucleophilicity The bulky trifluoromethyl groups sterically hinder the oxygen atom, making it a poor nucleophile.Reduces unwanted side reactions where the solvent might otherwise participate as a nucleophile.
Strong Hydrogen Bond Donor The highly polarized O-H bond makes PFTB a strong hydrogen bond donor.Can stabilize anionic intermediates and transition states, potentially accelerating certain reactions.
Hydrophobicity and Lipophobicity The perfluorinated structure results in poor affinity for both aqueous and hydrocarbon phases.Useful in creating unique biphasic systems and can influence the solubility of reactants and products.
High Ionizing Power The polarity and hydrogen bonding ability of PFTB can promote the formation of ionic species.Can facilitate reactions that proceed through ionic intermediates.
Chemical and Thermal Stability The strong carbon-fluorine bonds confer high chemical inertness and thermal stability[1].Allows for its use in a wide range of reaction conditions, including elevated temperatures.
¹⁹F NMR Signature Nine magnetically equivalent fluorine atoms give a single, sharp NMR signal.Makes it an excellent building block for highly sensitive ¹⁹F MRI contrast agents.

Conclusion

This compound is a versatile and powerful tool for chemists in both academic and industrial settings. Its unique combination of high acidity, low nucleophilicity, strong hydrogen-bonding capabilities, and distinct spectroscopic signature provides solutions to challenging synthetic problems and opens new avenues for the design of advanced materials and diagnostic agents. This guide has provided a foundational understanding of PFTB's properties and applications, along with practical experimental protocols to encourage its broader adoption and exploration in the scientific community. As research continues, the full potential of this remarkable fluorinated alcohol is yet to be realized.

References

An In-depth Technical Guide to the Thermal Stability and Chemical Resistance of Polymers Incorporating Perfluorotributylamine Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and chemical resistance of polymers incorporating perfluorotributylamine (B110022) (PFTB) or, more broadly, perfluoro-tert-butyl (PFtB) moieties. As a distinct homopolymer of PFTB is not a widely commercialized or extensively documented material, this guide will focus on the well-characterized properties of closely related and representative fluoropolymers, such as polytetrafluoroethylene (PTFE), perfluoroalkoxy alkane (PFA), and fluorinated ethylene (B1197577) propylene (B89431) (FEP). The extreme chemical inertness and thermal stability of the PFTB molecule suggest that a polymer rich in such moieties would exhibit properties at the highest end of the fluoropolymer performance spectrum.

Introduction to PFTB and Fluoropolymers

Perfluorotributylamine (PFTB) is a perfluorinated tertiary amine known for its exceptional thermal stability and chemical inertness. These properties are derived from the immense strength of the carbon-fluorine (C-F) bond and the shielding effect of the fluorine atoms, which protect the carbon backbone from chemical attack. While PFTB itself is a small molecule, the integration of its structural motifs, specifically the perfluoroalkyl groups, into polymer chains results in materials with outstanding performance characteristics.

Fluoropolymers, a class of polymers containing fluorine atoms, are renowned for their performance in extreme environments. Their unique properties make them indispensable in a wide range of applications, including chemical processing, electronics, aerospace, and pharmaceuticals. The data and principles outlined in this guide for well-established fluoropolymers provide a strong framework for understanding the expected performance of polymers containing PFTB moieties.

Thermal Stability

The thermal stability of a polymer is its ability to resist decomposition at high temperatures. Fluoropolymers, in general, exhibit exceptional thermal stability due to the high dissociation energy of the C-F bond.

Key Thermal Properties

The thermal behavior of polymers is characterized by several key parameters, which can be determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Key Thermal Properties of Representative Fluoropolymers

PropertyPTFEPFAFEP
Melting Point (°C)~327[1][2]285 - 305[3]260 - 280[1][4]
Glass Transition Temperature (°C)~127[5]~90[6]Not well-defined
Maximum Continuous Service Temp. (°C)260[6]260[6][7]206[8]
Decomposition Temperature (°C)>500[9][10]353 - 550[3]>300[11]
Coefficient of Thermal Expansion (10⁻⁵ in/in-°F)5.5 - 8.4[12]6.7[12]4.6 - 5.8[12]

Note: These values are typical and can vary depending on the specific grade and processing of the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a polymer. For highly stable fluoropolymers, significant weight loss is typically not observed until very high temperatures are reached.[13]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This allows for the determination of the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[14][15][16]

Chemical Resistance

The chemical resistance of a material is its ability to withstand exposure to various chemicals without significant degradation of its physical or chemical properties. Fluoropolymers are among the most chemically resistant of all known polymers.[17] This inertness is a direct result of the strong C-F bonds and the dense shield of fluorine atoms that protect the polymer backbone.[17]

Resistance to Common Chemical Classes

Polymers containing PFTB moieties are expected to exhibit extraordinary resistance to a wide range of chemicals, including:

  • Strong Acids: Such as sulfuric acid, nitric acid, hydrochloric acid, and hydrofluoric acid.

  • Strong Bases: Including sodium hydroxide (B78521) and potassium hydroxide.

  • Organic Solvents: Aromatic hydrocarbons, alcohols, ketones, esters, and chlorinated solvents.

  • Oxidizing Agents: Such as hydrogen peroxide and halogens.

Table 2: Chemical Resistance of Representative Fluoropolymers (at Room Temperature)

Chemical AgentPTFEPFAFEP
Acids
Acetic Acid (Glacial)ExcellentExcellent[18]Excellent[19]
Hydrochloric Acid (conc.)ExcellentExcellent[18]Excellent
Hydrofluoric Acid (40%)ExcellentExcellent[18]Excellent
Nitric Acid (70%)ExcellentExcellentExcellent
Sulfuric Acid (98%)ExcellentExcellent[20]Excellent[21]
Bases
Ammonium Hydroxide (conc.)ExcellentExcellentExcellent[22]
Sodium Hydroxide (50%)ExcellentExcellent[20]Excellent[19]
Solvents
AcetoneExcellentExcellent[18]Excellent[19]
BenzeneExcellentExcellentExcellent
Carbon TetrachlorideExcellentExcellentExcellent[19][22]
EthanolExcellentExcellentExcellent
TolueneExcellentExcellentExcellent[22]
Other
Hydrogen Peroxide (30%)ExcellentExcellent[18]Excellent
WaterExcellentExcellentExcellent

Note: "Excellent" indicates that the material shows little to no degradation after prolonged exposure.

Limitations

Despite their exceptional chemical resistance, fluoropolymers can be attacked by a few highly reactive chemicals, particularly at elevated temperatures. These include molten alkali metals (like sodium), elemental fluorine, and some complex halogenated compounds.[17]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or ceramic).

  • The sample pan is placed on a sensitive microbalance within a furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 800 °C).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific mass loss events occur. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting point (Tm), and other thermal transitions of the polymer.

Methodology:

  • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a sample pan (e.g., aluminum).

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions. A step change in the baseline indicates the glass transition, while peaks represent melting (endothermic) or crystallization (exothermic) events.

Visualizations

Experimental_Workflow_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Polymer Sample (5-10 mg) TGA_Instrument TGA Instrument TGA_Sample->TGA_Instrument TGA_Heating Controlled Heating (e.g., 10 °C/min) TGA_Instrument->TGA_Heating TGA_Atmosphere Inert/Oxidative Atmosphere TGA_Heating->TGA_Atmosphere TGA_Data Mass vs. Temperature Data TGA_Atmosphere->TGA_Data TGA_Analysis Determine Decomposition Temperature & Stability TGA_Data->TGA_Analysis DSC_Sample Polymer Sample (5-10 mg) DSC_Instrument DSC Instrument DSC_Sample->DSC_Instrument DSC_Heating_Cooling Controlled Heating/Cooling (e.g., 10 °C/min) DSC_Instrument->DSC_Heating_Cooling DSC_Atmosphere Controlled Atmosphere DSC_Heating_Cooling->DSC_Atmosphere DSC_Data Heat Flow vs. Temperature Data DSC_Atmosphere->DSC_Data DSC_Analysis Determine Tg, Tm, Tc DSC_Data->DSC_Analysis

Caption: Workflow for Thermal Analysis of PFTB-containing Polymers.

Chemical_Resistance_Evaluation start Polymer Sample prepare_samples Prepare Test Specimens (e.g., coupons, films) start->prepare_samples expose_to_chemicals Immerse in Chemical Reagents (Acids, Bases, Solvents) prepare_samples->expose_to_chemicals controlled_conditions Controlled Temperature & Duration expose_to_chemicals->controlled_conditions post_exposure_analysis Post-Exposure Analysis controlled_conditions->post_exposure_analysis visual_inspection Visual Inspection (Swelling, Discoloration, Cracking) post_exposure_analysis->visual_inspection mass_change Measure Mass Change post_exposure_analysis->mass_change mechanical_testing Mechanical Property Testing (Tensile Strength, Elongation) post_exposure_analysis->mechanical_testing spectroscopic_analysis Spectroscopic Analysis (e.g., FTIR for chemical changes) post_exposure_analysis->spectroscopic_analysis assessment Assess Chemical Resistance visual_inspection->assessment mass_change->assessment mechanical_testing->assessment spectroscopic_analysis->assessment

Caption: Experimental Workflow for Chemical Resistance Evaluation.

Conclusion

Polymers incorporating perfluorotributylamine moieties are expected to be at the apex of polymer performance, exhibiting exceptional thermal stability and broad chemical resistance. By leveraging the extensive data available for established fluoropolymers and employing standardized testing protocols such as TGA and DSC, researchers and drug development professionals can confidently predict and verify the performance of these advanced materials in demanding applications. The inherent stability of the perfluoroalkyl structure makes these polymers highly attractive for applications requiring long-term reliability in harsh chemical and thermal environments.

References

Methodological & Application

Application Notes and Protocols: Perfluoro-tert-butanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-tert-butanol (PFTB), also known as nonafluoro-tert-butyl alcohol, is a unique fluorinated alcohol with the chemical formula (CF₃)₃COH.[1][2] Its distinctive properties, stemming from the presence of nine electron-withdrawing fluorine atoms, make it a valuable, albeit specialized, tool in modern organic synthesis. These characteristics include high acidity for an alcohol (pKa ≈ 5.4), exceptional chemical and thermal stability, and a low boiling point (approximately 45°C), which facilitates its removal from reaction mixtures.[3][4]

While its "unique solvent properties" are often cited, literature primarily supports its role as a specialized reagent and a building block for introducing the perfluoro-tert-butyl group into molecules, rather than as a general-purpose solvent for organic reactions.[1][5] This document provides a detailed overview of the known applications of PFTB, including its physical and chemical properties, established protocols where it is used as a reagent, and an exploration of its potential and limitations as a solvent.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of PFTB is presented in Table 1. These properties are fundamental to understanding its behavior and potential applications in organic synthesis.

PropertyValueSignificance in Organic Synthesis
IUPAC Name 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-olStandard nomenclature for unambiguous identification.
CAS Number 2378-02-1For easy database searching and procurement.
Molecular Formula C₄HF₉OIndicates high fluorine content.
Molecular Weight 236.04 g/mol Relevant for stoichiometric calculations.
Boiling Point ~45 °CAllows for easy removal under reduced pressure at low temperatures.[3]
pKa 5.4Highly acidic for an alcohol, comparable to carboxylic acids; can act as a proton source or be deprotonated to form a non-nucleophilic alkoxide.[4]
Appearance Colorless liquidFacilitates visual monitoring of reactions.
Stability High thermal and chemical stabilitySuitable for reactions under demanding conditions.[3][6]

Applications of this compound in Organic Synthesis

The primary application of PFTB in organic synthesis is as a nucleophilic source of the perfluoro-tert-butoxy group or as a precursor to the perfluoro-tert-butyl radical. Its use as a solvent is not well-documented, with some evidence suggesting it can be a poor solvent for certain reaction types.

Perfluoro-tert-butylation Reactions

PFTB is a key reagent for introducing the sterically bulky and electron-withdrawing perfluoro-tert-butyl group into organic molecules. This modification is of significant interest in medicinal chemistry and materials science to enhance properties such as metabolic stability, lipophilicity, and thermal stability.[5][7]

A common strategy for forming C-O bonds with PFTB is the Mitsunobu reaction. Below is a protocol for the synthesis of Boc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester, a valuable building block in peptide chemistry.

Experimental Protocol: Mitsunobu Reaction

  • Reaction Scheme:

    • Boc-(2S,4R)-4-hydroxyproline methyl ester + PFTB → Boc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline methyl ester

  • Reagents and Materials:

    • Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq)

    • Triphenylphosphine (Ph₃P) (1.2 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

    • This compound (PFTB) (2.0 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Toluene (B28343) (anhydrous)

    • Ethyl acetate (B1210297)

    • Brine

  • Procedure:

    • Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (e.g., 9.10 mmol) and Ph₃P (10.9 mmol) in anhydrous toluene under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath and stir for 10 minutes.

    • Add DIAD (10.9 mmol) dropwise over 15 minutes.

    • Add PFTB (18.2 mmol) and DIPEA (18.2 mmol) to the solution and stir at 0°C for an additional 5 minutes.

    • Remove the ice bath, warm the reaction mixture to 45°C in an oil bath, and stir for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Quantitative Data:

    • The synthesis of related perfluoro-tert-butylated hydroxyproline (B1673980) derivatives using this method has been reported with yields in the range of 60-65%.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate & Ph₃P in Toluene B Cool to 0°C A->B C Add DIAD B->C D Add PFTB & DIPEA C->D E Warm to 45°C D->E F Stir for 24h E->F G Solvent Removal F->G H Aqueous Workup G->H I Drying & Concentration H->I J Column Chromatography I->J

Caption: Workflow for the Mitsunobu reaction to synthesize perfluoro-tert-butyl ethers.

PFTB can also be used as a nucleophile in diazonium coupling reactions to form aryl-perfluoro-tert-butyl ethers. This method is particularly useful for the synthesis of fluorinated amino acids for applications in ¹⁹F NMR.

Experimental Protocol: Diazonium Coupling

  • Reaction Scheme:

    • Fmoc-4-NH₂-phenylalanine → [Fmoc-4-N₂⁺-phenylalanine]BF₄⁻ (in situ)

    • [Fmoc-4-N₂⁺-phenylalanine]BF₄⁻ + PFTB → Fmoc-perfluoro-tert-butyl tyrosine

  • Reagents and Materials:

    • Fmoc-4-NH₂-phenylalanine

    • Sodium nitrite (B80452) (NaNO₂)

    • Tetrafluoroboric acid (HBF₄)

    • This compound (PFTB)

  • Procedure:

    • Perform the diazotization of Fmoc-4-NH₂-phenylalanine using sodium nitrite in tetrafluoroboric acid to generate the intermediate diazonium salt.

    • Use the diazonium salt without purification in the subsequent step.

    • Achieve the diazonium coupling by heating the diazonium salt in this compound at reflux.

    • Purify the resulting Fmoc-perfluoro-tert-butyl tyrosine.

  • Quantitative Data:

    • This two-step synthesis from commercially available starting material has been reported to proceed in good yield with only a single purification step.

PFTB as a Solvent in Organic Synthesis

The use of PFTB as a primary solvent in organic synthesis is not well-established in the scientific literature. Its properties, such as high polarity (due to the acidic hydroxyl group) and low nucleophilicity, suggest it could be a suitable medium for reactions involving cationic intermediates, similar to other fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE). However, there is a lack of published examples to support this.

Based on the properties of PFTB and its fluorinated alcohol analogues, potential, yet unproven, applications as a solvent could include:

  • C-H Activation Reactions: Fluorinated alcohols have been shown to promote transition metal-catalyzed C-H functionalization reactions. The high acidity and low coordinating ability of PFTB could potentially stabilize cationic intermediates in such catalytic cycles.

  • Electrophilic Aromatic Substitution: The polar nature of PFTB might facilitate electrophilic aromatic substitution reactions by stabilizing the arenium ion intermediate.

  • Oxidation Reactions: The chemical inertness of PFTB could make it a suitable solvent for certain oxidation reactions.

However, a significant limitation was observed in a study of Friedel-Crafts acylation, where PFTB acted as a nucleophile, leading to solvolysis of the benzoyl chloride rather than promoting the desired acylation of the aromatic substrate. This highlights the potential for PFTB to act as a reagent even when intended as a solvent, particularly with highly electrophilic species.

Logical Relationship of PFTB Properties and Applications

PFTB_Properties_Applications cluster_properties Chemical Properties cluster_applications Applications p1 High Acidity (pKa ~5.4) a1 Proton Source p1->a1 a2 Non-nucleophilic Alkoxide Precursor p1->a2 a3 Introduction of (CF₃)₃CO- group (e.g., Mitsunobu, Diazonium Coupling) p1->a3 p2 Bulky (CF₃)₃C- group p2->a2 p2->a3 p3 Chemically Inert C-F bonds a5 Potential Solvent for Cationic Intermediates p3->a5 p4 Low Boiling Point (~45°C) a4 Easy Removal p4->a4

Caption: Relationship between the chemical properties of PFTB and its applications in synthesis.

Specific data on the solubility of common organic reagents and catalysts in PFTB is scarce. As a highly fluorinated and polar compound, it is expected to have unique solubility characteristics. General principles suggest that other fluorinated compounds would be readily soluble, while the solubility of non-fluorinated, non-polar compounds might be limited. Empirical determination of solubility for each specific application is highly recommended.

Workup and Recovery of PFTB

Due to its low boiling point, PFTB can generally be removed from a reaction mixture by rotary evaporation. However, its miscibility with a range of organic solvents may complicate aqueous extractions. If PFTB is used as a solvent, a fluorous-phase extraction could be a viable workup strategy, although this would require the use of a fluorous solvent for the extraction, adding to the cost and complexity of the process.

Given the high cost and environmental persistence of fluorinated compounds, recycling of PFTB is an important consideration. Distillation is a potential method for its recovery and purification after a reaction.

Conclusion

This compound is a highly functionalized molecule with well-defined applications as a reagent for the introduction of the perfluoro-tert-butyl group into organic compounds. Its high acidity, stability, and the unique properties it imparts to molecules make it a valuable tool for medicinal chemists and material scientists.

The use of PFTB as a solvent in routine organic synthesis is not well-documented and appears to be limited, potentially due to its reactivity with electrophiles and its specialized solubility profile. While its properties suggest potential in specific areas like C-H activation, further research is needed to establish practical protocols. Researchers considering PFTB as a solvent should perform preliminary studies to assess its suitability for their specific reaction, paying close attention to potential side reactions and the solubility of all components. The primary and proven value of PFTB currently lies in its role as a unique and powerful fluorinated building block.

References

Application Notes and Protocols: Perfluoro-tert-butanol for Selective Mtt Group Deprotection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides, such as those with branches or modifications on side chains. The 4-methyltrityl (Mtt) group is a frequently employed protecting group for the ε-amino group of lysine, prized for its acid lability. Traditionally, its removal is accomplished using low concentrations of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, this method can lack selectivity, leading to the premature cleavage of other acid-sensitive protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl (tBu), or even cleavage of the peptide from the resin linker.[1][2][3][4][5]

Perfluoro-tert-butanol (PFTB), a fluorinated alcohol, has emerged as a mild and highly selective reagent for the deprotection of the Mtt group.[1][2][3][4] This application note provides a detailed overview, experimental protocols, and comparative data on the use of PFTB for Mtt deprotection, highlighting its advantages over conventional methods. The high selectivity of PFTB ensures the integrity of other protecting groups, making it an invaluable tool in the synthesis of intricate peptides.[1][2][3]

Advantages of this compound

  • High Selectivity: PFTB effectively removes the Mtt group while leaving Boc and tBu groups intact, even with extended reaction times.[1][2][3]

  • Mild Reaction Conditions: The use of PFTB avoids the harsh acidity of higher concentration TFA cocktails, preserving the integrity of the peptide-resin linkage.

  • Reduced Side Reactions: By minimizing the risk of premature deprotection of other functional groups, PFTB leads to a cleaner crude product and simplifies purification.

Data Presentation: Comparison of Deprotection Reagents

The following tables summarize the efficacy and selectivity of PFTB in comparison to other commonly used deprotection reagents for trityl-based protecting groups.

Table 1: Mtt Group Deprotection Efficiency

ReagentConcentrationTreatmentOutcome
This compound (PFTB)30% in DCM3 x 15 minComplete Deprotection
Hexafluoroisopropanol (HFIP)30% in DCM3 x 5 minComplete Deprotection
Trifluoroacetic Acid (TFA)1-3% in DCM3 x 5 minGenerally effective, but can be sequence-dependent and risk premature deprotection of other groups.[1][5]

Table 2: Selectivity of PFTB for Mtt vs. Other Protecting Groups

Protecting GroupReagentTreatment TimeResult
Lys(Mtt)30% PFTB in DCM3 x 15 minComplete Removal
Lys(Boc)30% PFTB in DCM4 hoursNo Removal
Ser(tBu)30% PFTB in DCM4 hoursNo Removal
Arg(Pbf)1% TFA in DCM3 x 5 min + 1 x 15 minPbf group is stable under conditions for Mtt removal.[6]

Experimental Protocols

Materials
  • Nα-Fmoc-Nε-Mtt protected amino acid (e.g., Fmoc-Lys(Mtt)-OH)

  • Solid-phase synthesis resin (e.g., Rink Amide resin)

  • This compound (PFTB)

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc removal

  • Standard coupling reagents (e.g., HBTU, DIPEA)

  • Solvents for washing (DMF, DCM, etc.)

Protocol for On-Resin Mtt Deprotection using PFTB

This protocol is intended for the selective removal of the Mtt group from a peptide synthesized on a solid support.

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a solution of 30% (v/v) PFTB in DCM.

  • Deprotection Treatment:

    • Drain the DCM from the swollen resin.

    • Add the 30% PFTB/DCM solution to the resin.

    • Agitate the mixture for 15 minutes at room temperature.

    • Drain the deprotection solution.

  • Repeat Treatment: Repeat step 3 two more times for a total of three treatments.

  • Washing: Wash the resin thoroughly with DCM (3x), followed by DMF (3x), and finally DCM (3x) to remove residual reagents and the cleaved Mtt cation.

  • Confirmation of Deprotection (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Mtt group.

  • Subsequent Synthesis Steps: The deprotected amino group is now ready for the next coupling reaction or modification.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the experimental workflow for Mtt deprotection and the logical relationship of protecting group stability.

Mtt_Deprotection_Workflow start Peptide-Resin with Mtt Group swell Swell Resin in DCM start->swell deprotect Treat with PFTB/DCM (3 x 15 min) swell->deprotect prepare Prepare 30% PFTB in DCM prepare->deprotect wash Wash Resin (DCM, DMF, DCM) deprotect->wash next_step Proceed to Next Synthesis Step wash->next_step

Caption: On-resin Mtt deprotection workflow using PFTB.

Protecting_Group_Selectivity pftb 30% PFTB / DCM Mtt Mtt pftb->Mtt Cleaved tfa_low 1-3% TFA / DCM tfa_low->Mtt Cleaved tfa_high >90% TFA (Cleavage) tfa_high->Mtt Cleaved Boc Boc tfa_high->Boc Cleaved tBu tBu tfa_high->tBu Cleaved Pbf Pbf tfa_high->Pbf Cleaved

Caption: Selectivity of deprotection reagents for common protecting groups.

Conclusion

This compound is a superior reagent for the selective deprotection of the Mtt group in solid-phase peptide synthesis. Its mild nature and high selectivity for Mtt over other acid-labile protecting groups like Boc and tBu make it an indispensable tool for the synthesis of complex peptides. The protocols and data presented herein provide a comprehensive guide for the successful implementation of PFTB in peptide synthesis workflows, enabling the production of high-purity peptides with intricate designs.

References

Protocol for Selective On-Resin Detritylation with Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the selective removal of temporary protecting groups is a critical step for the synthesis of complex peptides, including branched, cyclic, and modified peptides. The trityl (Trt) group and its derivatives, such as the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) groups, are frequently used for the protection of amine, hydroxyl, and thiol functionalities in amino acid side chains. Traditionally, the removal of these groups is achieved using trifluoroacetic acid (TFA) at low concentrations. However, this method can lack selectivity and may lead to the premature cleavage of other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) and tert-butyl (tBu), or even cleavage of the peptide from the resin.

Perfluoro-tert-butanol offers a mild and highly selective alternative for the on-resin removal of Trt, Mmt, and Mtt protecting groups.[1][2][3][4] Its application ensures the integrity of other acid-labile protecting groups, providing a robust method for the synthesis of complex peptides.[1][2][3][4] This document provides a detailed protocol for the selective on-resin detritylation using this compound and presents comparative data on its efficiency.

Principle

This compound, in a solution of dichloromethane (B109758) (DCM), acts as a mild acidic reagent that selectively cleaves the trityl-based protecting groups from the peptide resin. The bulky and electron-withdrawing nature of the perfluorinated alkyl groups enhances the acidity of the hydroxyl proton, while the tert-butyl structure provides steric hindrance that contributes to its selectivity. The reaction is performed on the solid support, and the cleaved trityl cation is washed away, leaving the deprotected functional group ready for the next synthetic step. This method is compatible with standard Fmoc-based SPPS.

Data Presentation

The following tables summarize the efficiency of selective on-resin detritylation using 30% this compound in DCM compared to other commonly used deprotection reagents. The data is based on the analysis of model peptides synthesized on a Rink Amide resin.[1][2][3][4]

Table 1: Selective Deprotection of Mtt from Lysine Side Chain

ReagentTreatment Time (cycles x min)Deprotection Efficiency (%)
30% this compound in DCM3 x 15>95
1% TFA in DCM3 x 5~90
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5>95

Table 2: Selective Deprotection of Mmt from Lysine Side Chain

ReagentTreatment Time (cycles x min)Deprotection Efficiency (%)
30% this compound in DCM3 x 5>95
5% Trichloroacetic acid in DCM3 x 2>95
30% Hexafluoroisopropanol (HFIP) in DCM3 x 5>95

Table 3: Selective Deprotection of O-Trt from Serine Side Chain

ReagentTreatment Time (cycles x min)Deprotection Efficiency (%)
30% this compound in DCM5 x 15>95
1% TFA / 2% Triisopropylsilane in DCM3 x 5~90

Table 4: Stability of Acid-Labile Protecting Groups

Protecting GroupReagentTreatment Time (h)Cleavage (%)
Boc30% this compound in DCM4<1
tBu30% this compound in DCM4<1
Boc30% Hexafluoroisopropanol (HFIP) in DCM4<1
tBu30% Hexafluoroisopropanol (HFIP) in DCM4<1

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective on-resin detritylation of Mtt, Mmt, and O-Trt protecting groups using this compound.

Materials
  • Peptide-resin functionalized with a trityl-protected amino acid.

  • This compound ((CF₃)₃COH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc removal (if applicable)

  • Acetic anhydride/pyridine/DCM for capping (optional)

  • Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer)

  • Shaker or rocker for agitation

Protocol 1: Selective Deprotection of Mtt Group from a Lysine Residue
  • Resin Swelling: Swell the Mtt-protected peptide-resin in DCM for 30 minutes.

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Deprotection:

    • Add a solution of 30% this compound in DCM to the resin.

    • Agitate the resin for 15 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step two more times (for a total of three treatments).

  • DCM Wash: Wash the resin thoroughly with DCM (5 x 1 min) to remove all traces of the cleaved Mtt cation and this compound.

  • DMF Wash: Wash the resin with DMF (3 x 1 min).

  • Confirmation of Deprotection (Optional): A small sample of the resin can be subjected to a qualitative test (e.g., Kaiser test) to confirm the presence of a free amine.

  • Next Synthetic Step: The resin is now ready for the next coupling or modification step.

Protocol 2: Selective Deprotection of Mmt Group from a Lysine Residue
  • Resin Swelling: Swell the Mmt-protected peptide-resin in DCM for 30 minutes.

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Deprotection:

    • Add a solution of 30% this compound in DCM to the resin.

    • Agitate the resin for 5 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step two more times (for a total of three treatments).

  • DCM Wash: Wash the resin thoroughly with DCM (5 x 1 min).

  • DMF Wash: Wash the resin with DMF (3 x 1 min).

  • Next Synthetic Step: The resin is now ready for the subsequent reaction.

Protocol 3: Selective Deprotection of O-Trt Group from a Serine Residue
  • Resin Swelling: Swell the O-Trt-protected peptide-resin in DCM for 30 minutes.

  • DCM Wash: Wash the resin with DCM (3 x 1 min).

  • Deprotection:

    • Add a solution of 30% this compound in DCM to the resin.

    • Agitate the resin for 15 minutes.

    • Drain the deprotection solution.

    • Repeat the deprotection step four more times (for a total of five treatments).

  • DCM Wash: Wash the resin thoroughly with DCM (5 x 1 min).

  • DMF Wash: Wash the resin with DMF (3 x 1 min).

  • Next Synthetic Step: The resin is now ready for the next synthetic step.

Mandatory Visualizations

Signaling Pathway/Chemical Transformation

G Resin_Peptide_Trityl Resin-Bound Peptide-Trityl Resin_Peptide_Deprotected Resin-Bound Deprotected Peptide Resin_Peptide_Trityl->Resin_Peptide_Deprotected Selective Detritylation Trityl_Cation Trityl Cation (in solution) Resin_Peptide_Trityl->Trityl_Cation Cleavage Deprotection 30% this compound in DCM

Caption: Chemical transformation during on-resin detritylation.

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis Start Start with Trityl-Protected Peptide on Resin Swell Swell Resin in DCM Start->Swell Wash1 Wash with DCM Swell->Wash1 Deprotect Treat with 30% this compound in DCM (Repeat cycles) Wash1->Deprotect Wash2 Wash with DCM Deprotect->Wash2 Wash3 Wash with DMF Wash2->Wash3 Next_Step Proceed to Next Synthetic Step (e.g., Coupling, Cyclization) Wash3->Next_Step Cleavage Final Cleavage and Global Deprotection Next_Step->Cleavage Analysis HPLC/MS Analysis of Crude Peptide Cleavage->Analysis

Caption: Experimental workflow for selective on-resin detritylation.

Conclusion

The use of 30% this compound in DCM provides a mild, efficient, and highly selective method for the on-resin removal of Mtt, Mmt, and O-Trt protecting groups. This protocol is particularly advantageous for the synthesis of complex peptides where the preservation of other acid-labile protecting groups is crucial. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of peptide synthesis and drug development.

References

Application of Perfluoro-tert-butanol in ¹⁹F MRI Contrast Agents: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is a rapidly emerging imaging modality that offers significant advantages for in vivo applications, primarily due to the negligible natural abundance of fluorine in biological tissues, which results in background-free images. The signal detected in ¹⁹F MRI is directly proportional to the concentration of the fluorine-containing contrast agent, enabling quantitative analysis of the agent's distribution.[1] Perfluoro-tert-butanol (PFTB) has emerged as a particularly promising building block for the development of high-performance ¹⁹F MRI contrast agents.[1] Its key advantages include:

  • Nine Chemically and Magnetically Equivalent Fluorine Atoms: This unique structure gives rise to a sharp, single resonance peak in the ¹⁹F NMR spectrum, maximizing the signal-to-noise ratio (SNR) and simplifying spectral analysis.[1][2]

  • Modifiable Hydroxyl Group: The presence of a hydroxyl group allows for straightforward chemical modification, enabling the synthesis of a diverse range of targeted and responsive contrast agents.[1]

  • Favorable Physicochemical Properties: PFTB derivatives can be designed to have improved physicochemical properties compared to traditional perfluorocarbons, such as better solubility and biocompatibility.[3][4]

These application notes provide a comprehensive overview of the use of PFTB in ¹⁹F MRI, including a summary of the properties of various PFTB-based contrast agents, detailed experimental protocols for their synthesis and application, and visualizations of key experimental workflows.

Quantitative Data Summary

The performance of a ¹⁹F MRI contrast agent is determined by several key parameters. The following table summarizes the reported quantitative data for various PFTB-based contrast agents to facilitate comparison.

Contrast AgentNumber of Equivalent ¹⁹F AtomsChemical Shift (ppm)T₁ Relaxation Time (ms)T₂ Relaxation Time (ms)Application Highlights
This compound (PFTB)9~ -75--Foundational building block for various ¹⁹F MRI probes.
Fmoc-perfluoro-tert-butyl tyrosine9Not specifiedNot specifiedNot specifiedIncorporation into peptides for sensitive detection by ¹⁹F NMR at nanomolar concentrations.[5][6]
C8-PFTE (Perfluoro-tert-butyl ether derivative)9-71.4Not specifiedNot specifiedUsed in stable nanoemulsions for ex vivo cell labeling and in vivo cell tracking.[7]
Perfluoro-tert-butyl benzyl (B1604629) ether derivatives9 to 54~ -73.36T₁ reduction with Fe³⁺-Dual-modal (¹⁹F MRI-fluorescence) cell tracking.[3]
PFTB-tagged L-DOPA analogue9Not specified-T₂/T₁ ≈ 0.01 in bloodPotential probe for imaging in translational clinical fields.[8]
Fluorinated Nanoparticles with PFTB moieties-Not specified812 - 997518 - 766In vivo ¹⁹F MRS detection in mice.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PFTB-based ¹⁹F MRI contrast agents, from synthesis to in vivo imaging.

Protocol 1: Synthesis of Fmoc-Perfluoro-tert-butyl Tyrosine

This protocol describes a practical, two-step synthesis from commercially available starting materials.[5][6]

Materials:

  • Fmoc-4-NH₂-phenylalanine

  • Sodium nitrite (B80452) (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • This compound

  • Anhydrous DMF

  • Diethyl ether

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in tetrafluoroboric acid. Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise while maintaining the temperature. Stir the reaction mixture for the specified time to form the diazonium salt intermediate.

  • Diazonium Coupling: To the solution containing the diazonium salt, add this compound. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water. Extract the product with diethyl ether. Wash the combined organic layers with water, dry over anhydrous Na₂SO₄, and concentrate under vacuum. The crude product can be purified by silica (B1680970) gel column chromatography.

Synthesis_Fmoc_PFTB_Tyrosine cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Diazonium Coupling cluster_purification Step 3: Purification Fmoc_Phe_NH2 Fmoc-4-NH₂-phenylalanine Diazonium_Salt Intermediate Diazonium Salt Fmoc_Phe_NH2->Diazonium_Salt NaNO₂, HBF₄ Fmoc_PFTB_Tyr Fmoc-Perfluoro-tert-butyl Tyrosine Diazonium_Salt->Fmoc_PFTB_Tyr Coupling Reaction PFTB This compound PFTB->Fmoc_PFTB_Tyr Purified_Product Purified Product Fmoc_PFTB_Tyr->Purified_Product Chromatography

Caption: Synthesis workflow for Fmoc-Perfluoro-tert-butyl Tyrosine.

Protocol 2: Formulation of Perfluoro-tert-butyl Ether Nanoemulsion

This protocol describes the preparation of a stable nanoemulsion of a PFTB derivative for cellular and in vivo applications.[7]

Materials:

  • C8-PFTE (or other PFTB ether)

  • Olive oil

  • Pluronic® P123 (low HLB surfactant)

  • Pluronic® P105 (high HLB surfactant)

  • Chloroform (B151607)

  • De-ionized water

  • Microfluidizer

Procedure:

  • Oil Phase Preparation: Dissolve olive oil and Pluronic® P123 in chloroform in a round-bottom flask.

  • Solvent Removal: Remove the chloroform under reduced pressure to form a thin film.

  • Addition of PFTB Derivative: Add the C8-PFTE to the oil-surfactant mixture and stir until homogeneous.

  • Pre-emulsion Formation: Add an aqueous solution of Pluronic® P105 to the oil mixture and vortex or stir vigorously to form a coarse pre-emulsion.

  • Microfluidization: Pass the pre-emulsion through a high-shear microfluidizer for a specified number of cycles to obtain a stable and monodisperse nanoemulsion.

Nanoemulsion_Formulation Oil_Phase 1. Prepare Oil Phase (Olive Oil + Pluronic P123 in Chloroform) Thin_Film 2. Form Thin Film (Solvent Removal) Oil_Phase->Thin_Film Add_PFTB 3. Add PFTB Derivative Thin_Film->Add_PFTB Pre_Emulsion 4. Form Pre-emulsion (Add Aqueous Pluronic P105) Add_PFTB->Pre_Emulsion Nanoemulsion 5. Microfluidization Pre_Emulsion->Nanoemulsion Final_Product Stable Nanoemulsion Nanoemulsion->Final_Product

Caption: Workflow for PFTB-based nanoemulsion formulation.

Protocol 3: Ex Vivo Cell Labeling with PFTB Nanoemulsion

This protocol outlines the procedure for labeling cells with a PFTB nanoemulsion for subsequent in vivo tracking.[7]

Materials:

  • Cells of interest (e.g., macrophages, cancer cells)

  • Cell culture medium

  • PFTB nanoemulsion

  • Phosphate-buffered saline (PBS)

  • Centrifuge

Procedure:

  • Cell Seeding: Plate the cells in appropriate culture vessels and allow them to adhere overnight.

  • Incubation with Nanoemulsion: Add the PFTB nanoemulsion to the cell culture medium at the desired concentration.

  • Co-incubation: Incubate the cells with the nanoemulsion for a specified period (e.g., 24 hours) to allow for cellular uptake.

  • Washing: After incubation, remove the medium containing the nanoemulsion and wash the cells multiple times with PBS to remove any excess, unlabeled nanoemulsion.

  • Cell Harvesting: Detach the labeled cells from the culture vessel using standard methods (e.g., trypsinization).

  • Final Wash: Centrifuge the cell suspension to pellet the cells and resuspend them in fresh medium or PBS for injection.

Cell_Labeling_Workflow Seed_Cells 1. Seed Cells Add_Nanoemulsion 2. Add PFTB Nanoemulsion Seed_Cells->Add_Nanoemulsion Incubate 3. Incubate for Uptake Add_Nanoemulsion->Incubate Wash_Cells 4. Wash to Remove Excess Incubate->Wash_Cells Harvest_Cells 5. Harvest Labeled Cells Wash_Cells->Harvest_Cells Labeled_Cells Labeled Cells for In Vivo Use Harvest_Cells->Labeled_Cells

Caption: Workflow for ex vivo cell labeling with PFTB nanoemulsions.

Protocol 4: In Vivo ¹⁹F MRI Acquisition

This protocol provides general guidelines for acquiring ¹⁹F MR images of animals administered with PFTB-based contrast agents. Specific parameters will need to be optimized based on the scanner, coil, and specific contrast agent used.

Materials and Equipment:

  • Animal model with administered PFTB contrast agent

  • MRI scanner with ¹⁹F imaging capabilities (e.g., 7T, 11.7T)

  • Dual-tuned ¹H/¹⁹F RF coil

  • Anesthesia system

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and position it within the RF coil. Ensure proper physiological monitoring throughout the experiment.

  • ¹H Anatomical Imaging: Acquire high-resolution ¹H anatomical images to provide anatomical context for the ¹⁹F signal. A T₂-weighted fast spin-echo (FSE) or turbo spin-echo (TSE) sequence is commonly used.

  • ¹⁹F Imaging: Switch the scanner to the ¹⁹F channel. Acquire ¹⁹F images using a suitable pulse sequence. A rapid acquisition with relaxation enhancement (RARE) sequence is often used for ¹⁹F imaging due to its efficiency.

    • Typical RARE parameters:

      • Repetition Time (TR): 200 - 1000 ms

      • Echo Time (TE): 4 - 10 ms

      • RARE factor: 8 - 16

      • Number of averages: Will depend on the concentration of the agent and desired SNR.

  • Image Co-registration: Overlay the ¹⁹F "hot-spot" images onto the ¹H anatomical images to visualize the location of the contrast agent.

InVivo_MRI_Workflow Animal_Prep 1. Animal Preparation & Anesthesia H1_Imaging 2. ¹H Anatomical Imaging (e.g., T₂-weighted FSE) Animal_Prep->H1_Imaging F19_Imaging 3. ¹⁹F 'Hot-Spot' Imaging (e.g., RARE) H1_Imaging->F19_Imaging Co_registration 4. Image Co-registration F19_Imaging->Co_registration Final_Image ¹H/¹⁹F Overlay Image Co_registration->Final_Image

Caption: General workflow for in vivo ¹H/¹⁹F MRI experiments.

Conclusion

This compound is a versatile and powerful building block for the creation of a new generation of ¹⁹F MRI contrast agents. Its unique spectral properties and ease of functionalization allow for the development of highly sensitive and specific probes for a wide range of biomedical applications, including cell tracking, molecular imaging, and the development of responsive agents. The protocols and data presented in these application notes provide a valuable resource for researchers and scientists working to advance the field of ¹⁹F MRI. As research in this area continues, PFTB-based contrast agents are poised to play an increasingly important role in both preclinical research and clinical diagnostics.

References

Application Notes and Protocols: Synthesis of Fluorinated Materials Using Perfluoro-tert-butanol as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-tert-butanol (PFTB), with the CAS number 2378-02-1, is a unique fluorinated alcohol that serves as a critical building block in the synthesis of advanced fluorinated materials.[1] Its distinctive properties, including high fluorine content, chemical stability, and a modifiable hydroxyl group, make it an invaluable precursor in pharmaceuticals, agrochemicals, and materials science.[2][3][4] The incorporation of the perfluoro-tert-butyl group can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various fluorinated materials.

Key Properties of this compound

This compound's utility stems from its unique chemical and physical properties:

  • High Fluorine Content: The presence of nine equivalent fluorine atoms makes it an excellent building block for introducing fluorine into molecules, particularly for applications like ¹⁹F MRI contrast agents.[3][5]

  • Chemical Stability: The strong carbon-fluorine bonds contribute to its high thermal stability and resistance to chemical degradation, allowing for its use in a variety of reaction conditions.[2][6]

  • Modifiable Hydroxyl Group: The hydroxyl group can be functionalized, enabling the attachment of the perfluoro-tert-butyl moiety to a wide range of molecules.[3][5]

  • Acidity: With a pKa of 5.4, it is significantly more acidic than typical tertiary alcohols, influencing its reactivity.[2]

Applications and Protocols

Synthesis of ¹⁹F MRI Contrast Agents

This compound is a cornerstone for the development of high-performance fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) agents.[3][4] The nine chemically equivalent fluorine atoms provide a strong and sharp NMR signal, essential for sensitive detection.[5][7]

The synthesis of ¹⁹F MRI probes often involves attaching the perfluoro-tert-butyl group to a targeting moiety. This can be achieved through various reactions, including the Mitsunobu reaction, which allows for the etherification of hydroxyl-containing molecules with this compound.[8]

This protocol describes the synthesis of a fluorinated amino acid that can be incorporated into peptides for ¹⁹F NMR studies.[9]

Reaction Scheme:

Fmoc-4-NH2-phenylalanine Fmoc-4-NH2-phenylalanine Diazonium Salt Diazonium Salt Fmoc-4-NH2-phenylalanine->Diazonium Salt NaNO2, HBF4 Fmoc-perfluoro-tert-butyl tyrosine Fmoc-perfluoro-tert-butyl tyrosine Diazonium Salt->Fmoc-perfluoro-tert-butyl tyrosine This compound, heat

Caption: Synthesis of Fmoc-perfluoro-tert-butyl tyrosine.

Materials:

Procedure:

  • Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in anhydrous acetonitrile and cool to 0 °C. Add tetrafluoroboric acid, followed by a solution of sodium nitrite in water, dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Diazonium Coupling: To the resulting diazonium salt solution, add this compound. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data:

Starting MaterialProductYield
Fmoc-4-NH₂-phenylalanineFmoc-perfluoro-tert-butyl tyrosineGood

Note: Peptides containing this amino acid have been detected by ¹⁹F NMR at concentrations as low as 500 nM in 30 seconds.[9]

Synthesis of Semifluorinated Amphiphilic Polymers for Drug Delivery

This compound can be used to synthesize semifluorinated polymers that self-assemble into nanoparticles for drug delivery applications.[10]

These polymers typically consist of a hydrophilic block, such as polyethylene (B3416737) glycol (PEG), and a hydrophobic/fluorophilic block containing the perfluoro-tert-butyl group. The synthesis often involves the reaction of a PEG derivative with a molecule containing one or more perfluoro-tert-butyl groups.

This protocol describes the synthesis of a monodisperse semifluorinated polymer.[10]

Reaction Scheme:

This compound This compound Potassium perfluoro-tert-butoxide Potassium perfluoro-tert-butoxide This compound->Potassium perfluoro-tert-butoxide KOH mPEG-OMsPotassium perfluoro-tert-butoxide mPEG-OMsPotassium perfluoro-tert-butoxide mPEG-OPFtB mPEG-OPFtB mPEG-OMsPotassium perfluoro-tert-butoxide->mPEG-OPFtB Reflux

Caption: Synthesis of mPEG-terminated polymer.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • mPEG-mesylate (mPEG-OMs)

  • Dry Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution (NH₄Cl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Potassium Perfluoro-tert-butoxide: React this compound with potassium hydroxide in deionized water at 0 °C. Stir for 3 hours and then concentrate in vacuo to obtain the potassium salt.[10]

  • Williamson Ether Synthesis: In a round-bottom flask under an argon atmosphere, suspend the potassium perfluoro-tert-butoxide in dry THF. Add a solution of mPEG-mesylate in dry THF. Reflux the reaction mixture until completion (monitored by HPLC).

  • Work-up and Purification: Cool the reaction mixture, dilute with DCM, and quench with saturated NH₄Cl solution. Separate the organic layer, dry over MgSO₄, filter, and concentrate. The product can be further purified by precipitation.

Quantitative Data:

Polymer SeriesMicelle Size (nm)¹⁹F NMR T₁ (ms)¹⁹F NMR T₂ (ms)
PFtBTRI~12~500~100

Data obtained for polymers with three perfluoro-tert-butyl groups.[10]

Reagents for Perfluoro-tert-butylation Reactions

Incorporating the bulky and electron-withdrawing perfluoro-tert-butyl group into organic molecules is a significant challenge.[11][12] this compound serves as a key starting material for the synthesis of reagents that facilitate these transformations.[12]

Recent advances have led to the development of stable and scalable reagents for radical-type perfluoro-tert-butylation.[12] These reagents can be synthesized from commercially available this compound and are used in photocatalytic reactions to functionalize a variety of unsaturated compounds.[12]

This protocol outlines the synthesis of a hypervalent iodine-based reagent for radical perfluoro-tert-butylation.[12]

Reaction Scheme:

cluster_0 Reagent Synthesis cluster_1 Application in Photocatalysis This compound This compound Lithium perfluoro-tert-butoxide Lithium perfluoro-tert-butoxide This compound->Lithium perfluoro-tert-butoxide n-BuLi, THF, 0 °C Lithium perfluoro-tert-butoxideBenzothiazole hypervalent iodonium (B1229267) salt Lithium perfluoro-tert-butoxideBenzothiazole hypervalent iodonium salt Radical Perfluoro-tert-butylation Reagent (RPFtB) Radical Perfluoro-tert-butylation Reagent (RPFtB) Lithium perfluoro-tert-butoxideBenzothiazole hypervalent iodonium salt->Radical Perfluoro-tert-butylation Reagent (RPFtB) 60 °C, 24 h RPFtBStyrene derivative RPFtBStyrene derivative Perfluoro-tert-butylated product Perfluoro-tert-butylated product RPFtBStyrene derivative->Perfluoro-tert-butylated product fac-Ir(ppy)3, CuTC, Blue LEDs

Caption: Synthesis and application of RPFtB.

Materials:

Procedure (Synthesis of Reagent):

  • To an oven-dried flask under a nitrogen atmosphere, add this compound and anhydrous THF.

  • Cool the solution to 0 °C and add n-BuLi dropwise. Stir for 10 minutes at 0 °C.

  • Add the benzothiazole hypervalent iodonium salt and heat the mixture to 60 °C for 24 hours.

  • After completion, perform an appropriate work-up and purification to isolate the stable reagent.

Procedure (Photocatalytic Perfluoro-tert-butylation):

  • In a reaction vessel, combine the synthesized reagent, the styrene derivative, fac-[Ir(ppy)₃], and CuTC in DCM.

  • Irradiate the mixture with blue LEDs (e.g., 10 W, 425 nm) at room temperature until the starting material is consumed.

  • Purify the reaction mixture using column chromatography to obtain the perfluoro-tert-butylated product.

Quantitative Data:

Substrate TypeGeneral Yield Range
Electron-deficient styrenesModerate to High
Electron-neutral styrenesModerate to High
AlkynesModerate
Electron-rich aromaticsModerate

Conclusion

This compound is a versatile and indispensable precursor for the synthesis of a wide array of fluorinated materials. Its unique properties enable the development of advanced pharmaceuticals, drug delivery systems, and materials with tailored characteristics. The protocols outlined in this document provide a foundation for researchers and scientists to explore the vast potential of this remarkable fluorinated building block. As research continues to uncover new synthetic methodologies, the applications of this compound are expected to expand further, driving innovation across various scientific disciplines.

References

Application Notes and Protocols: Perfluoro-tert-butanol in the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2][3] This reaction typically involves an alcohol, a nucleophile, a phosphine (B1218219) (commonly triphenylphosphine (B44618), PPh₃), and an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[1][2]

Recently, the use of fluorinated building blocks has gained significant attention in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. Perfluoro-tert-butanol (PFTB), with its high electronegativity and chemical stability, serves as a valuable nucleophile in the Mitsunobu reaction for the synthesis of perfluoro-tert-butyl ethers.[4][5][6] The electron-withdrawing nature of the nine fluorine atoms makes the hydroxyl group of PFTB unusually acidic (pKa ≈ 5.4), facilitating its participation as a nucleophile in this reaction.[4]

These application notes provide a comprehensive overview of the reaction conditions, a detailed experimental protocol, and quantitative data for the Mitsunobu reaction utilizing this compound as a nucleophile.

Data Presentation

The following table summarizes representative yields for the synthesis of perfluoro-tert-butyl ethers via the Mitsunobu reaction with various alcohols.

EntryAlcohol SubstrateProductYield (%)Reference
13-perfluoroalkyl-1-propanol (n=4)(CF₃)₃CO(CH₂)₃C₄F₉High[5][6]
23-perfluoroalkyl-1-propanol (n=6)(CF₃)₃CO(CH₂)₃C₆F₁₃High[5][6]
33-perfluoroalkyl-1-propanol (n=8)(CF₃)₃CO(CH₂)₃C₈F₁₇High[5][6]
4Fatty alcohols(CF₃)₃CO(CH₂)₃CₙH₂ₙ₊₁High[5][6]
5Sterically hindered secondary alcoholInverted ether productModerate[7]
6Primary alcoholPrimary ether product>90General

Experimental Protocols

General Procedure for the Synthesis of Perfluoro-tert-butyl Ethers via Mitsunobu Reaction

This protocol is a general guideline based on standard Mitsunobu reaction conditions, adapted for the use of this compound as the nucleophile.[1][8][9]

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • This compound (PFTB) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), this compound (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration of the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. The addition should be done at a rate that maintains the internal temperature below 5 °C. A color change to reddish-orange is typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified. Due to the fluorous nature of the product, fluorous solid-phase extraction (F-SPE) can be a highly effective purification method. Alternatively, traditional column chromatography on silica (B1680970) gel can be used. The triphenylphosphine oxide and the reduced hydrazide byproducts are typically less polar than the desired ether product.

Work-up and Purification:

  • Standard Quench: The reaction can be quenched by the addition of water.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The resulting crude oil or solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes. For fluorous products, specific fluorous chromatography techniques can be employed for more efficient separation.[5][6]

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Mitsunobu reaction.

Mitsunobu_Mechanism reagents PPh₃ + DIAD betaine Phosphonium Betaine reagents->betaine 1. Nucleophilic Attack alkoxyphosphonium Alkoxyphosphonium Salt betaine->alkoxyphosphonium 2. Proton Transfer & Reaction with Alcohol alcohol R-OH (Alcohol) alcohol->alkoxyphosphonium nucleophile (CF₃)₃COH (PFTB) product R-O-C(CF₃)₃ (Product) nucleophile->product 3. SN2 Attack alkoxyphosphonium->product byproduct1 Ph₃P=O product->byproduct1 byproduct2 Reduced DIAD product->byproduct2

Caption: General mechanism of the Mitsunobu reaction.

Experimental Workflow

This diagram outlines the typical workflow for the synthesis and purification of perfluoro-tert-butyl ethers using the Mitsunobu reaction.

Mitsunobu_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Combine Alcohol, PFTB, PPh₃ in THF cool Cool to 0 °C start->cool add_diad Add DIAD/DEAD dropwise cool->add_diad react Stir at RT for 12-24h add_diad->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography / F-SPE extract->purify product Isolated Perfluoro-tert-butyl Ether purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

References

Application Notes and Protocols: Perfluoro-tert-butanol (PFTB) in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perfluoro-tert-butanol (PFTB), also known as nonafluoro-tert-butyl alcohol, is a unique fluorinated solvent with a remarkable combination of physical and chemical properties.[1][2][3] Its high thermal and chemical stability, unique solvent characteristics, and the presence of nine fluorine atoms make it an increasingly valuable component in modern chemical synthesis, particularly within the pharmaceutical and materials science sectors.[3][4][5] When integrated into flow chemistry systems, PFTB offers significant advantages, including enhanced reaction control, improved safety for handling hazardous intermediates, and the potential for process intensification.[6][7]

The strong electron-withdrawing effect of the nine fluorine atoms makes the hydroxyl group of PFTB unusually acidic for an alcohol (pKa ≈ 5.4), comparable to many carboxylic acids.[3][8] This property, combined with its high stability, allows it to be used in demanding reaction conditions.[3][4] Flow chemistry, with its superior heat and mass transfer, precise control over reaction parameters, and small reactor volumes, provides an ideal environment to leverage the unique benefits of PFTB.[6][9]

These application notes provide a comprehensive guide to establishing an experimental setup for using PFTB in flow chemistry, including its physical properties, a general experimental workflow, and a detailed protocol for a representative reaction.

Properties of this compound (PFTB)

Understanding the physicochemical properties of PFTB is crucial for designing a successful flow chemistry process. Its low boiling point and lack of a flash point require careful consideration for system setup, particularly regarding pressure and temperature control.

PropertyValueReference
Molecular Formula C₄HF₉O[1][2][10]
Molecular Weight 236.04 g/mol [1][10]
Boiling Point 44-45 °C[3][10][11]
Melting Point -17 °C[10]
Density 1.693 g/mL (at 25 °C)[10][11]
Refractive Index 1.300 (at 20 °C)[10][11]
pKa 5.4[3][8]
Flash Point None[10]
Appearance Colorless Liquid[2]

General Experimental Workflow

The transition from batch to a continuous flow process involves several key stages, from initial setup to final analysis. The following diagram illustrates a typical workflow for conducting a chemical reaction using PFTB in a flow chemistry system.

G cluster_prep Preparation cluster_exec Execution cluster_post Analysis A 1. Reagent & PFTB Stock Solution Preparation B 2. System Assembly (Pumps, Reactor, BPR) C 3. System Priming (Flowing PFTB solvent) B->C D 4. Pumping Reagents (Initiate Reaction) C->D E 5. Achieve Steady State D->E F 6. Sample Collection E->F G 7. Quenching & Work-up F->G H 8. Analysis (HPLC, GC-MS, NMR) G->H

Caption: General workflow for a flow chemistry experiment using PFTB.

Standard Flow Chemistry Setup

A modular flow chemistry setup is recommended for flexibility. The core components include pumps, a mixing point, a reactor coil, a heat-exchange unit, and a back-pressure regulator (BPR) to maintain the solvent in a liquid state above its boiling point. Perfluoroalkoxy alkane (PFA) tubing is often suitable for the reactor coils due to its chemical resistance.[7][12]

G cluster_pumps Reagent Delivery PumpA Syringe Pump A (Reagent 1 in PFTB) Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B (Reagent 2 in PFTB) PumpB->Mixer Reactor Heated Reactor Coil (PFA Tubing) Mixer->Reactor BPR Back-Pressure Regulator (BPR) Reactor->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a typical PFTB-compatible flow reactor setup.

Experimental Protocol: Synthesis of a Sulfonamide

This protocol details a representative nucleophilic substitution reaction between an amine and a sulfonyl chloride using PFTB as the solvent in a continuous flow system. This type of reaction benefits from the precise temperature control and rapid mixing afforded by flow reactors.[13]

4.1 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound (PFTB)≥99%Thermo Scientific, etc.[10]
4-Chlorobenzenesulfonyl chlorideReagent GradeStandard Supplier
Dibenzylamine (B1670424)Reagent GradeStandard Supplier
Triethylamine (B128534) (Et₃N)Reagent GradeStandard SupplierUsed as a base
Ethyl AcetateHPLC GradeStandard SupplierFor work-up
Saturated aq. NH₄ClFor quenching

4.2 Equipment

  • Two high-pressure syringe pumps

  • PFA or PTFE tubing and fittings

  • One T-mixer

  • One 10 mL PFA reactor coil

  • Heating unit (e.g., oil bath, heating block)

  • Back-Pressure Regulator (BPR), 100 psi (ca. 7 bar)

  • Collection vials

4.3 Stock Solution Preparation

  • Solution A: In a 25 mL volumetric flask, dissolve 4-chlorobenzenesulfonyl chloride (e.g., 0.2 M) in PFTB.

  • Solution B: In a separate 25 mL volumetric flask, dissolve dibenzylamine (e.g., 0.22 M, 1.1 eq) and triethylamine (e.g., 0.24 M, 1.2 eq) in PFTB.

  • Degas both solutions by sparging with nitrogen or sonicating for 10 minutes.

4.4 System Assembly and Reaction Execution

  • Assemble the flow reactor as shown in the diagram above. Immerse the 10 mL reactor coil in the heating unit.

  • Set the BPR to 100 psi to ensure PFTB remains liquid at elevated temperatures.

  • Prime the system by pumping pure PFTB through both lines at a flow rate of 1.0 mL/min for 5 minutes to remove air.

  • Load Solution A and Solution B into their respective syringe pumps.

  • Set the desired reaction temperature (e.g., 80 °C).

  • Start the pumps at the flow rates specified in the table below to begin the reaction. The total flow rate determines the residence time.

  • Allow the system to run for at least three reactor volumes to reach a steady state before collecting any samples.

  • Collect the product stream in a vial containing a quench solution (e.g., saturated aq. NH₄Cl).

4.5 Reaction Parameter Optimization

Residence time (τ), temperature, and stoichiometry are key parameters that can be rapidly screened in a flow system.[6]

ParameterRange to InvestigatePurpose
Total Flow Rate 0.2 - 2.0 mL/minVaries residence time (τ = Reactor Volume / Total Flow Rate)
Temperature 60 - 120 °CDetermines reaction kinetics
Stoichiometry (Amine:Sulfonyl Chloride) 1.0:1 to 1.5:1Optimizes conversion and minimizes side products
Pressure (BPR Setting) 5 - 10 barEnsures solvent remains in the liquid phase

Example Residence Time Calculation:

  • Reactor Volume: 10 mL

  • Flow Rate (Pump A): 0.5 mL/min

  • Flow Rate (Pump B): 0.5 mL/min

  • Total Flow Rate: 1.0 mL/min

  • Residence Time (τ): 10 mL / 1.0 mL/min = 10 minutes

4.6 Work-up and Analysis

  • To the collected and quenched reaction mixture, add ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by HPLC, GC-MS, or NMR to determine conversion and purity.

Safety and Handling Considerations

  • Toxicity: this compound is toxic if inhaled and can cause skin and eye irritation.[10] All handling should be performed in a well-ventilated fume hood.

  • Pressure: Flow systems operate under pressure. Ensure all fittings are secure and the system is leak-checked before heating.

  • Clogging: Although PFTB is a good solvent, precipitation of reagents or products can cause clogging.[13][14] Starting with a clean system and ensuring full dissolution of starting materials is critical. If clogging occurs, a co-solvent stream might be necessary.[14]

  • Environmental: PFTB is a perfluorinated compound and may be persistent in the environment.[2] Dispose of waste according to institutional guidelines for halogenated solvents.

References

Perfluoro-tert-butanol: An Ineffective Catalyst in Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-FC-001

Abstract

This document addresses the inquiry into the use of perfluoro-tert-butanol (PFTB) as a catalyst in Friedel-Crafts reactions. Based on a review of available scientific literature, this compound is not an effective catalyst for Friedel-Crafts alkylation or acylation reactions. This note summarizes the evidence, provides a comparative analysis with effective fluorinated alcohol catalysts, and offers general protocols for standard Friedel-Crafts reactions for researchers and drug development professionals.

Introduction to Friedel-Crafts Reactions

Friedel-Crafts reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching substituents to aromatic rings.[1] These reactions, categorized as electrophilic aromatic substitutions, are broadly classified into two main types: alkylation and acylation.[1] Both processes traditionally require a strong Lewis acid or Brønsted acid catalyst to generate a potent electrophile that can be attacked by the electron-rich aromatic ring.[1] The general mechanism involves the formation of a carbocation or an acylium ion, which then reacts with the aromatic substrate.[2]

This compound as a Catalyst: A Critical Evaluation

Contrary to the user's topic of interest, research indicates that this compound is not a viable catalyst for Friedel-Crafts reactions. A comparative study of fluorinated alcohols in promoting the intermolecular Friedel-Crafts acylation of 1,3-dimethoxybenzene (B93181) with benzoyl chloride revealed that while hexafluoro-2-propanol (HFIP) effectively promoted the reaction, this compound (PFTB) yielded no product.[3] In the presence of PFTB, only the starting materials were recovered, highlighting its inability to facilitate this transformation.[3]

The ineffectiveness of PFTB as a catalyst in this context can be attributed to its unique physicochemical properties. While highly fluorinated alcohols are known for their strong hydrogen-bond donating ability and low nucleophilicity, which are beneficial for stabilizing cationic intermediates, the bulky tert-butyl group in PFTB may introduce significant steric hindrance. This steric bulk could impede the necessary interactions between the alcohol, the acyl/alkyl halide, and the aromatic substrate, thus preventing the formation of the reactive electrophile.

Comparative Performance of Fluorinated Alcohols in Friedel-Crafts Acylation

The following table summarizes the comparative performance of different fluorinated alcohols in a representative Friedel-Crafts acylation reaction.

Catalyst/SolventSubstrateAcylating AgentProduct YieldObservationsReference
This compound (PFTB) 1,3-DimethoxybenzeneBenzoyl Chloride0%Only starting materials observed.[3]
Hexafluoro-2-propanol (HFIP) 1,3-DimethoxybenzeneBenzoyl ChlorideNot specified, but reaction proceededEfficiently promoted the reaction.[3]
Trifluoroethanol (TFE) 1,3-DimethoxybenzeneBenzoyl Chloride0%Solvolysis of benzoyl chloride occurred.[3]

Visualizing the Friedel-Crafts Reaction and Catalyst Inefficiency

To better understand the reaction mechanism and the potential role of a catalyst, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation cluster_3 Step 4: Workup Acyl_Halide R-CO-Cl Acylium_Ion R-C≡O⁺ Acyl_Halide->Acylium_Ion + Lewis Acid Lewis_Acid AlCl₃ Lewis_Acid_Complex AlCl₄⁻ Arene Ar-H Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Arene->Sigma_Complex + Acylium Ion Product_Complex Ar-CO-R • AlCl₃ Sigma_Complex->Product_Complex + AlCl₄⁻ Final_Product Ar-CO-R Product_Complex->Final_Product + H₂O Proton_Loss - H⁺ Workup H₂O

Caption: General mechanism of a Friedel-Crafts acylation reaction.

PFTB_Inefficiency cluster_0 Hypothesized Role of Fluorinated Alcohol cluster_1 PFTB: Steric Hindrance Acyl_Halide R-CO-Cl HBond_Complex R-CO-Cl•••HOR Acyl_Halide->HBond_Complex Fluorinated_Alcohol ROH Fluorinated_Alcohol->HBond_Complex Polarized_Complex [R-CO]δ+•••[Cl•••HOR]δ- HBond_Complex->Polarized_Complex H-Bonding Electrophile Enhanced Electrophile Polarized_Complex->Electrophile Polarization Arene_Attack Arene_Attack Electrophile->Arene_Attack Successful Attack by Arene PFTB (CF₃)₃COH Steric_Bulk Bulky (CF₃)₃C- group PFTB->Steric_Bulk No_Interaction Prevents effective H-bonding and interaction with Acyl Halide Steric_Bulk->No_Interaction No_Reaction No_Reaction No_Interaction->No_Reaction No Electrophile Enhancement

Caption: Postulated reason for PFTB's inactivity in Friedel-Crafts reactions.

Experimental Protocols for Friedel-Crafts Reactions (General Examples)

While PFTB is not a suitable catalyst, the following protocols for Friedel-Crafts reactions using established catalysts are provided for reference.

Protocol 1: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene (B90301) with tert-Butanol

This protocol is adapted from a standard undergraduate organic chemistry experiment and uses sulfuric acid as the catalyst.[4][5]

Materials:

  • 1,4-dimethoxybenzene

  • tert-Butanol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Methanol (B129727) (for recrystallization)

  • 125-mL Erlenmeyer flask

  • Stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • In a 125-mL Erlenmeyer flask, combine 1.50 g of 1,4-dimethoxybenzene, 3.10 mL of warm tert-butanol, and 4.0 mL of glacial acetic acid.[4]

  • Stir the mixture until all the solid 1,4-dimethoxybenzene has dissolved.

  • Cool the flask in an ice-water bath.

  • Slowly, and with continuous stirring, add 5.0 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes.[4] Maintain the reaction mixture in the ice bath during the addition.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20 minutes.[4]

  • To quench the reaction, add approximately 10 g of ice to the reaction mixture, followed by 75 mL of ice-cold water, swirling vigorously to precipitate the product.[4]

  • Isolate the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two portions of ice-cold water.[4]

  • Recrystallize the crude product from hot methanol to obtain the purified 1,4-di-tert-butyl-2,5-dimethoxybenzene.

  • Air dry the product, then determine the mass and melting point.

Protocol 2: Friedel-Crafts Acylation of Toluene (B28343) with Acetic Anhydride (B1165640)

This is a general representation of a Friedel-Crafts acylation using a Lewis acid catalyst.

Materials:

  • Toluene

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • To the flask, add anhydrous dichloromethane, followed by anhydrous aluminum chloride.

  • Cool the suspension in an ice bath.

  • Slowly add acetic anhydride to the stirred suspension.

  • After the addition of acetic anhydride, add toluene dropwise to the reaction mixture.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield the desired acylated toluene isomers.

Conclusion

The available scientific evidence strongly indicates that this compound is not an effective catalyst for Friedel-Crafts reactions. Researchers seeking to perform Friedel-Crafts alkylations or acylations should consider using established Lewis acids (e.g., AlCl₃, FeCl₃) or strong Brønsted acids (e.g., H₂SO₄). For reactions where a fluorinated alcohol is desired as a promoter or solvent, hexafluoro-2-propanol (HFIP) has shown promise and is a more suitable candidate for investigation than PFTB. The protocols provided herein serve as a general guide for conducting Friedel-Crafts reactions with proven catalytic systems.

References

Application Notes and Protocols for Incorporating Perfluoro-tert-butyl Groups into Polymers for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the perfluoro-tert-butyl (PFTB) group, -C(CF₃)₃, into polymers offers a unique and powerful strategy for designing advanced materials with tailored properties. The bulky, spherical nature of the PFTB group, combined with the high electronegativity and low polarizability of the fluorine atoms, imparts a range of desirable characteristics to the resulting polymers. These include enhanced thermal stability, low refractive index, low dielectric constant, increased free volume, and hydrophobicity.

These properties make PFTB-containing polymers highly attractive for a variety of applications in material science, including high-performance optics, low-k dielectric materials for microelectronics, and highly permeable membranes for gas separation. This document provides an overview of the key applications, summarizes the impact of PFTB groups on polymer properties, and offers detailed protocols for the synthesis and characterization of these materials.

Key Applications and Associated Properties

The introduction of PFTB groups into a polymer backbone can significantly alter its physical and chemical properties. The primary effects and their corresponding applications are summarized below.

Low Refractive Index Materials

Polymers with a low refractive index are crucial for various optical applications, such as anti-reflective coatings, optical fibers, and waveguides. The high fluorine content of the PFTB group leads to low polarizability and thus a lower refractive index.

Low Dielectric Constant (Low-k) Materials

In the microelectronics industry, low-k materials are essential for reducing signal delay, power consumption, and crosstalk in integrated circuits. The bulky PFTB group disrupts polymer chain packing, creating free volume and lowering the material's density and, consequently, its dielectric constant. Fluoropolymers are known for their low dielectric constants, typically less than 3.[1]

Gas Separation Membranes

The introduction of bulky PFTB groups into polymer backbones, particularly in rigid polymers like polyimides, can significantly increase the fractional free volume (FFV). This enhanced free volume facilitates the transport of gas molecules through the membrane, leading to higher gas permeability. The rigid structure helps maintain selectivity, making these materials promising for gas separations such as CO₂/CH₄. The incorporation of bulky tert-butyl groups into polyimides has been shown to increase gas permeability by creating larger free volume elements.[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the properties of polymers functionalized with tert-butyl and perfluoroalkyl groups, providing an insight into the expected effects of PFTB incorporation.

Table 1: Dielectric Properties of Polyimide Films Containing Tert-Butyl Groups

PolymerDielectric Constant (at 1 MHz)Reference
PI-13.25[3][4]
PI-23.05[3][4]
PI-32.95[3][4]
PI-42.90[3][4]

Note: These polyimides contain non-fluorinated tert-butyl groups. The introduction of perfluoro-tert-butyl groups is expected to further decrease the dielectric constant.

Table 2: Gas Permeability of Aromatic Polyimides with Trifluoromethyl and Tert-Butyl Groups

GasPermeability (Barrer)Reference
O₂~10[5][6]
N₂~2[5][6]
CO₂~100[5][6]
CH₄~3[5][6]

Note: Data is for copolyimides containing both -CF₃ and tert-butyl groups. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).

Experimental Protocols

Protocol 1: Synthesis of a Polyimide Containing Perfluoro-tert-butyl Groups for Gas Separation Membranes

This protocol describes a general two-step procedure for the synthesis of a polyimide incorporating a diamine monomer with a pendant perfluoro-tert-butyl group.

Workflow Diagram:

G cluster_synthesis Polyimide Synthesis Monomers Diamine with PFTB group + Aromatic Dianhydride Polyamic_acid Poly(amic acid) Solution Monomers->Polyamic_acid Polycondensation Solvent Anhydrous NMP or m-cresol Solvent->Polyamic_acid Imidization Chemical or Thermal Imidization Polyamic_acid->Imidization Polyimide Polyimide Solution Imidization->Polyimide Casting Solution Casting Polyimide->Casting Membrane Polyimide Membrane Casting->Membrane

Caption: Workflow for the synthesis of a PFTB-containing polyimide membrane.

Materials:

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in anhydrous NMP.

    • Slowly add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

  • Membrane Formation:

    • Dissolve the dried polyimide in a suitable solvent (e.g., NMP, chloroform).

    • Cast the polymer solution onto a clean, flat glass plate.

    • Dry the film in a vacuum oven with a programmed temperature ramp, for example: 80°C for 4 hours, 120°C for 2 hours, 150°C for 1 hour, and 200°C for 1 hour to ensure complete solvent removal.

    • Carefully peel the resulting membrane from the glass plate.

Protocol 2: Free-Radical Polymerization of a Methacrylate (B99206) Monomer with a Pendant Perfluoro-tert-butyl Group for Optical Applications

This protocol outlines the synthesis of a poly(methacrylate) with a PFTB side group, suitable for creating materials with a low refractive index.

Workflow Diagram:

G cluster_polymerization Free-Radical Polymerization Monomer PFTB-containing Methacrylate Monomer Polymerization Polymerization (Heat under N2) Monomer->Polymerization Initiator AIBN or other radical initiator Initiator->Polymerization Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Polymerization Polymer_sol Polymer Solution Polymerization->Polymer_sol Precipitation Precipitation in non-solvent Polymer_sol->Precipitation Purified_Polymer Purified Polymer Precipitation->Purified_Polymer

Caption: General workflow for free-radical polymerization of a PFTB-methacrylate.

Materials:

  • Methacrylate monomer containing a perfluoro-tert-butyl group

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene (B28343) (or other suitable solvent)

  • Methanol (or other non-solvent for precipitation)

Procedure:

  • Polymerization:

    • In a Schlenk flask, dissolve the PFTB-containing methacrylate monomer and AIBN (typically 1-2 mol% relative to the monomer) in anhydrous toluene.

    • Degas the solution by three freeze-pump-thaw cycles.

    • Place the flask in an oil bath preheated to 70-80°C and stir under a nitrogen atmosphere for 12-24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the solution to a large volume of vigorously stirred methanol.

    • Collect the white precipitate by filtration.

    • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate into methanol to further purify.

    • Collect the final polymer and dry it in a vacuum oven at 60°C to a constant weight.

Logical Relationships in Material Design

The design of PFTB-containing polymers for specific applications involves a logical progression from the molecular structure to the macroscopic material properties.

G cluster_design Material Design Logic PFTB Perfluoro-tert-butyl Group Properties Macroscopic Properties PFTB->Properties Bulky, Fluorinated => High Free Volume, Low Polarizability Polymer Polymer Backbone (e.g., Polyimide, Polyacrylate) Polymer->Properties Rigidity, Chain Flexibility => Mechanical & Thermal Stability Applications Target Applications Properties->Applications Low Dielectric Constant => Microelectronics High Gas Permeability => Membranes Low Refractive Index => Optics

Caption: Relationship between PFTB group, polymer backbone, and material properties.

Conclusion

The incorporation of perfluoro-tert-butyl groups into polymers provides a versatile platform for the development of high-performance materials. The unique combination of bulkiness and high fluorine content allows for the tuning of properties such as refractive index, dielectric constant, and gas permeability. The protocols provided herein offer a starting point for the synthesis and exploration of these promising materials. Further research into novel polymer architectures and polymerization techniques will undoubtedly expand the scope of applications for PFTB-containing polymers in material science and beyond.

References

Application Notes and Protocols for Utilizing Perfluoro-tert-butanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of perfluoro-tert-butanol (PFTB) in the synthesis of specialized pharmaceutical intermediates. The unique properties of PFTB, such as its high fluorine content, chemical stability, and bulky tert-butyl group, make it a valuable reagent for modifying the physicochemical and pharmacological properties of molecules in drug discovery.[1] This document outlines key applications, presents detailed experimental protocols, and summarizes quantitative data for the synthesis of PFTB-containing intermediates.

Introduction to this compound in Pharmaceutical Synthesis

This compound (PFTB), with the CAS number 2378-02-1, is a fluorinated alcohol increasingly utilized in medicinal chemistry. The incorporation of the perfluoro-tert-butyl group into organic molecules can significantly enhance properties such as metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Its high purity, often exceeding 99%, and remarkable chemical resistance make it suitable for a variety of synthetic transformations.[1] PFTB serves as a key building block for introducing the C(CF₃)₃ moiety, which is valuable for creating novel therapeutic agents and for applications in ¹⁹F NMR-based screening and imaging.

Key Applications

The primary applications of PFTB in pharmaceutical intermediate synthesis include:

  • Synthesis of Fluorinated Amino Acids: PFTB is used to create non-canonical amino acids that can be incorporated into peptides. These modified peptides are used to probe protein structure and function, and as potential therapeutics with enhanced stability.

  • Development of ¹⁹F NMR Probes: The nine equivalent fluorine atoms in the perfluoro-tert-butyl group provide a strong and sharp singlet signal in ¹⁹F NMR spectroscopy. This property is exploited to create sensitive probes for studying biological systems, including enzyme activity.

  • Synthesis of Heterocyclic Intermediates: The perfluoro-tert-butyl group can be introduced into heterocyclic scaffolds, which are common cores of many pharmaceutical compounds, to modulate their biological activity.

  • Formation of Reagents for Perfluoro-tert-butylation: PFTB can be used as a precursor to synthesize reagents for radical-type perfluoro-tert-butylation reactions, enabling the introduction of the C(CF₃)₃ group into a wide range of organic molecules.

Data Presentation: Synthesis of PFTB-Containing Pharmaceutical Intermediates

The following tables summarize quantitative data for key synthetic methods utilizing this compound.

Table 1: Diazonium Coupling for the Synthesis of Fmoc-perfluoro-tert-butyl Tyrosine

Starting MaterialReagentsProductYieldPurityReference
Fmoc-4-NH₂-phenylalanine1. NaNO₂, HBF₄2. This compoundFmoc-perfluoro-tert-butyl tyrosineGoodHigh (single purification)[2][3]

Table 2: Mitsunobu Reaction for the Synthesis of Perfluoro-tert-butylated Amino Acids

Starting MaterialReagentsProductYieldReference
Diastereomeric HydroxyprolinesThis compound, DIAD, PPh₃4R- and 4S-perfluoro-tert-butyl hydroxyprolineNot Specified
Protected DiolThis compound, DIAD, PPh₃Geminally perfluoro-tert-butylated ether98%

Table 3: Synthesis of Potassium Perfluoro-tert-butoxide

Starting MaterialReagentsProductYieldReference
This compoundKOH, H₂OPotassium perfluoro-tert-butoxideQuantitative[4]

Table 4: Synthesis of mPEG-OPFtB Mono

Starting MaterialReagentsProductYieldReference
mPEG-OMs, Potassium perfluoro-tert-butoxideTHFmPEG₅₅₀-OPFtBMono81%[4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-perfluoro-tert-butyl Tyrosine via Diazonium Coupling

This protocol describes a two-step synthesis of the pharmaceutical intermediate Fmoc-perfluoro-tert-butyl tyrosine from commercially available Fmoc-4-NH₂-phenylalanine.[2][3]

Step 1: Diazotization of Fmoc-4-NH₂-phenylalanine

  • In a suitable reaction vessel, dissolve Fmoc-4-NH₂-phenylalanine (1.0 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.0-1.1 equivalents) in water to the cooled solution while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the diazonium salt intermediate is typically not monitored by purification.

Step 2: Diazonium Coupling with this compound

  • To the freshly prepared diazonium salt solution, add this compound as the solvent.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Fmoc-perfluoro-tert-butyl tyrosine.

Protocol 2: General Procedure for Mitsunobu Reaction with this compound

This protocol provides a general method for the etherification of an alcohol with this compound using Mitsunobu conditions.[5][6][7][8]

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol, this compound, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

Visualizations

Signaling Pathway: Protein Kinase A (PKA) Signaling

The following diagram illustrates the Protein Kinase A (PKA) signaling pathway. Perfluoro-tert-butylated amino acids have been incorporated into peptide substrates of PKA to study its activity using ¹⁹F NMR, demonstrating the utility of these intermediates in probing key cellular signaling cascades.[9]

PKA_Signaling_Pathway Ligand Hormone/Neurotransmitter GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts PKA_inactive Inactive PKA (R₂C₂) cAMP->PKA_inactive binds & activates PKA_active Active PKA (2C) PKA_inactive->PKA_active releases Substrates Cellular Substrates (e.g., Enzymes, Transcription Factors) PKA_active->Substrates phosphorylates PFTB_Probe PFTB-Peptide Substrate PKA_active->PFTB_Probe phosphorylates Response Cellular Response (e.g., Metabolism, Gene Expression) Substrates->Response NMR 19F NMR Detection of Phosphorylation PFTB_Probe->NMR

Caption: PKA signaling pathway and its study using a PFTB-peptide probe.

Experimental Workflow: Synthesis and Application of a PFTB-Containing Intermediate

This diagram outlines the general workflow from the synthesis of a PFTB-containing amino acid intermediate to its application in solid-phase peptide synthesis and subsequent analysis.

Experimental_Workflow start Start: Protected Amino Acid & this compound synthesis Synthesis of Fmoc-PFTB-Amino Acid (e.g., Diazonium Coupling) start->synthesis purification1 Purification & Characterization (Chromatography, NMR, MS) synthesis->purification1 spps Solid-Phase Peptide Synthesis (SPPS) purification1->spps deprotection Fmoc Deprotection (Piperidine) spps->deprotection coupling Coupling of Next Amino Acid deprotection->coupling repeat Repeat Deprotection/Coupling Cycles coupling->repeat repeat->deprotection for next cycle cleavage Cleavage from Resin & Side-Chain Deprotection repeat->cleavage after final cycle purification2 Purification of PFTB-Peptide (HPLC) cleavage->purification2 analysis Analysis & Application (¹⁹F NMR, Kinase Assay) purification2->analysis end End: Characterized PFTB-Peptide analysis->end

Caption: Workflow for synthesis and application of PFTB-peptides.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perfluoro-tert-butanol (PFTB) as a solvent. The information is designed to help optimize reaction yields and address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues.

Section 1: General Properties and Handling

Question: What are the key physical and chemical properties of this compound (PFTB)? Answer: PFTB, also known as nonafluoro-tert-butyl alcohol, is a colorless liquid with unique properties that make it a valuable solvent in various chemical reactions. Its high thermal stability and chemical resistance allow for its use in a range of reaction conditions.[1][2] Key properties are summarized in the table below.

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2378-02-1[1][2][3]
Molecular Formula C₄HF₉O[2][3]
Molecular Weight 236.04 g/mol [3][4]
Boiling Point 45 °C[3]
Density 1.693 g/mL at 25 °C[3]
Refractive Index n20/D 1.3[3]
Acidity (pKa) 5.4
Appearance Clear, colorless liquid[2]

Question: I am having trouble dissolving my starting materials in PFTB. What can I do? Answer: The hydrophobic and lipophobic nature of PFTB can sometimes lead to solubility issues.[1] Consider the following troubleshooting steps:

  • Co-solvent: Employing a co-solvent can enhance the solubility of your reagents. Common choices that are miscible with PFTB should be tested on a small scale.

  • Temperature: Gently warming the mixture may improve solubility. However, be mindful of the thermal stability of your reactants and the low boiling point of PFTB (45 °C).[3]

  • Sonication: Using an ultrasonic bath can help to break down solid aggregates and improve dissolution.

  • Reagent Form: If applicable, consider using a more soluble salt or derivative of your starting material.

Question: My reaction in PFTB is sluggish or not proceeding to completion. What are the potential causes? Answer: Several factors can contribute to slow or incomplete reactions in PFTB:

  • Temperature: While PFTB is thermally stable, its low boiling point might necessitate conducting reactions under reflux or in a sealed vessel to achieve higher temperatures if required for your specific transformation.

  • Catalyst Activity: If you are using a catalyst, it may be incompatible with the fluorinated environment or could be deactivated. Consider screening different catalysts or using a higher catalyst loading.

  • Reagent Purity: Ensure all reagents, including PFTB, are of high purity and free from water or other impurities that could inhibit the reaction.

Section 2: Mitsunobu Reaction

Question: My Mitsunobu reaction in PFTB is giving a low yield. How can I optimize it? Answer: Low yields in Mitsunobu reactions are a common issue.[5][6] When using PFTB as a solvent, consider these points:

  • Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to water. Ensure that your PFTB, reagents, and glassware are scrupulously dry.

  • Reagent Stoichiometry: While literature often suggests 1.5 equivalents of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), you may need to increase this to as much as 5 equivalents for complete conversion, especially with challenging substrates.[5]

  • Order of Addition: The order of reagent addition can significantly impact the reaction outcome.[7][8] A common and often successful procedure is to dissolve the alcohol, nucleophile, and PPh₃ in PFTB, cool the mixture to 0 °C, and then add the azodicarboxylate dropwise.[7][9]

  • Temperature Control: Maintain the reaction at 0 °C during the addition of the azodicarboxylate to control the initial exothermic reaction, then allow it to warm to room temperature.[7][9]

Question: I am observing significant side products in my Mitsunobu reaction with PFTB. What are they and how can I minimize them? Answer: A common side product in the Mitsunobu reaction is the formation of an ether from the reaction of the alcohol with the azodicarboxylate instead of the intended nucleophile.[7] This is more likely to occur if the nucleophile is not sufficiently acidic (pKa > 13) or is sterically hindered.[7] To mitigate this:

  • Choice of Nucleophile: If possible, use a more acidic pronucleophile.

  • Pre-formation of the Betaine (B1666868): An alternative addition sequence involves pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine at 0 °C before adding the alcohol and then the nucleophile.[7] This can sometimes improve the yield of the desired product.

Section 3: Diazonium Coupling Reactions

Question: My diazonium coupling reaction in PFTB is not working well. What are the critical parameters? Answer: Successful diazonium coupling reactions are highly dependent on careful control of reaction conditions.[10]

  • Temperature Control: The diazotization step is exothermic and diazonium salts are often unstable at elevated temperatures.[10][11] It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the formation of the diazonium salt to prevent its decomposition.[11]

  • pH of the Medium: Diazotization requires a strongly acidic medium to generate nitrous acid in situ.[10] The subsequent coupling reaction's optimal pH depends on the coupling partner. Phenols generally require mildly alkaline conditions, while aromatic amines need mildly acidic conditions.[10]

  • Slow Reagent Addition: Add the sodium nitrite (B80452) solution slowly during diazotization to control the temperature. Similarly, the diazonium salt solution should be added slowly to the coupling component.[10]

Question: Are there any known side reactions when performing diazonium coupling in PFTB? Answer: While PFTB is a relatively inert solvent, potential side reactions in diazonium coupling are often related to the reactivity of the diazonium salt itself. Decomposition of the diazonium salt can lead to the formation of phenols or other byproducts.[11] Additionally, some amino acids like Tyrosine, Cysteine, and Methionine may have reactive side chains that could potentially lead to side reactions.[12]

Section 4: On-Resin Peptide Detritylation

Question: I am using PFTB for the on-resin removal of a trityl protecting group in peptide synthesis, but the deprotection is incomplete. What should I do? Answer: Incomplete deprotection can be addressed by modifying the reaction conditions:

  • Concentration and Repetition: For the removal of an N-(4-methyltriphenylmethyl) (Mtt) group, successive treatments with 30% PFTB in dichloromethane (B109758) (e.g., 3 x 15 minutes) are effective.[13][14] For a more robust O-trityl (Trt) group on a serine residue, prolonged treatment (e.g., 5 x 15 minutes) with 30% PFTB may be necessary.[13]

  • Co-solvent: The use of dichloromethane as a co-solvent is common in these procedures.[13][14]

Question: Will the use of PFTB for detritylation affect other acid-labile protecting groups like Boc or tBu? Answer: One of the advantages of using PFTB for detritylation is its mildness. Studies have shown that N-Boc or O-tBu protecting groups are not affected by treatment with 30% PFTB in dichloromethane, even after prolonged reaction times of up to 4 hours.[13] This selectivity makes it a valuable alternative to harsher reagents like trifluoroacetic acid (TFA).[13]

Experimental Protocols

Protocol 1: General Mitsunobu Reaction

This protocol describes a general procedure for a Mitsunobu reaction using PFTB as the solvent.

Materials:

  • Alcohol (1.0 eq)

  • Nucleophile (e.g., carboxylic acid, 1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 - 5.0 eq)[5]

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 - 5.0 eq)[5]

  • Anhydrous this compound (PFTB)

  • Anhydrous Tetrahydrofuran (THF) (optional, as a co-solvent)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 - 5.0 eq).

  • Add anhydrous PFTB to dissolve the reagents. If solubility is an issue, a minimal amount of anhydrous THF can be used as a co-solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the DIAD or DEAD (1.5 - 5.0 eq) dropwise to the stirred solution over a period of 10-15 minutes, ensuring the internal temperature remains at or below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up. A typical work-up involves diluting the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washing with water and brine, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure. The crude product is then purified by column chromatography.[9]

Protocol 2: Diazonium Coupling for the Synthesis of Fmoc-perfluoro-tert-butyl Tyrosine

This protocol is adapted from the synthesis of a highly fluorinated amino acid.[12]

Materials:

  • Fmoc-4-NH₂-phenylalanine

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • This compound (PFTB)

Procedure:

  • Diazotization: Dissolve Fmoc-4-NH₂-phenylalanine in tetrafluoroboric acid. Cool the solution to 0 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled solution. Stir the mixture at 0 °C for the specified time to form the diazonium salt intermediate.

  • Coupling: Add this compound to the reaction mixture containing the diazonium salt.

  • Heat the reaction mixture to reflux and maintain for the required duration.

  • Monitor the reaction for the formation of the Fmoc-perfluoro-tert-butyl tyrosine product.

  • After the reaction is complete, cool the mixture and perform an appropriate work-up, which may involve extraction and purification by chromatography.

Protocol 3: On-Resin Detritylation of a Mtt-Protected Lysine (B10760008) Residue

This protocol outlines the selective removal of an Mtt group from a resin-bound peptide.[13][14]

Materials:

  • Resin-bound peptide containing an Mtt-protected lysine residue

  • This compound (PFTB)

  • Dichloromethane (DCM)

  • Apparatus for solid-phase peptide synthesis (SPPS)

Procedure:

  • Swell the resin-bound peptide in dichloromethane (DCM).

  • Prepare a 30% (v/v) solution of PFTB in DCM.

  • Drain the DCM from the resin.

  • Add the 30% PFTB/DCM solution to the resin and agitate for 15 minutes.

  • Drain the deprotection solution.

  • Repeat steps 4 and 5 two more times (for a total of three treatments).

  • Wash the resin thoroughly with DCM, followed by other suitable washing solvents (e.g., DMF, methanol).

  • A small sample of the resin can be cleaved and analyzed by LC-MS to confirm the complete removal of the Mtt group.

Visualizations

experimental_workflow_mitsunobu cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup reagents Dissolve Alcohol, Nucleophile, & PPh3 in anhydrous PFTB cool Cool to 0 °C reagents->cool add_diad Add DIAD/DEAD dropwise at 0 °C cool->add_diad Maintain Temp. warm Warm to RT & Stir add_diad->warm monitor Monitor by TLC/LC-MS warm->monitor Check Progress workup Aqueous Workup monitor->workup purify Purification workup->purify final_product final_product purify->final_product Isolate Product troubleshooting_low_yield_mitsunobu start Low Yield in Mitsunobu Reaction? anhydrous Are conditions strictly anhydrous? start->anhydrous Yes stoichiometry Is reagent stoichiometry sufficient? anhydrous->stoichiometry Yes dry_reagents Dry all reagents, solvents, and glassware anhydrous->dry_reagents No temp_control Was temperature controlled during addition? stoichiometry->temp_control Yes increase_stoich Increase PPh3 and DIAD/DEAD to 2-5 equivalents stoichiometry->increase_stoich No maintain_zero Maintain 0 °C during azodicarboxylate addition temp_control->maintain_zero No end end temp_control->end Yes (Consider other factors, e.g., substrate reactivity) dry_reagents->start increase_stoich->start maintain_zero->start

References

Technical Support Center: Purification of Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of perfluoro-tert-butanol following a chemical reaction. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials, residual solvents, acidic byproducts, and water. For instance, if synthesizing from hexafluoroacetone (B58046) and a trifluoromethyl nucleophile, you may have residual hexafluoroacetone. Incomplete fluorination of tert-butanol (B103910) can result in partially fluorinated species.

Q2: How do I choose the best purification method for my sample of this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of your product. A general decision-making workflow is outlined below.

Purification_Method_Selection Start Crude this compound Sample Analysis Analyze Sample (e.g., GC-MS, NMR) Start->Analysis MajorImpurities Major Impurities Present? Analysis->MajorImpurities VolatileImpurities Are impurities significantly more or less volatile? MajorImpurities->VolatileImpurities Yes AcidicBasic Acidic or Basic Impurities? MajorImpurities->AcidicBasic No Distillation Fractional Distillation VolatileImpurities->Distillation Yes Chromatography Flash Chromatography VolatileImpurities->Chromatography No WaterPresent Is Water Present? AcidicBasic->WaterPresent No Extraction Aqueous Extraction (Acid/Base Wash) AcidicBasic->Extraction Yes Drying Drying with Anhydrous Salts WaterPresent->Drying Yes FinalProduct Pure this compound WaterPresent->FinalProduct No Distillation->AcidicBasic Extraction->WaterPresent Drying->FinalProduct Chromatography->FinalProduct

Figure 1. Decision workflow for selecting a purification method.

Q3: Can I use standard drying agents like magnesium sulfate (B86663) or sodium sulfate for this compound?

A3: Yes, anhydrous magnesium sulfate (

MgSO4MgSO_4MgSO4​
) and sodium sulfate (
Na2SO4Na_2SO_4Na2​SO4​
) are commonly used to remove residual water from organic solutions and can be used for this compound.[1]
MgSO4MgSO_4MgSO4​
is generally considered more efficient as it works faster and has a higher capacity for water.[1] Calcium chloride (
CaCl2CaCl_2CaCl2​
) can also be used.[2] For extremely dry solvent, activated molecular sieves (3Å or 4Å) are recommended.[3][4]

Q4: My this compound is cloudy after aqueous workup. What should I do?

A4: Cloudiness often indicates the presence of finely dispersed water. Ensure the organic layer is thoroughly treated with a drying agent. Add the drying agent, swirl the flask, and observe if the agent clumps together.[1] Continue adding small portions until some of the drying agent remains free-flowing, indicating that all the water has been absorbed.[1] Allowing the mixture to stand for a period of time (e.g., 15-30 minutes) can improve drying efficiency before filtration.

Q5: I'm having trouble separating my this compound from a polar, water-soluble solvent like THF or dioxane. What's the best approach?

A5: For polar, water-soluble solvents, it is often best to remove them by rotary evaporation before performing an aqueous workup.[5][6] If this is not feasible, dilute the mixture with a less polar extraction solvent and wash it multiple times with water or brine to partition the polar solvent into the aqueous layer.[5]

Troubleshooting Guides

Issue 1: Low Recovery After Distillation
Possible Cause Troubleshooting Step
Incorrect boiling point used This compound has a boiling point of approximately 45 °C.[7][8] Ensure your distillation setup is calibrated for this temperature.
Azeotrope formation While specific azeotrope data for this compound is not readily available, consider the possibility of azeotrope formation with residual solvents. Analyze the distillate and the remaining pot residue (e.g., by NMR or GC-MS) to identify the composition. Extractive distillation with a suitable entrainer may be necessary in some cases.
Product loss due to high volatility Due to its low boiling point, ensure your condenser is adequately cooled and that all joints in your distillation apparatus are well-sealed to prevent vapor loss.[9]
Decomposition during distillation Although thermally stable, prolonged heating in the presence of strong acids or bases could potentially lead to degradation. If acidic or basic impurities are present, neutralize the crude product before distillation.
Issue 2: Incomplete Removal of Impurities by Aqueous Extraction
Possible Cause Troubleshooting Step
Insufficient washing Increase the number of washes with the aqueous solution (e.g., saturated sodium bicarbonate for acidic impurities, dilute HCl for basic impurities, or brine for polar impurities).
Emulsion formation Emulsions can form, especially if the mixture is shaken too vigorously. Allow the separatory funnel to stand for a longer period. Gentle swirling instead of vigorous shaking can help prevent emulsions. Adding brine can also help to break up emulsions.
Incorrect pH of the aqueous layer When washing to remove acidic or basic impurities, check the pH of the aqueous layer after each wash to ensure it is in the desired range (basic for removing acids, acidic for removing bases).
Impurity is not sufficiently soluble in the aqueous phase Consider a different type of wash. For some organic impurities, a back-extraction of the combined aqueous layers with a fresh portion of organic solvent may be necessary to recover any dissolved product.

Experimental Protocols

Protocol 1: General Aqueous Workup for Removal of Acidic and Water-Soluble Impurities
  • Transfer the crude reaction mixture containing this compound to a separatory funnel.

  • If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is preferable to first remove the solvent under reduced pressure.[5] If not, dilute the mixture with an immiscible organic solvent such as diethyl ether or dichloromethane.

  • Add a volume of saturated aqueous sodium bicarbonate solution approximately equal to the volume of the organic layer.

  • Gently swirl the separatory funnel, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous sodium bicarbonate (steps 3-5) until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated brine solution to aid in the removal of dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous magnesium sulfate, until it no longer clumps together.[1]

  • Swirl the flask and let it stand for at least 15 minutes.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure, being mindful of the volatility of this compound. A cooled trap is recommended.

Protocol 2: Purification by Fractional Distillation
  • Ensure the crude this compound has been subjected to an appropriate aqueous workup and is dry.

  • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to ensure good separation.

  • Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask in a heating mantle or water bath.

  • Collect the fraction that distills at approximately 45 °C.[7][8]

  • Monitor the temperature at the head of the column closely. A stable temperature during distillation indicates a pure fraction is being collected.

Distillation_Workflow Start Dry Crude This compound Setup Assemble Fractional Distillation Apparatus Start->Setup Heat Heat Gently Setup->Heat Monitor Monitor Head Temperature Heat->Monitor Collect Collect Fraction at ~45°C Monitor->Collect PureProduct Pure this compound Collect->PureProduct Yes Residue High-Boiling Residue Collect->Residue No

Figure 2. General workflow for fractional distillation.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Weight236.04 g/mol [7][10]
Boiling Point45 °C[7][8]
Density1.693 g/mL at 25 °C[7]
pKa5.4[8]

Table 2: Common Drying Agents for Organic Solvents

Drying AgentCapacitySpeedNotesReference(s)
Anhydrous
Na2SO4Na_2SO_4Na2​SO4​
HighSlowNeutral, requires longer contact time.[1]
Anhydrous
MgSO4MgSO_4MgSO4​
ModerateFastSlightly acidic, fine powder requires filtration.[1]
Anhydrous
CaCl2CaCl_2CaCl2​
HighFastCan form adducts with alcohols and amines.[2]
Molecular Sieves (3Å/4Å)ModerateModerateExcellent for achieving very low water content.[3][4]

Safety Precautions

Always handle this compound in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (such as butyl rubber), and a lab coat.[12][13] this compound is harmful if inhaled and causes skin and serious eye irritation.[13] In case of contact, rinse the affected area thoroughly with water.[12][13] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][13]

References

Identifying and minimizing byproducts in Perfluoro-tert-butanol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoro-tert-butanol (PFTB) reactions. The information is designed to help identify and minimize the formation of byproducts, ensuring high-purity PFTB for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the nucleophilic trifluoromethylation of hexafluoroacetone (B58046). This is typically achieved using trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of a catalytic amount of a fluoride (B91410) ion source, such as cesium fluoride (CsF) or potassium fluoride (KF).[1] Another documented method involves the reaction of bismuth with tris-(trifluoromethyl)methyl hypochlorite, although this is less common.[2]

Q2: What are the typical byproducts in this compound synthesis?

A2: The byproducts largely depend on the synthetic route. In the common synthesis using hexafluoroacetone and TMSCF3, potential byproducts include unreacted starting materials and side-reaction products. For the less common route involving tris-(trifluoromethyl)methyl hypochlorite, documented byproducts include hexafluoroacetone ((CF₃)₂CO), trifluoromethyl chloride (CF₃Cl), and chlorine gas (Cl₂).[2]

Q3: How can I purify the final this compound product?

A3: Purification of this compound can be effectively achieved through fractional distillation. Due to its volatility (boiling point: ~45°C), distillation allows for the separation from less volatile impurities. For removal of water, azeotropic distillation or the use of drying agents like molecular sieves can be effective.[3]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in PFTB synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The reaction is highly sensitive to moisture, which can quench the trifluoromethyl anion intermediate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents should be anhydrous.

  • Inactive Catalyst: The fluoride ion source (e.g., CsF, KF) must be anhydrous and of high purity. Consider drying the fluoride salt under vacuum before use.

  • Suboptimal Temperature: The reaction is typically performed at low temperatures (e.g., -40°C to 0°C) to control the reaction rate and minimize side reactions. Ensure your cooling bath maintains a stable, low temperature.[4]

  • Inefficient Stirring: Proper mixing is crucial for this heterogeneous reaction (if using a solid fluoride source). Ensure vigorous stirring to maximize the contact between reactants.

  • Purity of Starting Materials: Impurities in hexafluoroacetone or TMSCF3 can interfere with the reaction. Use high-purity reagents.

Issue 2: Presence of Significant Byproducts

Q: I am observing significant byproduct peaks in my GC-MS analysis. How can I identify and minimize them?

A: The primary byproducts in the hexafluoroacetone/TMSCF3 reaction are typically related to side reactions of the trifluoromethyl anion.

  • Identification: Byproducts can be tentatively identified by their mass spectra. Common byproducts to look for include those arising from the decomposition of the trifluoromethyl anion.

  • Minimization Strategies:

    • Strict Anhydrous Conditions: As mentioned, water can lead to the formation of fluoroform (CHF₃) from the trifluoromethyl anion.

    • Temperature Control: Maintaining a low reaction temperature helps to suppress the rate of side reactions relative to the desired nucleophilic addition.

    • Slow Addition of Reagents: Adding the TMSCF3 slowly to the mixture of hexafluoroacetone and the fluoride catalyst can help to maintain a low concentration of the reactive trifluoromethyl anion, thereby reducing the likelihood of side reactions.

    • Choice of Fluoride Source: The nature of the cation in the fluoride source can influence the reactivity of the trifluoromethyl anion. Experimenting with different sources (e.g., CsF vs. KF) may help to optimize the reaction.

Byproduct CategoryPotential Structure/FormulaMinimization Strategy
Unreacted Starting MaterialHexafluoroacetone, TMSCF3Optimize reaction time and temperature; ensure catalyst activity.
Protonated IntermediateFluoroform (CHF₃)Maintain strict anhydrous conditions.
Dimerization/Oligomerization ProductsHigher molecular weight fluorinated speciesControl reaction temperature; slow addition of reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound from Hexafluoroacetone and TMSCF₃

Materials:

  • Hexafluoroacetone (gas)

  • Trifluoromethyltrimethylsilane (TMSCF₃)

  • Anhydrous Cesium Fluoride (CsF)

  • Anhydrous Acetonitrile (B52724) (MeCN)

  • Anhydrous glassware

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Under an inert atmosphere, add anhydrous CsF (catalytic amount, e.g., 0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, a low-temperature thermometer, and a septum.

  • Add anhydrous acetonitrile via syringe.

  • Cool the flask to -40°C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly bubble hexafluoroacetone gas (1.0 eq) into the stirred suspension.

  • Slowly add TMSCF₃ (1.1 eq) dropwise via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -40°C for several hours, monitoring the reaction progress by GC-MS analysis of quenched aliquots.

  • Upon completion, warm the reaction mixture slowly to room temperature.

  • The crude product can be isolated by careful fractional distillation.

Visualizing Reaction Logic and Troubleshooting

To aid in understanding the reaction and troubleshooting process, the following diagrams are provided.

Byproduct_Formation Start Hexafluoroacetone + TMSCF3 + F- Intermediate [CF3]- Anion Start->Intermediate Initiation Byproduct2 Unreacted Starting Materials Start->Byproduct2 Incomplete Reaction Product This compound Intermediate->Product Desired Reaction with Hexafluoroacetone Byproduct1 Fluoroform (CHF3) Intermediate->Byproduct1 Reaction with H2O Byproduct3 Oligomers Intermediate->Byproduct3 Side Reactions

Caption: Logic diagram illustrating potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or High Byproducts Check_Moisture Check for Moisture? (Anhydrous reagents/glassware) Start->Check_Moisture Check_Temp Verify Reaction Temperature? Check_Moisture->Check_Temp No Dry_Reagents Dry Reagents/ Solvents/Glassware Check_Moisture->Dry_Reagents Yes Check_Catalyst Assess Catalyst Activity? Check_Temp->Check_Catalyst No Optimize_Temp Adjust Cooling Bath/ Addition Rate Check_Temp->Optimize_Temp Yes Check_Catalyst->Start No, Re-evaluate Activate_Catalyst Use Fresh/Dried Fluoride Source Check_Catalyst->Activate_Catalyst Yes Success Improved Yield/ Purity Dry_Reagents->Success Optimize_Temp->Success Activate_Catalyst->Success

Caption: A workflow for troubleshooting common issues in PFTB synthesis.

References

Technical Support Center: Solubility in Perfluoro-tert-butanol (PFtBuOH)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Perfluoro-tert-butanol (PFtBuOH). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to reagent solubility in this unique fluorinated solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my reagent not dissolving in this compound (PFtBuOH)?

A1: this compound is a highly fluorinated solvent, which imparts both hydrophobic (water-repelling) and lipophobic (oil-repelling) properties.[1] This means that many common organic reagents, especially those that are highly polar or non-polar and hydrocarbon-based, may exhibit limited solubility. The general principle of "like dissolves like" is a useful guide; substances with physicochemical properties similar to PFtBuOH are more likely to be soluble.[2][3][4][5]

Q2: What are the general strategies to improve the solubility of my reagent in PFtBuOH?

A2: There are three primary strategies to enhance reagent solubility in PFtBuOH:

  • Using a Co-solvent: Introducing a miscible organic solvent can significantly alter the polarity of the solvent system, improving the solubility of a wider range of compounds.

  • Employing Surfactants: Fluorinated or semifluorinated surfactants can be used to create microemulsions or micelles that can encapsulate and solubilize reagents.[6]

  • Phase-Transfer Catalysis (PTC): For ionic reagents (salts), a phase-transfer catalyst can be used to transport the ionic species into the PFtBuOH phase.

Q3: Which co-solvents are miscible with PFtBuOH and are good starting points for screening?

  • Tetrahydrofuran (THF): A versatile solvent known to dissolve a wide range of polar and non-polar compounds.[8]

  • Acetonitrile (ACN): A polar aprotic solvent that can dissolve a variety of organic and some inorganic compounds.

  • Dichloromethane (DCM): Often used in combination with fluorinated alcohols and can have a synergistic effect on solubility and reactivity.

It is crucial to experimentally verify the miscibility of any co-solvent with PFtBuOH at the desired concentration and temperature.

Q4: How do I choose a suitable surfactant for my application in PFtBuOH?

A4: For solubilizing reagents in PFtBuOH, fluorinated or semifluorinated surfactants are generally the most effective. These surfactants have a fluorous tail that is compatible with PFtBuOH and a head group that can interact with the reagent you are trying to dissolve. The choice of head group (anionic, cationic, non-ionic, or zwitterionic) will depend on the nature of your reagent.

Q5: When should I consider using phase-transfer catalysis (PTC) with PFtBuOH?

A5: Phase-transfer catalysis is an ideal strategy when dealing with ionic salts that have negligible solubility in PFtBuOH. This is common for many inorganic bases, acids, and metal catalysts. The PTC agent, such as a quaternary ammonium (B1175870) salt or a crown ether, effectively shuttles the anion or cation from a solid or aqueous phase into the PFtBuOH phase where the reaction can occur.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reagent precipitates out of solution upon standing. The reagent has low kinetic but also low thermodynamic solubility. The initial dissolution may have been a supersaturated state.1. Gently warm the solution to redissolve the reagent and then allow it to cool slowly. 2. Consider adding a small percentage of a co-solvent to increase the thermodynamic solubility. 3. If applicable, use a fluorinated surfactant to stabilize the dissolved reagent.
Reaction is slow or does not proceed, and the reagent is suspected to be insoluble. The concentration of the dissolved reagent is too low for an effective reaction rate.1. Confirm solubility by visual inspection. If the solution is cloudy or has suspended particles, solubility is an issue. 2. Increase the temperature of the reaction, if the reaction chemistry allows, to increase solubility. 3. Implement one of the solubility enhancement strategies: co-solvent, surfactant, or phase-transfer catalysis.
Upon adding a co-solvent, the solution becomes cloudy or separates into two phases. The chosen co-solvent is not miscible with PFtBuOH at the concentration used.1. Consult a solvent miscibility chart (if available for PFtBuOH) or perform a simple miscibility test before adding your reagent. 2. Try a different co-solvent. 3. Reduce the concentration of the co-solvent.
An ionic reagent (e.g., a salt) will not dissolve. Ionic compounds have very low solubility in highly fluorinated solvents due to the large difference in polarity.1. This is an ideal case for phase-transfer catalysis. Select a suitable PTC agent based on the cation and anion of your salt. 2. Consider if a more soluble, non-ionic version of the reagent can be used.

Quantitative Data Summary

Quantitative solubility data for reagents in PFtBuOH is not widely published. The following table provides a general guide based on the physicochemical properties of PFtBuOH. It is strongly recommended to experimentally determine the solubility for your specific reagent and conditions.

Reagent Class Expected Solubility in Pure PFtBuOH Suggested Enhancement Strategy
Non-polar Hydrocarbons LowCo-solvent (e.g., a less polar fluorinated solvent)
Polar Aprotic Compounds Moderate to LowCo-solvent (e.g., THF, Acetonitrile)
Polar Protic Compounds (e.g., Alcohols) Moderate (due to hydrogen bonding)Co-solvent (e.g., another alcohol)
Organic Acids & Bases (neutral form) Low to ModerateCo-solvent, Surfactant
Ionic Salts Very LowPhase-Transfer Catalysis
Transition Metal Catalysts Variable (highly ligand-dependent)Co-solvent, Ligand modification with fluorous tags

Experimental Protocols

Protocol 1: General Solubility Determination

This protocol outlines a method to determine the approximate solubility of a solid reagent in PFtBuOH.

  • Preparation: Add a small, known amount of the reagent to a known volume of PFtBuOH in a sealed vial (e.g., 1 mg of reagent in 1 mL of solvent).

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Observation: Visually inspect the solution.

    • Soluble: The solid has completely dissolved.

    • Partially Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Quantification (Optional): If the reagent is soluble or partially soluble, carefully filter the solution through a syringe filter (ensure the filter is compatible with PFtBuOH). Analyze the concentration of the filtrate using a suitable analytical technique (e.g., HPLC, GC, UV-Vis).

Protocol 2: Co-solvent Screening Workflow

This protocol provides a systematic approach to identifying an effective co-solvent.

  • Miscibility Check: In separate vials, prepare mixtures of PFtBuOH and the candidate co-solvents (e.g., THF, Acetonitrile, DCM) at various volume ratios (e.g., 9:1, 4:1, 1:1). Let them stand and observe for any phase separation. Proceed only with miscible combinations.

  • Solubility Test:

    • To the miscible PFtBuOH/co-solvent mixtures, add a known amount of your reagent.

    • Agitate until the solid is dissolved or equilibrium is reached.

    • Visually compare the amount of dissolved solid in each mixture to that in pure PFtBuOH.

  • Optimization: Narrow down the most effective co-solvent and optimize its concentration to achieve the desired solubility while considering its impact on the subsequent reaction.

Protocol 3: Using a Phase-Transfer Catalyst for an Ionic Salt

This protocol describes a general procedure for using a PTC to dissolve an ionic salt in PFtBuOH for a reaction.

  • Reagent Preparation: In a reaction vessel, add the ionic salt (e.g., potassium carbonate) and your other organic reagent that is soluble in PFtBuOH.

  • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (e.g., 1-10 mol% of a quaternary ammonium salt like tetrabutylammonium (B224687) bromide or a crown ether like 18-crown-6).

  • Solvent Addition: Add PFtBuOH as the solvent.

  • Reaction: Stir the mixture vigorously at the desired reaction temperature. The PTC will facilitate the transfer of the anion of the salt into the PFtBuOH phase, allowing the reaction to proceed.

Visualizations

experimental_workflow Solubility Improvement Workflow start Reagent Insoluble in PFtBuOH strategy Select Solubility Enhancement Strategy start->strategy cosolvent Use Co-solvent strategy->cosolvent Non-ionic Reagent surfactant Use Surfactant strategy->surfactant Non-ionic Reagent ptc Use Phase-Transfer Catalyst (for ionic reagents) strategy->ptc Ionic Reagent screen Screen Co-solvents (e.g., THF, ACN, DCM) cosolvent->screen select_surfactant Select Appropriate Fluorinated Surfactant surfactant->select_surfactant select_ptc Select PTC Agent (e.g., Quat. Salt, Crown Ether) ptc->select_ptc optimize Optimize Concentration and Conditions screen->optimize select_surfactant->optimize select_ptc->optimize end Reagent Solubilized optimize->end

Caption: A logical workflow for selecting and implementing a strategy to improve reagent solubility in PFtBuOH.

signaling_pathway Phase-Transfer Catalysis Mechanism MX Insoluble Salt (M⁺X⁻) QX Active Catalyst (Q⁺X⁻) MX->QX Anion Exchange QY PTC (Q⁺Y⁻) R_X Product (RX) QX->R_X Reaction R_Y Organic Substrate (RY) M_Y Byproduct (M⁺Y⁻) M_Y->QY Catalyst Regeneration

Caption: A simplified diagram illustrating the mechanism of phase-transfer catalysis for an ionic reagent in PFtBuOH.

References

Managing the volatility of Perfluoro-tert-butanol in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the volatility of perfluoro-tert-butanol in experimental setups.

Physical and Chemical Properties

This compound is a colorless liquid.[1][2] While sometimes described as having low volatility, its low boiling point and high vapor pressure at room temperature necessitate careful handling to prevent evaporation and ensure experimental accuracy.[1][3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC4HF9O[2][4][5]
Molecular Weight236.04 g/mol [5]
Boiling Point45 °C[3][4]
Melting Point-15 °C to -17 °C[4][6]
Density1.693 g/mL at 25 °C[3]
Vapor Pressure268.323 mmHg (35.77 kPa) at 20 °C[7]
5.19 psi at 20 °C[3][4]
Flash Point44-45 °C[3][4]

Frequently Asked Questions (FAQs)

Q1: Is this compound considered volatile?

A1: Yes, despite some sources describing it as having low volatility, its low boiling point of 45°C and significant vapor pressure at room temperature mean it will evaporate readily if not handled properly.[1][3][4] This volatility needs to be managed to ensure accurate measurements and consistent reaction conditions.

Q2: What are the primary safety concerns when working with this compound?

A2: The primary safety concerns are inhalation toxicity, skin and eye irritation, and potential respiratory irritation.[8] Due to its volatility, there is a higher risk of inhalation exposure. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

Q3: How should I store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Some sources recommend keeping it cold.[3][4]

Q4: Can I use a rotary evaporator to remove this compound?

A4: Yes, but with caution. Due to its low boiling point, it can be easily removed by rotary evaporation. However, to avoid sample loss, use a lower bath temperature and a well-sealed system with an efficient condenser. It is also advisable to check the cold trap, as some of the compound may collect there.[10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent reaction results or low yields Evaporation of this compound during the reaction, leading to incorrect stoichiometry.- Conduct the reaction in a sealed vessel or under reflux with an efficient condenser to prevent the escape of vapors.[10] - If adding the reagent at room temperature, do so slowly and keep the reaction vessel cool.
Difficulty in accurately dispensing small volumes Rapid evaporation from the pipette tip.- Use positive displacement pipettes or specialized low-retention tips designed for volatile liquids.[12] - Pre-cool the this compound and the pipette tip before dispensing.
Pressure buildup in a sealed reaction vessel Heating the reaction mixture above the boiling point of this compound.- Use a reaction vessel rated for the expected pressure. - Equip the vessel with a pressure relief valve or conduct the reaction under reflux in a system open to an inert gas line.[13]
Product is not found after workup The product may be volatile and lost during solvent removal.- Check the solvent collected in the rotovap trap for your product.[11] - Use gentler solvent removal techniques, such as a Kugelrohr apparatus or distillation at atmospheric pressure.[10]

Experimental Protocols

General Handling and Dispensing Protocol
  • Preparation : Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][9] All manipulations should be performed inside a certified chemical fume hood.[1][9]

  • Temperature Equilibration : If the this compound has been stored in a refrigerator, allow the sealed container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Dispensing :

    • For larger volumes, use a graduated cylinder or a syringe.

    • For smaller, precise volumes, use a positive displacement pipette or a gas-tight syringe.[12]

    • To minimize evaporation, work quickly and recap the bottle immediately after dispensing.

Protocol for a Reaction Above Room Temperature

This protocol outlines a general procedure for a reaction where this compound is a reactant and the reaction is heated.

  • Glassware Preparation : Ensure all glassware is clean and dry. For moisture-sensitive reactions, flame-dry the glassware under vacuum or oven-dry it.[14]

  • Reaction Setup :

    • Assemble the reaction apparatus, including a round-bottom flask, a magnetic stir bar, and a condenser, inside a chemical fume hood.[13]

    • Ensure the condenser is connected to a circulating chiller with a coolant temperature of at least 10-15°C below the boiling point of the solvent.

    • If the reaction is air-sensitive, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Flask :

    • Add the other reactants and solvent to the reaction flask.

    • Add the this compound to the reaction mixture via a syringe through a septum. For slow additions, a syringe pump can be used.[15]

  • Running the Reaction :

    • Begin stirring the reaction mixture.

    • Slowly heat the reaction to the desired temperature using an oil bath and a temperature controller.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Workup and Isolation :

    • Once the reaction is complete, cool the flask to room temperature.

    • When removing the solvent, be mindful of the potential volatility of the product. Use a rotary evaporator with a moderate bath temperature and check the cold trap for any collected product.[11]

Visualizations

experimental_workflow Experimental Workflow for Reactions with this compound start Start: Prepare Reaction setup Assemble Dry Glassware (Round-bottom flask, condenser) start->setup inert_atm Establish Inert Atmosphere (if required) setup->inert_atm add_reagents Add Other Reagents and Solvent inert_atm->add_reagents add_pftb Add this compound (via syringe) add_reagents->add_pftb heat Heat to Desired Temperature add_pftb->heat monitor Monitor Reaction Progress heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete workup Reaction Workup cool->workup isolate Isolate Product (Caution with volatile products) workup->isolate end End isolate->end logical_relationship Decision-Making for Handling this compound start Experiment with This compound is_heated Is the reaction heated? start->is_heated use_reflux Use Reflux Condenser or Sealed Vessel is_heated->use_reflux Yes cool_addition Consider Cooling During Addition is_heated->cool_addition No dispensing_method Choose Dispensing Method use_reflux->dispensing_method cool_addition->dispensing_method small_volume Small Volume (<1 mL)? dispensing_method->small_volume positive_displacement Use Positive Displacement Pipette small_volume->positive_displacement Yes standard_pipette Use Standard Pipette/Syringe (work quickly) small_volume->standard_pipette No end Proceed with Experiment positive_displacement->end standard_pipette->end

References

Technical Support Center: Scaling Up Reactions with Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Perfluoro-tert-butanol (PFTB) in reaction scale-up.

Frequently Asked Questions (FAQs)

1. What are the key properties of this compound (PFTB) that I should be aware of before scaling up?

This compound is a unique fluorinated alcohol with distinct properties that influence its behavior in chemical reactions, especially at a larger scale.[1][2][3] Key characteristics include its high acidity for an alcohol, relatively low boiling point, and its nature as a colorless liquid.[2][3] Due to its fluorinated structure, it possesses high thermal stability and resistance to chemical degradation.[3]

Data Presentation: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula C4HF9O[4]
Molar Mass 236.04 g/mol [2][4]
Appearance Colorless liquid[2][3]
Boiling Point 45 °C (113 °F; 318 K)[2]
pKa 5.4[2]
Solubility in Water Miscible[2]

2. What are the primary safety concerns when handling larger quantities of PFTB?

When scaling up, the potential hazards associated with PFTB become more significant. It is crucial to handle this compound in a well-ventilated area, preferably under a fume hood. PFTB is toxic if inhaled and can cause skin and serious eye irritation, as well as respiratory irritation.[5][6]

Mandatory Safety Precautions:

  • Ventilation: Ensure adequate ventilation and use engineering controls like process isolation or enclosure to minimize exposure.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles (meeting EN 166 standard), and protective clothing to prevent skin contact.[5]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible near the workstation.[5]

  • Storage: Store PFTB in a cool, dry, and well-ventilated place in a tightly closed container.[5][7]

3. Can PFTB form an azeotrope with water?

While the search results explicitly state that tert-butanol (B103910) forms a minimum boiling azeotrope with water, this information is not directly provided for this compound.[8][9] However, given that many alcohols exhibit this behavior, it is a critical consideration during scale-up, particularly for purification steps where water removal is necessary.[10] The formation of an azeotrope can complicate distillations, as the components cannot be separated by simple boiling.[8]

Troubleshooting Guides

Issue 1: Reaction Yield Decreases Significantly Upon Scale-Up

Q1: My reaction with PFTB worked perfectly at the lab scale, but the yield dropped dramatically in a larger reactor. What are the likely causes?

A significant drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at a smaller scale.[11][12] The primary culprits are often related to mass and heat transfer limitations.[13][14]

Troubleshooting Steps:

  • Mixing Efficiency: Inadequate mixing in a larger vessel can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[12]

    • Solution: Evaluate your stirring mechanism. A simple magnetic stir bar that is effective in a round-bottom flask is often insufficient for a larger reactor.[12] Consider using overhead mechanical stirrers with appropriate impeller designs (e.g., anchor, turbine) to ensure homogeneity.

  • Heat Transfer: Exothermic reactions can become difficult to control at a larger scale because the surface area-to-volume ratio decreases, hindering efficient heat dissipation.[12][14] This can lead to thermal runaway and the formation of degradation products.

    • Solution: Monitor the internal reaction temperature closely. Implement a more robust cooling system for the reactor jacket and consider slower, controlled addition of reagents to manage heat evolution.

  • Mass Transfer: If your reaction involves multiple phases (e.g., gas-liquid, liquid-liquid), mass transfer limitations can become the rate-determining step at a larger scale, thereby reducing the overall reaction rate and yield.[14]

    • Solution: Improve agitation to increase the interfacial area between phases. For gas-liquid reactions, ensure efficient gas dispersion into the liquid phase.

Experimental Workflow: Troubleshooting Low Yield in Scale-Up

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Potential Solutions cluster_3 Outcome start Low Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat Analyze Thermal Profile start->check_heat check_mass Assess Mass Transfer start->check_mass solution_mixing Optimize Stirrer Design & Speed check_mixing->solution_mixing solution_heat Improve Cooling / Controlled Addition check_heat->solution_heat solution_mass Enhance Agitation / Gas Dispersion check_mass->solution_mass end Improved Yield solution_mixing->end solution_heat->end solution_mass->end

Caption: Troubleshooting workflow for addressing decreased reaction yield during scale-up.

Issue 2: Difficulty in Product Purification

Q2: I am struggling to isolate my product from the reaction mixture containing PFTB at a large scale. What purification strategies can I employ?

Purification challenges are often amplified during scale-up, where larger volumes of solvents and impurities need to be handled.

Troubleshooting Steps:

  • Residual PFTB Removal: Due to its miscibility with water and a relatively low boiling point, removing PFTB can be challenging.[2]

    • Strategy 1: Distillation: If there is a sufficient boiling point difference between your product and PFTB, distillation can be effective. However, be mindful of potential azeotrope formation with water or other solvents.

    • Strategy 2: Extraction: Perform liquid-liquid extractions with a suitable organic solvent to partition your product, leaving PFTB in the aqueous phase (if applicable). The choice of extraction solvent is critical and should be based on the solubility of your product.

    • Strategy 3: Azeotropic Distillation: If PFTB forms an azeotrope with water, this property can be exploited for its removal. For instance, tert-butanol can be separated from water by adding a component that forms a new, lower-boiling azeotrope.[9] A similar strategy could be investigated for PFTB.

  • Impurity Profile: Minor side-products at the lab scale can become significant impurities at a larger scale.[12]

    • Solution: Re-evaluate your impurity profile using analytical techniques like HPLC or GC-MS. This will help you develop a targeted purification strategy, such as recrystallization or column chromatography, optimized for the specific impurities present.

Logical Relationship: Purification Strategy Selection

G start Purification Challenge product_thermal_stability Product Thermally Stable? start->product_thermal_stability product_solubility Product Soluble in Organic Solvent? product_thermal_stability->product_solubility No solution_distillation Distillation product_thermal_stability->solution_distillation Yes azeotrope_formation Azeotrope Suspected? product_solubility->azeotrope_formation No solution_extraction Liquid-Liquid Extraction product_solubility->solution_extraction Yes solution_azeo_dist Azeotropic Distillation azeotrope_formation->solution_azeo_dist Yes solution_chromatography Chromatography / Recrystallization azeotrope_formation->solution_chromatography No

Caption: Decision tree for selecting an appropriate purification strategy.

Experimental Protocols

1. General Procedure for Perfluoro-tert-butylation of Unsaturated Compounds

This protocol is adapted from a method for the radical-type perfluoro-tert-butylation of styrene (B11656) derivatives.[15]

  • Setup: In a 25 mL Schlenk tube equipped with a magnetic stirring bar, under an ambient atmosphere.

  • Reagents:

    • Starting Material (1.0 equiv.)

    • Perfluoro-tert-butylation reagent (e.g., a hypervalent iodonium (B1229267) salt derivative) (1.2 equiv.)

    • fac-Ir(ppy)3 (1 mol%)

    • CuTC (10 mol%)

    • Base (e.g., CaCO3 or DtBP, 2.0 equiv., if needed)

  • Solvent: Degassed Dichloromethane (DCM) (0.1 M)

  • Procedure:

    • Dissolve all reagents in the degassed DCM.

    • Irradiate the mixture with blue LEDs (425 nm, 10 W) at 25 °C. The reaction time will vary depending on the substrate.

    • After the reaction is complete, remove the solvent under reduced pressure (15 °C to 35 °C).

    • Purify the crude product by flash chromatography.

2. Synthesis of a Perfluoro-tert-butylated Hypervalent Iodine Reagent

This protocol describes the synthesis of a stable and scalable reagent for perfluoro-tert-butylation.[15]

  • Setup: A 250 mL oven-dried flask with a magnetic stirring bar under a nitrogen atmosphere.

  • Reagents:

    • This compound (19.6 g, 83 mmol, 1.14 equiv.)

    • Anhydrous Tetrahydrofuran (THF) (100 mL)

    • n-Butyllithium (n-BuLi) (2.5 M in hexane, 31.2 mL, 78 mmol, 1.07 equiv.)

    • Designed benzothiazole (B30560) hypervalent iodonium salt precursor (32.9 g, 73 mmol, 1.0 equiv.)

  • Procedure:

    • Add this compound and anhydrous THF to the flask.

    • Cool the solution to 0 °C.

    • Add n-BuLi dropwise to the mixture and stir at 0 °C for 10 minutes.

    • Add the benzothiazole hypervalent iodonium salt precursor.

    • Allow the mixture to warm to 60 °C and stir for 24 hours.

References

Stability of Perfluoro-tert-butanol under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of perfluoro-tert-butanol under strong acidic or basic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to strong acids?

Q2: What is the expected behavior of this compound in the presence of strong bases?

A2: this compound is a highly acidic alcohol, with a pKa of approximately 5.4, which is comparable to that of carboxylic acids.[3][4] This is a direct result of the strong electron-withdrawing effects of the trifluoromethyl groups. Consequently, in the presence of a strong base (e.g., sodium hydroxide), it will readily and quantitatively deprotonate to form the perfluoro-tert-butoxide anion.

Q3: Will this compound undergo elimination reactions in the presence of strong acids or bases?

A3: Unlike its non-fluorinated analog, tert-butanol, which readily undergoes acid-catalyzed dehydration (an elimination reaction) to form isobutylene, this compound is highly resistant to such reactions.[5] The strong electron-withdrawing effect of the fluorine atoms destabilizes the formation of a carbocation intermediate, which is a key step in the E1 elimination pathway.

In the presence of a strong base, deprotonation to the alkoxide is the predominant reaction. Elimination reactions are not expected under these conditions.

Q4: What are the potential degradation products of this compound under harsh conditions?

A4: While this compound is very stable, forced degradation under extreme conditions (e.g., very high temperatures in the presence of strong reagents) could potentially lead to the cleavage of carbon-carbon or carbon-fluorine bonds. However, specific degradation pathways and products under strong aqueous acidic or basic conditions are not well-documented in the scientific literature. General thermal decomposition may produce carbon oxides and hydrogen fluoride.

Q5: Are there any known incompatibilities with strong acids or bases that I should be aware of?

A5: The primary incompatibility with strong bases is the acid-base reaction itself. This is an exothermic reaction and should be performed with appropriate cooling and safety precautions. While generally stable in strong acids, it is always good practice to perform small-scale compatibility tests before scaling up any reaction, especially at elevated temperatures.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected side reaction or product formation in strong acid. Although highly stable, extreme conditions (e.g., superacids, very high temperatures) might induce unforeseen reactions.- Confirm the purity of the starting this compound. - Analyze the reaction mixture by 19F NMR and GC-MS to identify potential byproducts. - Re-evaluate the necessity of the extreme conditions. Can the temperature or acid concentration be lowered? - Perform a control experiment with this compound and the strong acid alone to isolate the source of the side reaction.
Incomplete reaction or low yield when using this compound as a reactant in strong base. The high acidity of this compound means it will be deprotonated by the strong base. The resulting alkoxide may have different reactivity or solubility compared to the neutral alcohol.- Ensure that the stoichiometry of the base is sufficient to both deprotonate the this compound and act as a reagent/catalyst for the intended reaction. - Consider the solubility of the resulting perfluoro-tert-butoxide salt in the reaction medium. A change in solvent may be necessary. - The perfluoro-tert-butoxide is a bulky, non-nucleophilic anion. If the intended reaction requires nucleophilic attack by the oxygen, this will be sterically hindered.
Phase separation observed when mixing this compound with aqueous acidic or basic solutions. This compound has limited miscibility with water. The formation of the sodium salt in basic solutions might alter its solubility.- Use a co-solvent (e.g., THF, acetonitrile) to create a homogeneous reaction mixture. - Vigorously stir the reaction mixture to ensure adequate mixing of the phases.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under strong acidic and basic conditions. The extent of degradation should ideally be in the range of 5-20% to allow for the identification of primary degradation products.[6][7]

1. Materials and Equipment:

  • This compound (high purity)

  • Hydrochloric acid (e.g., 1 M) or Sulfuric acid (e.g., 1 M)

  • Sodium hydroxide (B78521) (e.g., 1 M)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • pH meter

  • HPLC with a suitable column (e.g., C18) and UV or mass spectrometric detector

  • ¹⁹F NMR spectrometer

  • Thermostatically controlled water bath or oven

  • Volumetric flasks and pipettes

  • Vials for sample storage

2. Procedure:

a. Acidic Degradation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • In a series of labeled vials, add a known volume of the this compound stock solution.

  • To each vial, add a specific volume of the strong acid solution to achieve the desired final concentration.

  • Prepare a control sample with this compound in the solvent without the acid.

  • Incubate the vials at a controlled temperature (e.g., 60 °C, 80 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Neutralize the aliquot with a suitable base (e.g., sodium hydroxide) to stop the degradation.

  • Dilute the sample to a known volume with the mobile phase for analysis.

  • Analyze the samples by HPLC and ¹⁹F NMR to quantify the remaining this compound and identify any degradation products.

b. Basic Degradation:

  • Follow the same procedure as for acidic degradation, but use a strong base solution (e.g., 1 M NaOH) instead of the acid.

  • At the specified time points, neutralize the aliquots with a suitable acid (e.g., hydrochloric acid).

  • Analyze the samples by HPLC and ¹⁹F NMR.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • If degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order).

  • Use spectroscopic data (e.g., MS, ¹⁹F NMR) to identify the structure of any significant degradation products.

Table 1: Summary of Expected Stability (Qualitative)

ConditionExpected StabilityPrimary InteractionPotential Issues
Strong Acid HighProtonation of the hydroxyl group is disfavored due to electron-withdrawing fluorine atoms.Potential for unforeseen reactions at extreme temperatures and concentrations.
Strong Base Low (as the alcohol)Rapid and quantitative deprotonation to form the perfluoro-tert-butoxide anion.Exothermic reaction; changes in solubility and reactivity of the resulting alkoxide.

Visualizations

experimental_workflow Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution aliquot Aliquot Stock Solution into Vials prep_stock->aliquot add_stressor Add Acid/Base Stressor aliquot->add_stressor prep_control Prepare Control Sample (No Stressor) aliquot->prep_control incubate Incubate at Controlled Temperature add_stressor->incubate prep_control->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize Neutralize Aliquots sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc HPLC Analysis dilute->hplc nmr 19F NMR Analysis dilute->nmr quantify Quantify Remaining Analyte hplc->quantify identify Identify Degradation Products nmr->identify kinetics Determine Degradation Kinetics quantify->kinetics

Caption: Workflow for Forced Degradation Study.

troubleshooting_guide Troubleshooting Logic for this compound Experiments cluster_acid Strong Acid Issues cluster_base Strong Base Issues cluster_general General Issues start Experiment with this compound under Strong Acid/Base issue Unexpected Outcome? start->issue side_reaction Side Reaction / Impurity issue->side_reaction Yes low_yield Low Yield / Incomplete Reaction issue->low_yield Yes phase_separation Phase Separation issue->phase_separation Yes end Resolution issue->end No check_purity Check Starting Material Purity side_reaction->check_purity analyze_byproducts Analyze Byproducts (NMR, MS) check_purity->analyze_byproducts re_evaluate Re-evaluate Conditions (Temp, Conc) analyze_byproducts->re_evaluate re_evaluate->end check_stoichiometry Check Base Stoichiometry low_yield->check_stoichiometry check_solubility Check Alkoxide Solubility check_stoichiometry->check_solubility consider_sterics Consider Steric Hindrance of Alkoxide check_solubility->consider_sterics consider_sterics->end use_cosolvent Use Co-solvent phase_separation->use_cosolvent increase_stirring Increase Stirring Rate use_cosolvent->increase_stirring increase_stirring->end

References

Preventing decomposition of Perfluoro-tert-butanol during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluoro-tert-butanol. The following information is intended to help prevent its decomposition during heating.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?

Q2: What is the primary decomposition pathway of this compound when heated?

A2: The primary thermal decomposition pathway for fluorinated alcohols, and therefore likely for this compound, is the elimination of hydrogen fluoride (B91410) (HF). This process can be followed by more complex fragmentation at higher temperatures.

Q3: What are the signs of this compound decomposition?

A3: Signs of decomposition during heating may include:

  • An unexpected increase in pressure within a sealed reaction vessel.

  • Discoloration of the liquid.

  • The appearance of new, unexpected peaks in analytical data (e.g., GC-MS, NMR).

  • The characteristic sharp, pungent odor of hydrogen fluoride (use extreme caution as HF is highly toxic).

Q4: Are there any materials that are incompatible with this compound at high temperatures?

A4: Yes, strong bases, strong oxidizing agents, and strong reducing agents should be avoided, especially at elevated temperatures, as they can promote decomposition.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected pressure increase in a sealed reaction vessel. Decomposition of this compound, leading to the formation of gaseous byproducts like HF.1. Immediately and safely cool the reaction vessel. 2. Do not open the vessel until it has returned to room temperature. 3. Vent the vessel in a well-ventilated fume hood. 4. Consider reducing the reaction temperature or using an appropriate acid scavenger in future experiments.
Reaction mixture turns yellow or brown upon heating. Onset of thermal decomposition.1. Lower the heating temperature immediately. 2. Monitor the reaction closely for other signs of decomposition. 3. If possible, analyze a small sample to identify impurities. 4. For future experiments, consider using a lower temperature, shorter heating time, or an inert atmosphere.
Analytical results (e.g., NMR, GC-MS) show unexpected peaks after heating. Contamination from decomposition products.1. Attempt to identify the byproducts to understand the decomposition pathway. 2. Purify the desired product from the contaminants. 3. To prevent this in the future, optimize heating conditions (temperature and duration) and consider the use of stabilizers.
Corrosion or etching of glassware is observed after a reaction. Formation of hydrogen fluoride (HF) due to decomposition.1. Neutralize any residual acid with a suitable base (e.g., calcium carbonate slurry) before cleaning. 2. Use appropriate personal protective equipment (PPE) when handling potentially HF-contaminated equipment. 3. For future high-temperature reactions, consider using reaction vessels made of materials resistant to HF, such as fluoropolymers (e.g., PFA, PTFE).

Experimental Protocols

Protocol 1: Determination of Onset of Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose under a controlled atmosphere.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (platinum or ceramic is recommended).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air.

  • Heat the sample from ambient temperature to a target temperature (e.g., 400°C) at a controlled rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature.

  • The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Protocol 2: Heating this compound with an Acid Scavenger

Objective: To perform a reaction with this compound at an elevated temperature while minimizing decomposition by scavenging in-situ generated hydrogen fluoride.

Methodology:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and inert gas inlet, add this compound and any other reactants and solvents.

  • Add a suitable acid scavenger. A non-nucleophilic, sterically hindered base is recommended to avoid unwanted side reactions with the alcohol. The amount should be stoichiometrically sufficient to neutralize any expected HF.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature using a controlled heating mantle or oil bath.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction as required, taking into account the presence of the acid scavenger and its salt.

Visualizations

DecompositionPathway PFTB This compound ((CF3)3COH) Heat Heating PFTB->Heat Subjected to Decomposition Decomposition Heat->Decomposition HF Hydrogen Fluoride (HF) Decomposition->HF Primary Product Byproducts Other Gaseous Byproducts (CO, CO2, etc.) Decomposition->Byproducts Secondary Products

Caption: Thermal decomposition pathway of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup Reactants Add this compound and other reactants Scavenger Add Acid Scavenger Reactants->Scavenger Inert Purge with Inert Gas Scavenger->Inert Heating Heat to Desired Temperature Inert->Heating Monitoring Monitor Reaction Progress Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Isolation Isolate Product Cooling->Isolation

Caption: Experimental workflow for heating with an acid scavenger.

TroubleshootingFlow start Heating this compound issue Issue Encountered? start->issue pressure Pressure Increase? issue->pressure Yes no_issue Continue Monitoring issue->no_issue No color_change Color Change? pressure->color_change No cool_down Safely Cool Down pressure->cool_down Yes unexpected_peaks Unexpected Peaks? color_change->unexpected_peaks No lower_temp Lower Temperature color_change->lower_temp Yes optimize Optimize Conditions/ Use Stabilizer unexpected_peaks->optimize Yes end Successful Reaction unexpected_peaks->end No no_issue->end

References

Technical Support Center: Perfluoro-tert-butanol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Perfluoro-tert-butanol (PFTB) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFTB) and what are its primary applications in peptide synthesis?

This compound, with the chemical formula (CF₃)₃COH, is a fluorinated alcohol. In peptide synthesis, it is primarily used as:

  • A mild reagent for detritylation: PFTB offers a gentle alternative to the commonly used trifluoroacetic acid (TFA) for the removal of trityl-based protecting groups such as Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) from amino acid side chains. This is particularly useful when other acid-labile protecting groups like Boc (tert-butyloxycarbonyl) are present in the peptide sequence.

  • A component in the synthesis of fluorinated amino acids: PFTB serves as a key reagent in the synthesis of novel fluorinated amino acids, such as perfluoro-tert-butyl tyrosine, for applications like ¹⁹F NMR studies.[1]

  • A co-solvent to potentially reduce peptide aggregation: Due to its unique properties, PFTB can be explored as a co-solvent in solid-phase peptide synthesis (SPPS) to disrupt secondary structures and improve the synthesis of difficult or hydrophobic peptides.

Q2: What are the main advantages of using PFTB for detritylation compared to standard methods?

The primary advantage of using PFTB for on-resin detritylation is its mildness. It allows for the selective removal of Mtt or Mmt groups without significantly affecting acid-sensitive Boc or tBu (tert-butyl) protecting groups, even with prolonged reaction times.[2] This selectivity minimizes the risk of premature cleavage of the peptide from the resin or loss of side-chain protecting groups.

Q3: Is PFTB compatible with standard solid-phase peptide synthesis (SPPS) conditions?

PFTB chemistry is generally compatible with standard Fmoc-based SPPS conditions. For instance, perfluoro-tert-butyl tyrosine has been shown to be stable to extended exposure to 20% piperidine (B6355638) in DMF (for Fmoc deprotection) and 8% DIPEA in DMF (used in coupling reactions).[1] However, specific incompatibilities have been identified, particularly during the final cleavage step (see Troubleshooting section).

Q4: Can the use of PFTB affect the reactivity of amino acids during synthesis?

The introduction of bulky fluorinated groups like the perfluoro-tert-butyl group can lead to steric hindrance. This may result in slower or less efficient amide bond formation. For example, the coupling of Fmoc-perfluoro-tert-butyl hydroxyproline (B1673980) was found to be sluggish with standard coupling reagents like HBTU, necessitating the use of a more reactive coupling reagent like COMU and extended reaction times.[3]

Troubleshooting Guide

General SPPS Issues Encountered with PFTB

Problem: Incomplete Coupling or Deprotection

Possible Causes:

  • Peptide Aggregation: The growing peptide chain can form secondary structures on the resin, hindering reagent access. While PFTB can be used to disrupt aggregation, its effectiveness is sequence-dependent.

  • Poor Resin Swelling: Adequate swelling of the resin is crucial for efficient synthesis. The polarity of PFTB differs significantly from standard SPPS solvents like DMF and NMP, which could affect resin swelling.

  • Steric Hindrance: Bulky PFTB-modified amino acids can slow down coupling reactions.[3]

Solutions:

  • Optimize Solvent System: If using PFTB as a co-solvent, experiment with different ratios of PFTB in DMF or NMP. Consider adding other "magic mixtures" like DMSO or ethylene (B1197577) carbonate to disrupt aggregation.[4]

  • Increase Reaction Time and/or Temperature: For difficult couplings, extending the reaction time or performing the coupling at a higher temperature can improve efficiency.[4]

  • Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more powerful ones like HATU or COMU, especially when incorporating sterically hindered amino acids.[3]

  • Incorporate Backbone Protection: For sequences prone to aggregation, consider using pseudoprolines or Dmb/Hmb-protected amino acids to disrupt secondary structure formation.[4][5]

  • Enhance Deprotection: If Fmoc deprotection is incomplete, consider switching from piperidine to the stronger, non-nucleophilic base DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]

Issues Specifically Related to this compound Chemistry

Problem: Decomposition of PFTB-modified amino acids during final cleavage.

Specific Issue:

  • The use of triisopropylsilane (TIS) as a scavenger in the final TFA cleavage cocktail can lead to the decomposition of peptides containing perfluoro-tert-butyl tyrosine. This results in the elimination of this compound and the formation of a phenylalanine residue instead.[1]

Solution:

  • Avoid Hydride Scavengers: When cleaving peptides containing perfluoro-tert-butyl modified residues, avoid using TIS or other hydride-donating scavengers .

  • Use Alternative Scavengers: A recommended cleavage cocktail in this case is 95% TFA, 2.5% water, and 2.5% thioanisole.[1]

Common Side Reactions in SPPS (Potentially influenced by PFTB)

Problem: Diketopiperazine Formation

  • Description: This occurs at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is more common in Fmoc-based synthesis, especially with Proline in the first two positions.[4]

  • Solution: Use 2-chlorotrityl chloride resin, which is sterically hindered and suppresses this side reaction.[4]

Problem: Aspartimide Formation

  • Description: The side chain of Aspartic acid can form a cyclic imide, which can then rearrange to a mixture of α- and β-peptides or react with piperidine.[4]

  • Solution: Adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[4] Alternatively, use backbone protection on the preceding amino acid.[4]

Data and Protocols

Quantitative Data Summary

The following table compares different on-resin deprotection conditions for Mtt, Mmt, and O-Trt groups, highlighting the effectiveness and mildness of PFTB-containing reagents.

Protecting GroupReagent CompositionTreatment ProtocolOutcomeReference
Mtt 30% PFTB in Dichloromethane3 x 15 minMild and effective deprotection[2]
Mtt 30% HFIP in Dichloromethane3 x 5 minMild and effective deprotection[2]
Mtt 1-3% TFA in DichloromethaneVariableRequires optimization to avoid Boc removal[2]
Mmt 30% PFTB in Dichloromethane3 x 5 minEffective deprotection[2]
O-Trt 30% PFTB in Dichloromethane5 x 15 min (prolonged)Selective deprotection[2]
O-Trt 1% TFA with 2% TIS3 x 5 minSelective deprotection[2]

Note: In the cited study, 30% PFTB did not affect N-Boc or O-tBu protecting groups even after 4 hours of exposure.[2]

Experimental Protocol: On-Resin Mtt Deprotection using PFTB

This protocol describes the selective removal of a 4-methyltrityl (Mtt) group from a resin-bound peptide using a this compound (PFTB) solution.

Materials:

  • Peptidyl-resin containing an Mtt-protected amino acid (e.g., Lys(Mtt)).

  • This compound (PFTB).

  • Dichloromethane (DCM), peptide synthesis grade.

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Solid-phase peptide synthesis (SPPS) reaction vessel.

  • Inert gas (Nitrogen or Argon).

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DCM for 30-60 minutes in the SPPS reaction vessel.

  • DCM Wash: Drain the DCM and wash the resin three times with DCM to remove any residual solvent from previous steps.

  • Deprotection Cocktail Preparation: Prepare a solution of 30% (v/v) PFTB in DCM. For example, to make 10 mL of the solution, mix 3 mL of PFTB with 7 mL of DCM.

  • Deprotection Treatment:

    • Add the 30% PFTB/DCM solution to the resin until it is fully covered.

    • Agitate the resin suspension gently under an inert atmosphere for 15 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment two more times for a total of three treatments.

  • Washing:

    • Wash the resin thoroughly with DCM (5-7 times) to remove the cleaved Mtt cation and residual PFTB. The Mtt cation is bright yellow, so wash until the solvent runs clear.

    • Wash the resin with DMF (3-5 times) to prepare for the next coupling step.

  • Confirmation of Deprotection (Optional): A small sample of the resin can be taken for a Kaiser test. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (AA/Coupling Reagent/Base) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Repeat for next amino acid wash2->cycle cycle->deprotection Yes final_deprotection Final Fmoc Deprotection cycle->final_deprotection No cleavage Cleavage & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitation & Purification cleavage->precipitation end Final Peptide precipitation->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Troubleshooting_PFTB start Problem Detected (e.g., Low Yield, Impurity) check_coupling Incomplete Coupling/ Deprotection? start->check_coupling check_cleavage Impurity after Final Cleavage? start->check_cleavage sol_coupling Solutions: - Stronger coupling reagent (HATU/COMU) - Increase reaction time/temp - Optimize solvent (add DMSO) - Use backbone protection check_coupling->sol_coupling Coupling Issue sol_deprotection Solutions: - Use DBU for Fmoc removal check_coupling->sol_deprotection Deprotection Issue check_TIS Is PFTB-modified AA present? Was TIS used in cleavage? check_cleavage->check_TIS sol_TIS Solution: AVOID TIS. Use Thioanisole/H2O scavenger. check_TIS->sol_TIS Yes other_side_reactions Consider other side reactions: - Diketopiperazine - Aspartimide check_TIS->other_side_reactions No

Caption: A decision tree for troubleshooting issues in peptide synthesis involving PFTB.

References

Technical Support Center: Optimizing Perfluoro-tert-butanol for Selective Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Perfluoro-tert-butanol for the selective deprotection of amine and alcohol protecting groups.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFTB) and why is it used for selective deprotection?

A1: this compound ((CF₃)₃COH) is a fluorinated alcohol used as a mild acidic reagent for the removal of specific acid-labile protecting groups in organic synthesis, particularly in solid-phase peptide synthesis. Its key advantage is its ability to selectively deprotect certain protecting groups, such as trityl (Trt), methoxytrityl (Mmt), and methyltrityl (Mtt), while leaving other more acid-sensitive groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers intact.[1][2][3] This high degree of selectivity makes it a valuable alternative to reagents like trifluoroacetic acid (TFA), where controlling selectivity can be challenging.[1][2][3]

Q2: Which protecting groups can be selectively removed using this compound?

A2: this compound is most effective for the selective deprotection of various trityl-based protecting groups. These include:

  • Methyltrityl (Mtt) [1][2][3]

  • Methoxytrityl (Mmt) [1][2][3]

  • Trityl (Trt) [1][2][3]

Q3: What is the optimal concentration of this compound for selective deprotection?

A3: A concentration of 30% this compound in dichloromethane (B109758) (CH₂Cl₂) has been identified as an effective and mild condition for the selective removal of Mtt, Mmt, and Trt protecting groups.[1][2][3]

Q4: Will this compound remove Boc or tBu protecting groups?

A4: No, under the recommended conditions (30% in CH₂Cl₂), this compound is highly selective and does not remove Boc or tBu protecting groups, even with prolonged exposure (e.g., up to 4 hours).[1][2][3] This makes it an excellent reagent for syntheses where these groups must remain intact.

Q5: How does this compound compare to other deprotection reagents like TFA and HFIP?

A5: this compound is considered a milder alternative to Trifluoroacetic acid (TFA).[1][2][3] While low concentrations of TFA (1-3%) are often used for selective deprotection, they typically require careful optimization for each specific substrate to avoid premature removal of Boc groups.[1][2][3] this compound provides a more robust and reliable method for this selective deprotection. Its performance is comparable to 30% Hexafluoroisopropanol (HFIP) in dichloromethane.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incomplete Deprotection of Trityl-Based Group (Mtt, Mmt, Trt) Insufficient reaction time or number of treatments.Increase the number of treatments with the 30% this compound solution. For example, for Mtt deprotection, using 3 successive treatments of 15 minutes each is effective.[1][2][3] For the more stable O-Trt group, a longer treatment time (e.g., 5 treatments of 15 minutes) may be necessary.[1][2][3]
Poor solvent quality.Ensure the use of anhydrous, high-purity dichloromethane as the solvent.
Partial or Complete Removal of Boc or tBu Protecting Groups Incorrect deprotection reagent used.Confirm that this compound is being used and not a stronger acid like TFA. At 30% in CH₂Cl₂, PFTB should not affect Boc or tBu groups.[1][2][3]
Cross-contamination of reagents.Ensure that all glassware and reagents are free from contamination with stronger acids.
Slow or No Reaction Low concentration of this compound.Prepare a fresh 30% (v/v) solution of this compound in dichloromethane.
Inadequate mixing (for solid-phase synthesis).Ensure proper agitation or shaking of the resin during the deprotection steps to allow for efficient reagent access to the substrate.
Side Reactions Observed Substrate instability under mildly acidic conditions.While this compound is mild, consider further reducing the reaction temperature or time if the substrate is exceptionally sensitive. However, for most standard applications, this should not be an issue.

Data Presentation

Table 1: Recommended Conditions for Selective Deprotection using 30% this compound in CH₂Cl₂

Protecting GroupSubstrate TypeRecommended TreatmentSelectivityReference
Mtt Nα-Fmoc-Nε-(Mtt)-lysine on solid support3 treatments x 15 minutesNo removal of Boc or tBu groups[1][2][3]
Mmt N-(Mmt) protected amines3 treatments x 5 minutesNo removal of Boc or tBu groups[1][2][3]
O-Trt O-Trityl protected serine on solid support5 treatments x 15 minutesNo removal of Boc or tBu groups[1][2][3]

Table 2: Comparison of Deprotection Reagents for Mtt Group Removal

ReagentConcentrationSolventTimeOutcome on MttOutcome on Boc/tBu
This compound 30%CH₂Cl₂3 x 15 minComplete RemovalUnaffected
Hexafluoroisopropanol (HFIP) 30%CH₂Cl₂3 x 5 minComplete RemovalUnaffected
Trifluoroacetic Acid (TFA) 1-3%CH₂Cl₂VariableRequires OptimizationRisk of premature removal

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of an N-Mtt Group

  • Resin Swelling: Swell the peptide resin carrying the Mtt-protected residue in dichloromethane (CH₂Cl₂) for 20-30 minutes.

  • Solvent Removal: Drain the dichloromethane from the reaction vessel.

  • Deprotection Solution Preparation: Prepare a 30% (v/v) solution of this compound in anhydrous dichloromethane.

  • First Treatment: Add the 30% this compound solution to the resin, ensuring the resin is fully submerged. Agitate the mixture for 15 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Wash: Wash the resin with dichloromethane (3 x volumes).

  • Repeat Treatments: Repeat steps 4-6 two more times for a total of three deprotection treatments.

  • Final Wash: After the final treatment, wash the resin thoroughly with dichloromethane (5 x volumes) followed by a solvent like N,N-dimethylformamide (DMF) if that is the solvent for the subsequent coupling step.

  • Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC or mass spectrometry to confirm complete deprotection.

Visualizations

Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle (Repeat 3x) cluster_final Final Steps Resin_Swelling 1. Swell Resin in CH2Cl2 Prepare_Solution 2. Prepare 30% PFTB in CH2Cl2 Add_Reagent 3. Add PFTB Solution Prepare_Solution->Add_Reagent Agitate 4. Agitate (e.g., 15 min) Add_Reagent->Agitate Drain 5. Drain Reagent Agitate->Drain Wash 6. Wash with CH2Cl2 Drain->Wash Wash->Add_Reagent Repeat 2x Final_Wash 7. Final Wash Wash->Final_Wash Proceed 8. Proceed to Next Step Final_Wash->Proceed

Caption: Workflow for selective on-resin deprotection using this compound.

Selectivity_Diagram Protected_Peptide Peptide with Mtt and Boc groups Selectively_Deprotected Peptide with free amine and intact Boc group Protected_Peptide->Selectively_Deprotected Selective Deprotection PFTB_Reagent 30% this compound in CH2Cl2 PFTB_Reagent->Selectively_Deprotected Removed_Mtt Removed Mtt group

Caption: Selective removal of Mtt in the presence of a Boc group using PFTB.

References

Validation & Comparative

Perfluoro-tert-butanol (PFTB) vs. Hexafluoroisopropanol (HFIP) as a Solvent: A Comprehensive Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated solvents, perfluoro-tert-butanol (PFTB) and hexafluoroisopropanol (HFIP) have emerged as powerful tools for researchers, scientists, and drug development professionals. Their unique properties, including high polarity, strong hydrogen-bond-donating ability, and low nucleophilicity, enable a wide range of challenging chemical transformations. This guide provides an objective comparison of PFTB and HFIP, supported by experimental data, to assist in the selection of the optimal solvent for specific research and development applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of PFTB and HFIP is crucial for their effective application. The table below summarizes key parameters for both solvents. A notable difference is their acidity, with PFTB exhibiting a significantly lower pKa, comparable to that of a carboxylic acid, while HFIP's acidity is more akin to that of a phenol.[1][2][3] This difference in acidity can have profound implications for their catalytic activity and their compatibility with acid-sensitive substrates.

PropertyThis compound (PFTB)Hexafluoroisopropanol (HFIP)
CAS Number 2378-02-1[4]920-66-1[3]
Molecular Formula C₄HF₉O[4]C₃H₂F₆O[3]
Molecular Weight 236.04 g/mol [5]168.04 g/mol
Boiling Point 45 °C[4]58.2 °C[3]
Density 1.693 g/mL at 25 °C[4]1.596 g/mL[3]
pKa ~5.4[2][6]9.3[1][3]
Appearance Colorless liquid[4]Colorless, volatile liquid[3]
Solubility in Water Miscible[7]Miscible[3]

Solubility Characteristics

Both PFTB and HFIP are recognized for their exceptional ability to dissolve a wide range of substances, including many polar polymers and peptides that are insoluble in common organic solvents.[8]

Hexafluoroisopropanol (HFIP) is particularly well-regarded for its solubilizing power for peptides and proteins, often used to monomerize β-sheet protein aggregates.[1][3] It is a solvent of choice for studying and modifying biomolecules that are central to modern medicine. HFIP's strong hydrogen bonding affinity enhances the dissolution of hydrogen-bond acceptors like amides and ethers. It is also an effective solvent for a variety of polymers, including polyamides, polyacrylonitriles, polyacetals, and polyesters.[4]

This compound (PFTB) also exhibits excellent solvent properties, although it is more frequently highlighted for its role as a chemical intermediate in the pharmaceutical and agrochemical industries.[9] Its ability to act as a strong hydrogen-bond donor contributes to its effectiveness in dissolving polar compounds.

Performance in Chemical Reactions: Experimental Data

The distinct properties of PFTB and HFIP lead to different outcomes in various chemical reactions. Below are examples of direct experimental comparisons.

On-Resin Detritylation in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the selective removal of protecting groups is a critical step. A study directly compared the efficacy of PFTB and HFIP for the on-resin removal of the 4-methyltrityl (Mtt) protecting group from a lysine (B10760008) residue.[11][12]

ReagentConditionsTimeOutcome
30% HFIP in CH₂Cl₂3 x 5 min15 minMild and effective deprotection
30% PFTB in CH₂Cl₂3 x 15 min45 minMild and effective deprotection
Intermolecular Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction. A study investigated the use of fluorinated alcohols as promoters for this reaction.[13][14]

SolventReactionYield
HFIP1,3-dimethoxybenzene + benzoyl chloride66%
PFTB1,3-dimethoxybenzene + benzoyl chloride0%

Experimental Protocols

General Protocol for On-Resin Mtt-Deprotection

This protocol is adapted from a comparative study on selective detritylation.[11][12]

Materials:

  • Resin-bound peptide containing an Mtt-protected lysine

  • Solution of 30% HFIP in dichloromethane (B109758) (CH₂Cl₂) or 30% PFTB in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂) for washing

  • N,N-Dimethylformamide (DMF) for washing

Procedure:

  • Swell the resin-bound peptide in CH₂Cl₂.

  • Treat the resin with the 30% HFIP/CH₂Cl₂ solution for 3 x 5 minutes or with the 30% PFTB/CH₂Cl₂ solution for 3 x 15 minutes at room temperature with gentle agitation.

  • After each treatment, drain the solvent.

  • Wash the resin thoroughly with CH₂Cl₂ (3-5 times).

  • Wash the resin with DMF (3-5 times).

  • Proceed with the next step in the peptide synthesis.

Resin Resin-bound Peptide (Mtt-protected) Swell Swell Resin in CH2Cl2 Resin->Swell Deprotection Treat with 30% HFIP/CH2Cl2 (3x5 min) or 30% PFTB/CH2Cl2 (3x15 min) Swell->Deprotection Wash_CH2Cl2 Wash with CH2Cl2 Deprotection->Wash_CH2Cl2 Wash_DMF Wash with DMF Wash_CH2Cl2->Wash_DMF Next_Step Next Synthesis Step Wash_DMF->Next_Step

Experimental workflow for on-resin Mtt-deprotection.

General Protocol for Intermolecular Friedel-Crafts Acylation in HFIP

This protocol is based on a study demonstrating HFIP's utility in Friedel-Crafts acylation.[15]

Materials:

  • Arene (e.g., 1,3-dimethoxybenzene)

  • Acyl chloride (e.g., benzoyl chloride)

  • Hexafluoroisopropanol (HFIP)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)

Procedure:

  • To a stirred solution of the arene (1.2 equivalents) in HFIP, add the acyl chloride (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 2-5 hours).

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the HFIP under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Arene Arene (1.2 eq) Mix Mix and Stir at Room Temperature Arene->Mix Acyl_Chloride Acyl Chloride (1.0 eq) Acyl_Chloride->Mix HFIP HFIP (Solvent) HFIP->Mix Workup Evaporation and Purification Mix->Workup Product Aryl Ketone Workup->Product

General workflow for Friedel-Crafts acylation in HFIP.

Applications in Drug Development and Research

HFIP is extensively used in pharmaceutical research and development.[13] Its exceptional ability to dissolve complex molecules like peptides and proteins makes it invaluable for studying and modifying biomolecules.[2] It can stabilize reactive intermediates in multi-step syntheses, leading to improved yields and purity.[13] Furthermore, HFIP can enhance reaction rates and selectivity in medicinal chemistry, aiding in the development of new drug candidates.

PFTB is primarily utilized as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[9] The incorporation of the perfluoro-tert-butyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug molecules, often resulting in more potent and effective medications.[6] PFTB is also a key component in the development of advanced materials and has applications in 19F MRI as a contrast agent.[16]

Conclusion

Both this compound and hexafluoroisopropanol are highly valuable fluorinated solvents with unique and powerful properties.

Choose HFIP when:

  • Exceptional solubilization of highly aggregated peptides or polar polymers is required.

  • A protic solvent with moderate acidity is needed to promote reactions without being overly harsh.

  • Working with biomolecules that require stabilization of their secondary structure.

Choose PFTB when:

  • A significantly more acidic fluorinated alcohol is desired for catalysis.

  • Incorporating a perfluoro-tert-butyl moiety into a molecule is the primary goal.

  • A less sterically hindered environment around the hydroxyl group is not a critical factor.

The selection between PFTB and HFIP should be guided by the specific requirements of the application, including the desired level of acidity, the nature of the substrate, and the reaction conditions. This guide provides a foundation for making an informed decision, and further empirical investigation is always recommended to optimize outcomes for a particular system.

References

Comparative study of Perfluoro-tert-butanol and trifluoroethanol (TFE) in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent can be a critical determinant of reaction success. This guide provides a detailed comparison of two powerful fluorinated alcohols, Perfluoro-tert-butanol and 2,2,2-trifluoroethanol (B45653) (TFE), highlighting their respective strengths and applications in chemical synthesis, supported by experimental data.

This compound and trifluoroethanol have emerged as valuable solvents and reagents in modern organic synthesis, particularly in scenarios requiring high acidity, unique solvation properties, and the ability to promote challenging reactions. Their distinct structural and electronic properties, however, render them suitable for different applications. This guide delves into a comparative analysis of their physicochemical properties and performance in key synthetic transformations, with a focus on peptide synthesis.

Physicochemical Properties: A Head-to-Head Comparison

The contrasting properties of this compound and TFE, stemming from their unique fluorine substitution patterns, are summarized below. This compound, with nine fluorine atoms, exhibits a significantly higher acidity, approaching that of a carboxylic acid.[1][2] TFE, while also acidic for an alcohol, is less so than its tert-butyl counterpart. These differences in acidity and structure influence their behavior as solvents and their ability to act as hydrogen bond donors.[2][3]

PropertyThis compoundTrifluoroethanol (TFE)
Molecular Formula C₄HF₉O[4]C₂H₃F₃O
Molecular Weight 236.04 g/mol [4]100.04 g/mol
Boiling Point 45 °C[1]77-80 °C
pKa 5.4[1][2]12.4
Appearance Colorless liquid[1]Colorless liquid
Hydrogen Bond Donor Count 1[4]1
Hydrogen Bond Acceptor Count 10[4]2

Performance in Peptide Synthesis: Selective Deprotection

A key area where both solvents have demonstrated significant utility is in solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.[5] A direct comparison of their efficacy has been reported in the selective on-resin removal of the N-(4-methyltriphenylmethyl) (Mtt) protecting group from lysine (B10760008) residues, a critical step in the synthesis of complex peptides.[6][7]

The following table summarizes the experimental results for the deprotection of a resin-bound peptide containing a Lys(Mtt) residue under various conditions.

Reagent/Solvent SystemTime (min)Deprotection Efficiency (%)Reference
30% this compound in CH₂Cl₂3 x 15>95%[6][7]
10% Acetic Acid / 20% TFE in CH₂Cl₂3 x 5>95% (for Mmt removal)[6][7]
1% TFA in CH₂Cl₂3 x 5Variable, risk of Boc cleavage[6][7]

These results indicate that a 30% solution of this compound in dichloromethane (B109758) is a highly effective and mild reagent for the removal of the Mtt group, offering a viable alternative to the more commonly used trifluoroacetic acid (TFA) which can lead to premature cleavage of other acid-labile protecting groups like Boc.[6][7] While a direct comparison for Mtt removal using TFE alone was not provided in the primary study, a mixture containing TFE was shown to be effective for the related Mmt group, suggesting its potential utility in this context.[6][7]

Experimental Protocols

On-Resin Mtt Deprotection using this compound

This protocol is adapted from a study comparing various deprotection conditions.[6][7]

Materials:

  • Resin-bound peptide containing an Nε-(4-methyltriphenylmethyl) (Mtt)-protected lysine residue.

  • This compound.

  • Dichloromethane (CH₂Cl₂), synthesis grade.

  • Reaction vessel for solid-phase peptide synthesis.

Procedure:

  • Swell the resin-bound peptide in dichloromethane (CH₂Cl₂) for 30 minutes.

  • Drain the solvent.

  • Prepare a 30% (v/v) solution of this compound in CH₂Cl₂.

  • Add the deprotection solution to the resin and agitate for 15 minutes.

  • Drain the solution.

  • Repeat steps 4 and 5 two more times (for a total of three treatments).

  • Wash the resin thoroughly with CH₂Cl₂ (3x), followed by DMF (3x) to prepare for the next coupling step.

Signaling Pathways and Experimental Workflows

The logical workflow for selecting a deprotection strategy in solid-phase peptide synthesis can be visualized as follows:

Deprotection_Strategy Start Start: Peptide with Mtt Protecting Group Assess_Sensitivity Assess Acid Sensitivity of Other Protecting Groups (e.g., Boc) Start->Assess_Sensitivity High_Sensitivity High Sensitivity to TFA Assess_Sensitivity->High_Sensitivity Yes Low_Sensitivity Low Sensitivity to TFA Assess_Sensitivity->Low_Sensitivity No Use_PFTB Use 30% this compound in CH2Cl2 High_Sensitivity->Use_PFTB Use_TFA Use 1% TFA in CH2Cl2 Low_Sensitivity->Use_TFA End End: Mtt Group Removed Use_PFTB->End Use_TFA->End

Caption: Decision workflow for Mtt deprotection in SPPS.

Diverse Applications in Synthesis

Beyond peptide deprotection, both solvents exhibit unique capabilities in other areas of synthesis.

This compound:

  • Fluorinated Building Block: It serves as a valuable precursor for introducing the perfluoro-tert-butyl group into organic molecules, which can enhance metabolic stability and act as a sensitive reporter group for ¹⁹F NMR studies.[8][9][10]

  • Mitsunobu Reactions: Due to its acidity, it is a good substrate for Mitsunobu reactions to form perfluoro-tert-butyl ethers.[8]

Trifluoroethanol (TFE):

  • Controlling Selectivity in Peptide Arylation: TFE has been shown to significantly improve nucleophile-selectivity in the SNAr arylation of peptides compared to more common solvents like DMF.[11][12][13][14]

  • Stabilizing Secondary Structures: TFE is widely used in biochemical and biophysical studies to induce and stabilize helical conformations in peptides and proteins, which can be crucial for structural analysis.[15][16][17][18][19][20]

  • Promoting Reactions: The high ionizing power and low nucleophilicity of TFE make it an effective medium for promoting various organic reactions, including those that might otherwise require strong acids.[20][21]

The following diagram illustrates the role of TFE in promoting the selective arylation of a cysteine residue in the presence of other nucleophilic side chains in a peptide.

Peptide_Arylation cluster_reactants Reactants cluster_solvents Solvent cluster_products Products Peptide Peptide with Cys, Lys, Tyr TFE Trifluoroethanol (TFE) Peptide->TFE DMF Dimethylformamide (DMF) Peptide->DMF Perfluoroaromatic Perfluoroaromatic Reagent Perfluoroaromatic->TFE Perfluoroaromatic->DMF Selective_Arylation Selective Arylation at Cysteine TFE->Selective_Arylation Promotes Non_Selective_Arylation Non-selective Arylation DMF->Non_Selective_Arylation

Caption: TFE promotes selective peptide arylation.

Conclusion

Both this compound and trifluoroethanol are powerful tools in the synthetic chemist's arsenal. This compound excels as a highly acidic and mild reagent for specific applications like the deprotection of acid-labile groups in complex molecules. Trifluoroethanol, with its unique solvating and structure-inducing properties, offers advantages in controlling reaction selectivity and in the study of biomolecules. The choice between these two fluorinated alcohols will ultimately depend on the specific requirements of the synthetic transformation and the desired outcome. This guide provides a foundation for making an informed decision based on their comparative performance and established applications.

References

Validating the Purity of Commercial Perfluoro-tert-butanol: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to ensuring the accuracy, reproducibility, and safety of their work. Perfluoro-tert-butanol (PFTB), a versatile fluorinated alcohol, is increasingly utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for validating the purity of commercial PFTB. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical method.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on several factors, including the expected impurities, required sensitivity, and the need for structural confirmation. Below is a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on their boiling points and polarity, followed by detection and identification based on their mass-to-charge ratio.Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase.Detection of the magnetic properties of atomic nuclei to provide detailed structural information and quantification.
Strengths - High sensitivity and selectivity for volatile and semi-volatile compounds.- Excellent for separating complex mixtures.- Provides structural information through mass fragmentation patterns.- Well-established for impurity profiling.[1][2]- Suitable for a wide range of compounds, including non-volatile and thermally labile ones.- Multiple detection methods available (UV, RI, etc.).- Well-suited for quantitative analysis.[3]- Provides unambiguous structural elucidation.- ¹⁹F NMR is highly specific for fluorinated compounds with a wide chemical shift range, minimizing signal overlap.[4][5]- Quantitative NMR (qNMR) allows for purity determination without a specific standard for each impurity.[4]
Limitations - Requires analytes to be volatile and thermally stable.- Derivatization may be needed for some compounds.- May have lower resolution for complex mixtures compared to GC.- Can be less sensitive than GC-MS for certain compounds.- Lower sensitivity compared to GC-MS and HPLC.- May not detect trace impurities if their signals are below the noise level.
Application to PFTB Ideal for identifying and quantifying volatile impurities such as residual starting materials or byproducts from synthesis.[6][7][8][9]Can be used for the analysis of PFTB and less volatile impurities, although method development with a suitable column (e.g., fluorinated phase) is necessary.[2][6]Excellent for confirming the identity of PFTB and for quantifying its purity against a known internal standard (¹⁹F qNMR).[1][4][5][10]

GC-MS Analysis of Commercial this compound

GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities in PFTB. Commercial PFTB, often stated with a purity of around 97%, may contain residual starting materials, byproducts, or degradation products.[3] Based on common synthesis routes for PFTB, potential impurities could include Hexafluoroacetone and (Trifluoromethyl)trimethylsilane.

Illustrative GC-MS Data

The following table summarizes hypothetical quantitative data from the GC-MS analysis of a commercial PFTB sample. This data is for illustrative purposes to demonstrate the output of a typical GC-MS purity validation.

Peak No.Compound NameRetention Time (min)Key m/z FragmentsRelative Abundance (%)
1Hexafluoroacetone3.5269, 97, 1660.8
2(Trifluoromethyl)trimethylsilane4.1569, 73, 1271.5
3This compound5.2869, 117, 167, 21797.5
4Unknown Impurity6.4169, 131, 1810.2
Experimental Protocol: GC-MS Analysis

A detailed methodology for the GC-MS analysis of PFTB is provided below.

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the commercial this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer an aliquot to a GC vial for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: Agilent J&W DB-624 (30 m x 0.25 mm, 1.4 µm film thickness) or equivalent semi-polar column.[7][9]

  • Inlet: Split/splitless inlet in split mode (50:1 split ratio) at 200°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 25°C/min to 240°C, hold for 5 minutes.

  • MS Transfer Line: 250°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).

  • Identify the main peak as this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components (Area % method).

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the purity validation of commercial this compound and the conceptual signal pathway of the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh PFTB Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Integrate Peaks detect->integrate identify Identify Compounds integrate->identify quantify Calculate Purity identify->quantify Signal_Pathway sample Sample Molecules (PFTB + Impurities) gc_column GC Column (Separation) sample->gc_column Injection ion_source Ion Source (Ionization) gc_column->ion_source Elution mass_analyzer Mass Analyzer (m/z Sorting) ion_source->mass_analyzer Ion Beam detector Detector (Signal Generation) mass_analyzer->detector Sorted Ions data_system Data System (Mass Spectrum) detector->data_system Electrical Signal

References

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated compounds utilized in pharmaceutical and materials science, perfluoro-tert-butanol, (CF₃)₃COH, stands out for its unique properties. Its high fluorine content, distinct molecular structure, and notable acidity (pKa ≈ 5.4) make it a valuable building block and an interesting subject for NMR spectroscopic analysis. This guide provides a comprehensive comparison of the ¹H and ¹⁹F NMR spectral features of this compound against common NMR standards and solvents, supported by detailed experimental protocols and data visualizations.

¹H and ¹⁹F NMR Spectral Data of this compound

The NMR spectra of this compound are characterized by their simplicity, a direct consequence of the molecule's high symmetry. The key spectral parameters are summarized below.

NucleusChemical Shift (δ) ppmMultiplicityKey Features
¹H ~ 2 - 5 (variable)Singlet (s)The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to its acidic nature and hydrogen bonding. The signal appears as a sharp singlet due to the rapid exchange of the proton, which averages out any potential coupling to the fluorine atoms.
¹⁹F ~ -71Singlet (s)The nine fluorine atoms are chemically and magnetically equivalent, resulting in a single, sharp resonance. This high-intensity singlet makes this compound an excellent candidate for ¹⁹F NMR-based assays and as a reference standard.

Comparison with Alternative Fluorinated NMR References

This compound's sharp singlet in the ¹⁹F NMR spectrum makes it a potential reference standard. Below is a comparison with other commonly used fluorinated reference compounds.

CompoundChemical Formula¹⁹F Chemical Shift (δ) ppm (vs. CFCl₃)Key Advantages
This compound (CF₃)₃COH~ -71Sharp singlet, high fluorine count for high sensitivity.
Trifluoroacetic acid (TFA)CF₃COOH-76.55Commonly available, sharp singlet.
Hexafluorobenzene (B1203771) (C₆F₆)C₆F₆-164.9Single sharp resonance, chemically inert.
TrifluorotolueneC₆H₅CF₃-63.72Readily available, singlet in ¹⁹F spectrum.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Note: The choice of solvent will influence the chemical shift of the hydroxyl proton.

2. Instrument Setup:

  • Use a standard NMR spectrometer equipped with a proton-sensitive probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): 10-15 ppm, centered around 5-7 ppm.

  • Transmitter Offset (O1p): Set to the center of the spectral width.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Protocol 2: ¹⁹F NMR Spectroscopy

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1. The same sample can be used for both ¹H and ¹⁹F NMR analysis.

2. Instrument Setup:

  • Use an NMR spectrometer equipped with a fluorine-sensitive or a broadband probe tuned to the ¹⁹F frequency.

  • Lock and shim the spectrometer as described for ¹H NMR.

3. Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems). Inverse-gated decoupling can be used for quantitative measurements.

  • Spectral Width (SW): 50-100 ppm, centered around -70 ppm.

  • Transmitter Offset (O1p): Set to the center of the spectral width.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

4. Data Processing:

  • Process the data as described for ¹H NMR.

  • Reference the spectrum to an external or internal standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

Visualizing the NMR Characteristics of this compound

The following diagrams illustrate the molecular structure and the origin of the observed NMR signals.

Perfluoro_tert_butanol_Structure C_central C O O C_central->O C1 C C_central->C1 C2 C C_central->C2 C3 C C_central->C3 H H O->H F1a F C1->F1a F1b F C1->F1b F1c F C1->F1c F2a F C2->F2a F2b F C2->F2b F2c F C2->F2c F3a F C3->F3a F3b F C3->F3b F3c F C3->F3c

Caption: Molecular structure of this compound.

NMR_Signaling_Pathway cluster_molecule This compound Molecule cluster_nmr_spectra Observed NMR Signals OH_group Hydroxyl Proton (¹H) H_NMR_Signal ¹H NMR: One Singlet (δ ≈ 2-5 ppm) OH_group->H_NMR_Signal Gives rise to CF3_groups Nine Equivalent Fluorine Atoms (¹⁹F) F_NMR_Signal ¹⁹F NMR: One Singlet (δ ≈ -71 ppm) CF3_groups->F_NMR_Signal Gives rise to

A Comparative Guide to Perfluoro-tert-butanol (PFTB) Based MRI Agents and Other Fluorinated Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹⁹F MRI and the Quest for Sensitivity

Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI) is a powerful imaging modality that offers unique advantages for in vivo studies. Due to the negligible presence of endogenous fluorine in biological tissues, ¹⁹F MRI provides background-free images, allowing for the unambiguous detection and quantification of fluorinated contrast agents.[1] This "hot-spot" imaging capability is invaluable for applications such as cell tracking, inflammation imaging, and monitoring drug delivery.

However, a significant challenge for the clinical translation of ¹⁹F MRI is its intrinsically low sensitivity compared to conventional proton (¹H) MRI. To generate a detectable signal, high local concentrations of the ¹⁹F agent are required.[2] This has driven the development of novel fluorinated probes with a high number of fluorine atoms and favorable magnetic resonance properties. Among these, Perfluoro-tert-butanol (PFTB) has emerged as a highly promising building block for creating high-performance ¹⁹F MRI agents.[1]

The Rise of this compound (PFTB) as a Premier ¹⁹F MRI Building Block

This compound stands out as a cornerstone for the next generation of ¹⁹F MRI probes due to a unique combination of chemical and physical properties.[1] Its structure, featuring a tertiary butyl group fully substituted with fluorine atoms, provides several key advantages.

The most significant of these is the presence of nine magnetically equivalent ¹⁹F nuclei.[3] This equivalency results in a single, sharp resonance peak in the NMR spectrum, which translates to a higher signal-to-noise ratio (SNR) in the resulting MR image, as the entire signal is concentrated into one spectral line.[4] Furthermore, PFTB possesses a modifiable hydroxyl group, which allows for its relatively straightforward incorporation into larger molecular structures, such as polymers, dendrimers, and nanoparticles, to create targeted or multifunctional imaging agents.[2]

Quantitative Comparison of Fluorinated MRI Probes

The efficacy of a ¹⁹F MRI agent is determined by several key parameters, including the number of equivalent fluorine atoms, its spin-lattice (T1) and spin-spin (T2) relaxation times, and its biological half-life. The ideal probe should have a high number of equivalent ¹⁹F atoms for a strong signal, and optimized T1 and T2 relaxation times to allow for rapid imaging sequences. A suitable biological half-life is also crucial, ensuring the agent remains in the region of interest long enough for imaging without persisting indefinitely in the body.

The following table provides a summary of these key quantitative parameters for PFTB-based agents and other commonly used fluorinated probes. It is important to note that relaxation times are dependent on the magnetic field strength, temperature, and the molecular environment of the probe. Therefore, the values presented below are indicative and should be considered in the context of the cited experimental conditions.

ProbeNumber of Equivalent ¹⁹F AtomsT1 Relaxation Time (ms)T2 Relaxation Time (ms)Biological Half-lifeKey AdvantagesKey Disadvantages
PFTB Derivatives (e.g., PERFECTA) 9 per PFTB unit~400~50~0.5 days (for some derivatives)[5]High number of equivalent ¹⁹F atoms, single sharp NMR signal, modifiable for targeting, favorable relaxation times.[3]As a building block, properties depend on the final molecular construct.
Perfluorooctyl bromide (PFOB) 17 (non-equivalent)Varies with temperature and fieldVaries with temperature and field~12 days[6]Relatively short biological half-life.[6]Multiple NMR peaks reduce SNR in standard sequences, complex spectrum.[4]
Perfluoro-15-crown-5-ether (PFCE) 20~788 (at 9.4T)Varies with field>250 days[6]High number of equivalent ¹⁹F atoms, single sharp NMR signal, high sensitivity.[6]Extremely long biological half-life raises safety concerns for clinical use.
Perfluoropolyether (PFPE) Variable (multiple non-equivalent)~420 (at 16.4T for a specific polymer)~54 (at 16.4T for a specific polymer)VariableGood solubility and formulation properties.Multiple NMR peaks can reduce SNR.[4]

Experimental Protocols for In Vivo ¹⁹F MRI

The following provides a generalized methodology for a typical in vivo ¹⁹F MRI experiment in a preclinical setting, such as a mouse model. Specific parameters will need to be optimized based on the animal model, the ¹⁹F agent being used, and the MRI system available.

I. Probe Administration and Animal Preparation
  • Probe Formulation: The ¹⁹F MRI agent is typically formulated as an emulsion or incorporated into a nanoparticle system for intravenous administration. The concentration of the agent is carefully determined to ensure a sufficient ¹⁹F concentration in the target tissue for detection.

  • Animal Anesthesia: The animal is anesthetized, commonly with isoflurane, and its physiological condition (respiration, temperature) is monitored throughout the imaging procedure.

  • Probe Administration: The formulated ¹⁹F agent is administered to the animal, typically via intravenous injection. The timing between administration and imaging will depend on the expected biodistribution and accumulation of the agent in the region of interest.

  • Positioning and Reference: The animal is positioned within the MRI scanner. A reference phantom containing a known concentration of a fluorinated compound is often placed alongside the animal to allow for quantification of the ¹⁹F signal in the images.

II. MRI Data Acquisition
  • ¹H Anatomical Imaging: A standard ¹H MRI scan is first acquired to obtain high-resolution anatomical images. These images serve as a reference to localize the ¹⁹F signal. Common sequences include T1-weighted and T2-weighted scans.

  • ¹⁹F Imaging: The MRI scanner is then tuned to the resonance frequency of fluorine-19. A ¹⁹F-specific pulse sequence is used to acquire the ¹⁹F signal. Due to the lower concentration of ¹⁹F nuclei compared to protons, these scans typically have a lower spatial resolution and may require longer acquisition times to achieve an adequate SNR.

  • Pulse Sequences: Various pulse sequences can be employed for ¹⁹F MRI, with choices depending on the properties of the agent and the imaging goals. For agents with a single resonance peak like PFTB derivatives and PFCE, fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequences are often effective.[4] For agents with multiple spectral peaks like PFOB, more advanced techniques like 3D balanced steady-state free precession (bSSFP) or chemical shift imaging (CSI) may be necessary to avoid artifacts and improve SNR.[4][7]

III. Image Processing and Data Analysis
  • Image Co-registration: The ¹⁹F "hot-spot" image is overlaid onto the ¹H anatomical image to visualize the precise location of the fluorinated probe within the subject.

  • Signal Quantification: The signal intensity in the ¹⁹F image is directly proportional to the concentration of the ¹⁹F agent. By comparing the signal from the region of interest to the signal from the reference phantom, the concentration of the agent in the tissue can be quantified.

Visualizing Workflows and Molecular Advantages

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_prep Preparation cluster_mri MRI Acquisition cluster_analysis Data Analysis Probe_Formulation Probe Formulation (e.g., Emulsion) Animal_Anesthesia Animal Anesthesia & Monitoring Probe_Formulation->Animal_Anesthesia Probe_Administration Probe Administration (e.g., IV Injection) Animal_Anesthesia->Probe_Administration H1_Scan ¹H Anatomical Scan Probe_Administration->H1_Scan F19_Scan ¹⁹F Probe Scan H1_Scan->F19_Scan Co_registration Image Co-registration (¹⁹F on ¹H) F19_Scan->Co_registration Quantification Signal Quantification (vs. Reference) Co_registration->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General workflow for an in vivo ¹⁹F MRI experiment.

G cluster_properties Key Properties cluster_advantages Resulting Advantages PFTB This compound (PFTB) Equivalent_F Nine Magnetically Equivalent ¹⁹F Nuclei PFTB->Equivalent_F OH_Group Modifiable Hydroxyl Group PFTB->OH_Group High_SNR Strong, Single NMR Signal (High SNR) Equivalent_F->High_SNR Versatility Facile Incorporation into Larger Molecules/Nanoparticles OH_Group->Versatility High_Performance_Agent High-Performance ¹⁹F MRI Agent High_SNR->High_Performance_Agent Versatility->High_Performance_Agent

Caption: How PFTB's properties create a high-performance MRI agent.

Conclusion

The development of highly sensitive and biocompatible ¹⁹F MRI agents is critical for advancing the capabilities of this powerful imaging modality. This compound has demonstrably superior qualities as a building block for such agents, primarily owing to its nine equivalent fluorine atoms which lead to a strong, clean signal, and its chemical functionality that allows for versatile molecular design.

While established probes like PFCE offer high sensitivity, their clinical potential is hampered by very long biological retention times. Conversely, agents like PFOB have more favorable clearance rates but suffer from complex NMR spectra that can compromise signal-to-noise in standard imaging sequences. PFTB-based agents offer a compelling balance of high fluorine content, favorable relaxation properties, and the potential for tunable biological half-lives through chemical modification. As research continues to focus on the design of novel macromolecules and nanoparticles incorporating the PFTB moiety, the efficacy and clinical applicability of ¹⁹F MRI are poised for significant advancement.

References

A Comparative Guide to Deprotection Strategies: Perfluoro-tert-butanol vs. Trifluoroacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of chemical synthesis, the selection of appropriate deprotection reagents is paramount to achieving high yields and purity. This guide provides a comprehensive performance evaluation of Perfluoro-tert-butanol against the widely used Trifluoroacetic Acid (TFA), clarifying their distinct roles in modern protecting group strategies.

While both this compound and Trifluoroacetic Acid (TFA) are fluorinated reagents employed in synthetic chemistry, their functions in deprotection are not directly comparable but rather complementary. TFA is a potent acid routinely used for the cleavage of acid-labile protecting groups, most notably the tert-butoxycarbonyl (Boc) group. In stark contrast, this compound is recognized for its remarkable mildness and selectivity, enabling the removal of highly acid-sensitive trityl-based protecting groups while leaving Boc and other common protecting groups intact. This guide will elucidate these differences through experimental data and detailed protocols.

Performance Evaluation: A Tale of Two Reagents

The performance of a deprotection reagent is assessed based on its efficiency, selectivity, and the mildness of the required reaction conditions. As the data will demonstrate, TFA and this compound occupy opposite ends of this spectrum, making them suitable for different strategic applications in multi-step synthesis.

Trifluoroacetic Acid (TFA): The Workhorse for Boc Deprotection

TFA is the reagent of choice for the routine and efficient removal of the Boc protecting group from amines.[1] Its high acidity facilitates rapid and clean cleavage, typically at room temperature.

Table 1: Quantitative Data for TFA-Mediated Boc Deprotection

Substrate ConcentrationTFA Concentration (v/v in DCM)TemperatureReaction TimeTypical Yield
0.1 - 0.5 M20% - 50%0 °C to Room Temperature30 minutes - 4 hours>95%

Data compiled from various literature sources.

The primary drawback of TFA lies in its non-selective nature. Its strong acidity can lead to the cleavage of other acid-sensitive protecting groups and the formation of side products, particularly in complex molecules like peptides. During the deprotection process, the formation of a reactive tert-butyl cation can lead to undesired alkylation of sensitive amino acid residues. To mitigate these side reactions, scavengers are often added to the reaction mixture.

This compound: The Specialist for Selective Detritylation

This compound has emerged as a mild and highly selective reagent for the removal of trityl (Trt), 4-methyltrityl (Mtt), and 4-methoxytrityl (Mmt) protecting groups.[2][3] Its key advantage is its orthogonality to the Boc and tert-butyl (tBu) protecting groups, which remain unaffected even under prolonged exposure.[2][3]

Table 2: Quantitative Data for this compound-Mediated Deprotection

Protecting GroupReagent Concentration (v/v in DCM)TemperatureReaction TimeOutcome for Boc Group
Mtt30%Room Temperature3 x 15 minNo cleavage observed
Mmt30%Room Temperature3 x 5 minNo cleavage observed
O-Trt30%Room Temperature5 x 15 minNo cleavage observed

Data sourced from a head-to-head comparison of deprotection conditions.[2][3]

This high degree of selectivity makes this compound an invaluable tool for the synthesis of complex molecules where differential protection is required, such as in the construction of branched or cyclic peptides.

Experimental Protocols

General Procedure for TFA-Mediated N-Boc Deprotection

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected amine.[1]

General Procedure for Selective On-Resin Detritylation using this compound

Materials:

  • Resin-bound peptide containing an Mtt, Mmt, or Trt-protected residue and a Boc-protected residue.

  • This compound

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DCM.

  • Treat the resin with a solution of 30% this compound in DCM.

  • Agitate the mixture at room temperature. The treatment is typically repeated multiple times (e.g., 3 x 15 minutes for Mtt).

  • Wash the resin thoroughly with DCM to remove the cleaved protecting group and excess reagent.

  • The resin can then be carried forward to the next synthetic step with the Boc group remaining intact.[2][3]

Visualizing the Chemical Logic

The following diagrams illustrate the distinct chemical transformations and the logical relationship between the two reagents in a synthetic workflow.

DeprotectionMechanisms cluster_TFA TFA Deprotection Pathway cluster_PFTB This compound Selective Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + TFA Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-Butyl Cation tButyl_Cation tert-Butyl Cation Protonated_Boc->tButyl_Cation Deprotected_Amine Deprotected Amine Carbamic_Acid->Deprotected_Amine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Protected_Peptide Peptide with Trt & Boc Protection Selectively_Deprotected Trt-Deprotected Peptide (Boc Intact) Protected_Peptide->Selectively_Deprotected + (CF₃)₃COH

Caption: Reaction pathways for TFA and this compound.

ExperimentalWorkflow cluster_workflow Synthetic Strategy: Orthogonal Deprotection Start Starting Material (Multiple Protecting Groups) PFTB_Step Selective Deprotection (e.g., Trt removal) Start->PFTB_Step 1. (CF₃)₃COH Modification Chemical Modification at Newly Deprotected Site PFTB_Step->Modification TFA_Step Global Deprotection (e.g., Boc removal) Modification->TFA_Step 2. TFA Final_Product Final Product TFA_Step->Final_Product

Caption: Logical workflow for orthogonal deprotection strategy.

Conclusion

References

Benchmarking the catalytic activity of Perfluoro-tert-butanol against other Brønsted acids

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the catalytic prowess of Perfluoro-tert-butanol (PFTB) against industry-standard Brønsted acids reveals that despite its notable acidity, its performance as a catalyst is significantly hampered, primarily by steric hindrance. This guide provides a detailed comparison with trifluoroacetic acid (TFA), methanesulfonic acid (MSA), and p-toluenesulfonic acid (p-TsOH), supported by experimental data and protocols for researchers in chemistry and drug development.

This compound, a fluorinated alcohol, has garnered interest due to its unique physicochemical properties, including a pKa of approximately 5.4, rendering it significantly more acidic than its non-fluorinated counterpart, tert-butanol.[1] This acidity, comparable to some carboxylic acids, suggests potential as a Brønsted acid catalyst. However, extensive evaluation and comparison with established catalysts indicate that its practical application in this role is limited.

Acidity vs. Catalytic Efficacy: A Tale of Two Properties

The Brønsted acidity of a compound, quantified by its pKa value, is a primary indicator of its potential to donate a proton and catalyze acid-mediated reactions. A lower pKa value signifies a stronger acid. As illustrated in the table below, PFTB is a considerably weaker acid than trifluoroacetic acid, methanesulfonic acid, and p-toluenesulfonic acid.

Brønsted AcidpKa
This compound (PFTB)~5.4
Trifluoroacetic acid (TFA)~0.23 - 0.5
Methanesulfonic acid (MSA)~ -1.9
p-Toluenesulfonic acid (p-TsOH)~ -2.8

While PFTB possesses a degree of acidity, its bulky perfluoro-tert-butyl group presents significant steric hindrance around the hydroxyl proton. This steric shield impedes the effective transfer of the proton to a substrate, a crucial step in Brønsted acid catalysis. Studies on the hydrogen bonding characteristics of PFTB indicate that while it is a strong hydrogen-bond donor, its ability to act as a proton donor in a catalytic cycle is diminished by its stereochemical impediment.[2]

Comparative Performance in Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of organic synthesis for the formation of carbon-carbon bonds, serves as an excellent benchmark for Brønsted acid catalysts. Experimental evidence from a comparative study on Friedel-Crafts acylation highlights the catalytic inactivity of PFTB. In a reaction where hexafluoroisopropanol (HFIP) successfully promoted the acylation, PFTB failed to yield any product, with only the starting materials being recovered. This starkly contrasts with the high efficiency of TFA, MSA, and p-TsOH in catalyzing similar transformations.

Below is a comparative summary of the performance of these acids in representative Friedel-Crafts alkylation reactions.

CatalystReactionSubstrateElectrophileYield (%)Reference
This compound Acylation1,3-DimethoxybenzeneBenzoyl chloride0(Inferred from comparative studies)
Trifluoroacetic acid AlkylationBenzeneBenzyl (B1604629) alcohol93[3]
Methanesulfonic acid AlkylationAnisole (B1667542)N-phenylmaleimide67[4]
p-Toluenesulfonic acid AcylationAnisoleAcetic anhydride69.19[5]

Experimental Protocols for Benchmarking

To provide a framework for the objective evaluation of Brønsted acid catalysts, a detailed experimental protocol for a model Friedel-Crafts alkylation reaction is provided below.

Model Reaction: Friedel-Crafts Alkylation of Anisole with Benzyl Chloride

Materials:

  • Anisole (purified)

  • Benzyl chloride (purified)

  • This compound (PFTB)

  • Trifluoroacetic acid (TFA)

  • Methanesulfonic acid (MSA)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (B109758) (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anisole (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add the Brønsted acid catalyst (0.1 mmol, 10 mol%).

  • Add the internal standard.

  • Add benzyl chloride (1.2 mmol) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion of the reaction (or after a predetermined time, e.g., 24 hours), quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Analyze the crude product by GC to determine the yield of the alkylated products (isomers of methoxy-diphenylmethane).

This standardized protocol allows for a direct and reliable comparison of the catalytic activity of PFTB against other Brønsted acids under identical conditions.

Visualizing the Benchmarking Workflow

The logical flow of a catalyst benchmarking study can be visualized as follows:

G cluster_setup Experimental Setup cluster_execution Reaction Execution & Analysis cluster_evaluation Performance Evaluation cluster_conclusion Conclusion A Select Model Reaction (e.g., Friedel-Crafts Alkylation) B Define Standard Conditions (Substrates, Solvent, Temp.) A->B C Choose Catalysts for Comparison (PFTB, TFA, MSA, p-TsOH) B->C D Run Parallel Reactions with Each Catalyst C->D E Monitor Reaction Progress (e.g., GC, TLC) D->E F Isolate and Characterize Products E->F G Compare Key Metrics: - Reaction Yield - Reaction Time - Catalyst Loading - Selectivity F->G H Rank Catalytic Activity and Draw Conclusions G->H

Caption: Workflow for benchmarking Brønsted acid catalysts.

Logical Framework for Catalyst Selection

The decision-making process for selecting an appropriate Brønsted acid catalyst can be outlined as follows:

G A Define Reaction Requirements (e.g., Substrate Compatibility, Desired Acidity) B Consider Acid Strength (pKa) A->B C Evaluate Steric Hindrance A->C D Assess Established Catalytic Performance (Literature Precedent) A->D E Select Optimal Brønsted Acid Catalyst B->E C->E D->E

Caption: Decision matrix for Brønsted acid catalyst selection.

Conclusion

References

Unveiling the Environmental Footprint of Fluorinated Alcohols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the environmental impact of fluorinated alcohols reveals significant differences in their global warming potential and aquatic toxicity. This guide provides researchers, scientists, and drug development professionals with objective data to inform the selection of more environmentally benign alternatives in their work.

Fluorinated alcohols are a class of chemical compounds widely used as solvents, reagents, and building blocks in the pharmaceutical and chemical industries due to their unique properties. However, their growing use has raised concerns about their environmental fate and potential impact. This comparative guide summarizes key environmental indicators for several common fluorinated alcohols, including Global Warming Potential (GWP), Ozone Depletion Potential (ODP), and aquatic toxicity, based on available experimental data.

Key Environmental Impact Metrics: A Comparative Overview

The following table provides a summary of the environmental impact data for selected fluorinated alcohols. It is important to note that data availability varies for different compounds, and ongoing research will continue to refine our understanding of their environmental profiles.

Chemical NameFormulaGWP (100-year)ODPAtmospheric LifetimeAquatic Toxicity (LC50/EC50)
2,2,2-Trifluoroethanol (TFE) CF₃CH₂OH24 - 35.7[1][2]~0167 daysFathead Minnow (Pimephales promelas): 309 mg/L (96-hr LC50)[3]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (CF₃)₂CHOH203[4]~0Not FoundNot Found
4:2 Fluorotelomer alcohol (4:2 FTOH) C₄F₉CH₂CH₂OHNot Found~0Not FoundNot Found
6:2 Fluorotelomer alcohol (6:2 FTOH) C₆F₁₃CH₂CH₂OHNot Found~0Not FoundRainbow Trout (Oncorhynchus mykiss): >107 mg/L (96-hr LC50)[5]
8:2 Fluorotelomer alcohol (8:2 FTOH) C₈F₁₇CH₂CH₂OHNot Found~0Not FoundDaphnia magna: >109 mg/L (48-hr EC50)[5]

Note: A GWP value is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2), which has a GWP of 1. ODP is a measure of the relative amount of degradation to the ozone layer a chemical can cause, with CFC-11 having an ODP of 1.0. LC50 (Lethal Concentration 50) is the concentration of a chemical that is lethal to 50% of the test organisms, while EC50 (Effective Concentration 50) is the concentration that causes a non-lethal effect in 50% of the test population.

Experimental Methodologies

The data presented in this guide are derived from various experimental protocols designed to assess the environmental impact of chemical substances. Below are summaries of the key methodologies.

Determination of Global Warming Potential (GWP) and Atmospheric Lifetime

The Global Warming Potential and atmospheric lifetime of volatile organic compounds like fluorinated alcohols are often determined using a combination of laboratory experiments and atmospheric modeling.

Smog Chamber Experiments:

  • Objective: To simulate the chemical reactions that a substance undergoes in the atmosphere.

  • Apparatus: A large, inert chamber (often made of Teflon film) is filled with purified air. The fluorinated alcohol is introduced into the chamber along with known concentrations of oxidants like hydroxyl radicals (OH) or ozone (O₃).

  • Procedure: The chamber is irradiated with UV light to mimic sunlight, initiating photochemical reactions. The decay rate of the fluorinated alcohol and the formation of degradation products are monitored over time using techniques like Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The rate of reaction with atmospheric oxidants is used to calculate the atmospheric lifetime of the compound. This lifetime, along with the substance's infrared absorption spectrum, is then used in atmospheric models to estimate its GWP.

GWP_Determination_Workflow cluster_experimental Experimental Phase cluster_analysis Data Analysis & Modeling A Introduce Fluorinated Alcohol and Oxidants into Smog Chamber B Irradiate with UV Light A->B C Monitor Reactant Decay and Product Formation (FTIR, GC-MS) B->C D Calculate Reaction Rate and Atmospheric Lifetime C->D F Input Data into Atmospheric Model D->F E Measure Infrared Absorption Spectrum E->F G Estimate Global Warming Potential (GWP) F->G

Workflow for GWP Determination
Determination of Ozone Depletion Potential (ODP)

The Ozone Depletion Potential of a substance is determined by its ability to release chlorine or bromine atoms into the stratosphere, which then catalytically destroy ozone. For fluorinated alcohols that do not contain chlorine or bromine, the ODP is considered to be essentially zero. The assessment for compounds containing these halogens involves:

  • Atmospheric Modeling: Sophisticated 2D or 3D atmospheric chemistry models are used to simulate the transport of the substance into the stratosphere and its subsequent photolytic decomposition.

  • Reaction Kinetics: The rates of photolysis and reaction with other stratospheric species are crucial inputs for these models.

Aquatic Toxicity Testing

The acute toxicity of fluorinated alcohols to aquatic organisms is typically assessed using standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline 203: Fish, Acute Toxicity Test

  • Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.[6][7][8][9][10]

  • Test Organisms: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Fathead Minnow (Pimephales promelas).[3]

  • Procedure:

    • A range of concentrations of the fluorinated alcohol are prepared in water.

    • Groups of fish are exposed to each concentration in a controlled environment (temperature, light, oxygen levels).

    • Mortality and any sublethal effects are observed and recorded at regular intervals over 96 hours.

  • Data Analysis: The LC50 value is calculated using statistical methods.

OECD_203_Workflow A Prepare a Range of Test Concentrations B Expose Groups of Fish to Each Concentration A->B C Maintain Controlled Environmental Conditions (96 hours) B->C D Observe and Record Mortality and Sublethal Effects C->D E Statistically Calculate the 96-hour LC50 Value D->E

OECD 203 Acute Fish Toxicity Test

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

  • Objective: To determine the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour period.[7][11][12][13]

  • Procedure: Similar to the fish toxicity test, daphnids are exposed to a range of concentrations of the test substance for 48 hours. Immobilization is the endpoint measured.[7][11][12]

  • Data Analysis: The EC50 value is calculated statistically.

Discussion and Future Outlook

The available data indicate that the environmental impact of fluorinated alcohols can vary significantly. While their Ozone Depletion Potential is generally negligible, their Global Warming Potential can range from low to moderate. The aquatic toxicity also appears to differ between compounds, although more comprehensive and directly comparable data are needed.

The degradation of some fluorinated alcohols, particularly fluorotelomer alcohols, into persistent and bioaccumulative substances like perfluorocarboxylic acids (PFCAs) is a significant concern that warrants further investigation.

Researchers and professionals in drug development are encouraged to consider these environmental factors when selecting fluorinated alcohols for their applications. Opting for compounds with lower GWP and aquatic toxicity can contribute to more sustainable scientific practices. Further research is crucial to fill the existing data gaps and to develop a more complete understanding of the long-term environmental consequences of the widespread use of these compounds.

References

A Comparative Guide to the Synthesis of Perfluoro-tert-butanol: Validation of a Novel High-Yield Route

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Perfluoro-tert-butanol (PFTB) is a crucial building block in the synthesis of specialized polymers, pharmaceuticals, and advanced materials due to its unique physicochemical properties. The introduction of the perfluoro-tert-butyl group can significantly enhance the thermal stability, lipophilicity, and metabolic resistance of molecules. This guide provides a comparative analysis of a new, high-yield synthetic route to PFTB against established methods, offering valuable insights for process optimization and scale-up.

Executive Summary

A novel synthetic pathway to this compound utilizing hexafluoroacetone (B58046) and (trifluoromethyl)trimethylsilane (B129416) demonstrates a significant improvement in yield over traditional methods. This new route offers a more efficient and potentially more cost-effective approach for the production of PFTB, a key intermediate for various applications in the pharmaceutical and materials science sectors.

Comparative Analysis of Synthetic Routes

The synthesis of this compound has historically been achieved through several methods, each with its own set of advantages and challenges. This section provides a quantitative and qualitative comparison of the new synthetic route with established alternatives.

Synthetic Route Key Reagents Reported Yield (%) Reaction Conditions Key Advantages Potential Disadvantages
New Route: Nucleophilic Trifluoromethylation Hexafluoroacetone, (Trifluoromethyl)trimethylsilane, Potassium fluoride (B91410)91.3%[1]Acetonitrile, -40°C to 18°C, 12 hours[1]High yield, commercially available starting materials.Requires anhydrous conditions and handling of organosilane reagents.
Established Route 1: Grignard-type Reaction Hexafluoroacetone, Trichloromethyllithium, Antimony pentafluorideData not readily availableMulti-step process involving cryogenic conditions and a highly corrosive fluorinating agent.Established and well-documented in literature.Use of highly toxic and corrosive reagents, potentially lower overall yield due to multiple steps.
Established Route 2: Direct Fluorination tert-Butanol, Elemental fluorineData not readily availableRequires specialized equipment for handling elemental fluorine, often results in a mixture of products.Utilizes a readily available starting material.Use of highly hazardous elemental fluorine, poor selectivity, and complex product purification.

Experimental Protocols

New Synthetic Route: Nucleophilic Trifluoromethylation of Hexafluoroacetone

This procedure details the high-yield synthesis of this compound from hexafluoroacetone and (trifluoromethyl)trimethylsilane.

Materials:

  • Hexafluoroacetone

  • (Trifluoromethyl)trimethylsilane (CF3TMS)

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile, anhydrous

Procedure:

  • To a stirred suspension of anhydrous potassium fluoride in anhydrous acetonitrile, (trifluoromethyl)trimethylsilane is added at -40°C under an inert atmosphere.

  • Hexafluoroacetone is then slowly introduced into the reaction mixture while maintaining the temperature at -40°C.

  • The reaction mixture is stirred at -40°C for 9 hours.

  • The temperature is then allowed to rise to 18°C and the mixture is stirred for an additional 3 hours.[1]

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

Visualizing the New Synthetic Workflow

The following diagram illustrates the key steps in the novel synthetic route to this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Hexafluoroacetone reaction Nucleophilic Addition (KF, Acetonitrile) start1->reaction start2 (Trifluoromethyl)trimethylsilane start2->reaction product This compound reaction->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of the New Synthetic Route

The following diagram outlines the logical progression of the key stages in the synthesis.

G reagents Dispense Starting Materials - Hexafluoroacetone - (Trifluoromethyl)trimethylsilane - Potassium Fluoride - Acetonitrile reaction_conditions Establish Reaction Conditions - Inert Atmosphere - Cool to -40°C reagents->reaction_conditions synthesis Synthesize Intermediate - Stir at -40°C for 9h - Warm to 18°C and stir for 3h reaction_conditions->synthesis workup Product Isolation - Quench Reaction - Extraction and Purification synthesis->workup final_product Final Product This compound workup->final_product

Caption: Logical flow of the new PFTB synthesis.

Conclusion

The new synthetic route to this compound via nucleophilic trifluoromethylation of hexafluoroacetone offers a significant advantage in terms of yield compared to established methods. While requiring careful control of reaction conditions, the use of commercially available reagents and the high efficiency of the transformation make it a compelling alternative for researchers and professionals in drug development and materials science. Further process optimization and cost analysis are warranted to fully assess its industrial applicability.

References

Safety Operating Guide

Proper Disposal of Perfluoro-tert-butanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Perfluoro-tert-butanol (PFTB), a fluorinated alcohol, requires specific procedures for its proper disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. It is toxic if inhaled, causes serious eye irritation, and skin irritation.[1] Therefore, strict adherence to safety protocols during handling and disposal is critical.

Property[2][3][4]Data
Chemical Formula C4HF9O
Molecular Weight 236.04 g/mol
Appearance Colorless liquid
Boiling Point 45 °C / 113 °F
Vapor Pressure 268.323 mmHg @ 20 °C
Density 1.690 g/cm³
UN Number 2810
Hazard Class 6.1 (Toxic)
Packing Group II

Experimental Protocols: Step-by-Step Disposal Plan

This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling PFTB waste, ensure the following PPE is worn:

  • Gloves: Viton® or other chemically resistant gloves are recommended.[2] Always inspect gloves before use and use proper removal techniques.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[1]

  • Lab Coat: A flame-retardant lab coat should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] If ventilation is inadequate, a respirator may be necessary.[3]

2. Waste Collection:

  • Container: Collect PFTB waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the date and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Segregation: Do not mix PFTB waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[5] Halogenated solvent waste should be kept separate from non-halogenated waste to avoid increased disposal costs.[6]

3. Spill Management: In case of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to soak up the liquid.[1][3] For larger spills, dike the area to prevent spreading.[1]

  • Collection: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

4. Storage of Waste:

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][5]

  • Containment: Use secondary containment to prevent spills from spreading in case of a leak.[7]

  • Closure: Keep the waste container tightly closed except when adding waste.[2][7]

5. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the PFTB waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Transportation: The waste must be transported by a permitted hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[6] this compound is classified for transport under UN 2810, as a toxic liquid, organic, n.o.s.[3]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[8][9] Never dispose of PFTB down the drain or in the regular trash.[7][10]

Perfluoro_tert_butanol_Disposal_Workflow cluster_0 At the Bench cluster_1 Laboratory Waste Management cluster_2 Final Disposition A Generate PFTB Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Segregated Waste Container B->C D Store Waste Container in Designated Area C->D E Keep Container Closed & in Secondary Containment D->E F Request Waste Pickup from EHS E->F G EHS/Contractor Collects Waste F->G H Transport to Approved Waste Disposal Facility G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Perfluoro-tert-butanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Perfluoro-tert-butanol (PFTB). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

This compound is a colorless liquid that presents several health hazards.[1] It is harmful if inhaled, causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear protective gloves.[1][2] Viton® or butyl-rubber gloves are recommended.[1][5]To prevent skin contact, as PFTB causes skin irritation.[1][2] Always inspect gloves before use and use proper removal technique.
Eye/Face Protection Use chemical safety goggles and a face shield.[2][5]To protect against splashes and vapors, as PFTB can cause serious eye irritation.[1][2][3]
Skin and Body Protection Wear a lab coat or a chemical-resistant apron. A complete suit protecting against chemicals may be necessary for large quantities or in case of spills.[5]To protect skin from accidental contact. Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area or outdoors.[1][3] If ventilation is inadequate, or for spill response, wear a NIOSH-approved respirator.[2][5]To prevent inhalation of harmful vapors which can cause respiratory irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.[2][3]

    • Keep the container tightly closed when not in use.[1][2][3][5]

  • Donning PPE :

    • Before handling the chemical, put on all required PPE as specified in the table above.

  • Handling the Chemical :

    • Avoid contact with skin, eyes, and clothing.[5]

    • Do not breathe mist, vapors, or spray.[1][2][3]

    • Dispense the liquid carefully to avoid splashing.

  • Immediate First Aid Measures :

    • If inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

    • In case of skin contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Get medical attention.[1][3]

    • In case of eye contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][3]

    • If swallowed : Do NOT induce vomiting. Clean mouth with water and get medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent material) in a suitable, labeled, and closed container for hazardous waste.[5]

    • Do not mix with other waste.

  • Disposal of Contaminated PPE :

    • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.

  • Final Disposal :

    • Dispose of the contents and container at an approved waste disposal plant.[1][3] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Procedures

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency Response cluster_disposal 4. Disposal prep_A Verify Fume Hood Operation prep_B Locate Eyewash & Safety Shower prep_A->prep_B prep_C Gather Required PPE prep_B->prep_C handle_A Don All Required PPE prep_C->handle_A handle_B Handle PFTB in Fume Hood handle_A->handle_B handle_C Keep Container Closed handle_B->handle_C emergency_A Inhalation handle_B->emergency_A emergency_B Skin Contact handle_B->emergency_B emergency_C Eye Contact handle_B->emergency_C emergency_D Spill handle_B->emergency_D dispose_A Collect Waste in Labeled Container handle_C->dispose_A dispose_B Dispose of Contaminated PPE dispose_A->dispose_B dispose_C Arrange for Hazardous Waste Pickup dispose_B->dispose_C

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.